Isotoosendanin
Description
Properties
CAS No. |
96497-76-6 |
|---|---|
Molecular Formula |
C12H19NO4S |
Molecular Weight |
273.35 g/mol |
IUPAC Name |
3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO4S/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17) |
InChI Key |
ZTQGWROHRVYSPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(CS(=O)(=O)O)O)C1=CC=CC(=C1)C |
Synonyms |
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-toluidine TOOS |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Isolation of Isotoosendanin from Melia toosendan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of isotoosendanin, a bioactive triterpenoid, from the fruits of Melia toosendan. The methodologies outlined herein are based on established scientific literature and are intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Melia toosendan Sieb. et Zucc., a member of the Meliaceae family, is a plant with a long history of use in traditional medicine. Its fruits are a rich source of various bioactive compounds, including a class of limonoids known for their diverse pharmacological activities. Among these is this compound, a triterpenoid that has garnered interest for its potential therapeutic applications, including its role in targeting TGFβR1 in triple-negative breast cancer metastasis.[1] This guide details the systematic process for the extraction, fractionation, and purification of this compound.
Experimental Protocols
The isolation of this compound is a multi-step process involving initial extraction, solvent partitioning, and multiple chromatographic separations. The following protocols are synthesized from methodologies reported in peer-reviewed research.[2]
Plant Material and Extraction
-
Plant Material: Dried fruits of Melia toosendan (1 kg) are used as the starting material.[2][3]
-
Extraction: The powdered fruits are extracted with 100% methanol.[2][3] The resulting crude extract (approximately 100 g) is then processed for fractionation.[2][3]
Fractionation
The crude methanol extract is subjected to fractionation using Diaion HP20 gel column chromatography.[2][3] The column is eluted with a gradient of water and methanol (H₂O-MeOH) to yield five primary fractions:
-
Fraction A (100% water)
-
Fraction B (30% MeOH)
-
Fraction C (60% MeOH)
-
Fraction D (80% MeOH)
Further separation of Fraction D (28 g) is achieved through silica gel column chromatography with a dichloromethane-methanol (CH₂Cl₂-MeOH) gradient system (100:0 to 0:100), resulting in eight sub-fractions (MTD1 – MTD8).[2]
Purification of this compound
The sub-fraction MTD4 (2.0 g) is further purified using Medium Pressure Liquid Chromatography (MPLC) with a reversed-phase (RP-18) column and a methanol-water (MeOH-H₂O) gradient (20:80 to 100:0). This step yields nine fractions (MTD4-1 to MTD4-9).[2]
The final purification of this compound is achieved from fraction MTD4-7 (140 mg) using semi-preparative High-Performance Liquid Chromatography (HPLC).[2]
Semi-preparative HPLC Conditions:
-
Column: YMC J'sphere ODS-H80 (4 μm, 150 × 20 mm i.d.)[2]
-
Mobile Phase: A gradient of acetonitrile-water (MeCN-H₂O) from 50:50 to 70:30[2]
-
Flow Rate: 6 mL/min[2]
-
Detection: UV detector (e.g., Waters 2996)[2]
This final purification step yields pure this compound (compound 10).[2]
Data Presentation
The quantitative data associated with the isolation of this compound is summarized in the table below.
| Parameter | Value | Reference |
| Starting Material (Dried Fruits) | 1 kg | [2][3] |
| Crude Methanol Extract | 100 g | [2][3] |
| Fraction D (80% MeOH) | 28 g | [2] |
| Sub-fraction MTD4 | 2.0 g | [2] |
| Sub-fraction MTD4-7 | 140 mg | [2] |
| Final Yield of this compound | 5.0 mg | [2] |
Spectroscopic Data for Structural Elucidation
The structure of the isolated this compound is confirmed through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[2]
While the primary source detailing the isolation protocol did not include the specific spectroscopic data for the known compound this compound, other studies have reported its tandem mass spectra. The fragmentation pattern is crucial for structural confirmation.[3]
Table of Spectroscopic Data:
| Technique | Data | Reference |
| HR-ESI-MS | The molecular formula is established through high-resolution mass spectrometry. | [2] |
| Tandem MS (MS/MS) | Provides characteristic fragmentation patterns for structural confirmation. | [3] |
| 1D-NMR (¹H and ¹³C) | Used to determine the chemical structure by analyzing the chemical shifts and coupling constants of protons and carbons. | [2] |
| 2D-NMR (HSQC, HMBC, COSY, NOESY) | Provides detailed information on the connectivity and spatial relationships of atoms within the molecule. | [2] |
Visualization of the Isolation Workflow
The following diagrams illustrate the key stages in the isolation of this compound from Melia toosendan.
Caption: Overall workflow for the isolation of this compound.
Caption: Final purification step using semi-preparative HPLC.
Conclusion
This technical guide provides a detailed and structured protocol for the isolation of this compound from Melia toosendan. By following the outlined steps of extraction, fractionation, and multi-stage chromatography, researchers can successfully obtain this bioactive compound for further pharmacological and drug development studies. The provided quantitative data and references to spectroscopic analysis methods will aid in the replication and verification of these results.
References
Unraveling the Molecular Architecture of Isotoosendanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin, a naturally occurring triterpenoid extracted from the bark and fruit of Melia toosendan, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory and anti-tumor properties. A thorough understanding of its complex chemical structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts to develop novel therapeutic agents. This technical guide provides an in-depth overview of the methodologies and data integral to the structural elucidation of this compound, focusing on spectroscopic and crystallographic techniques.
Isolation and Purification
The journey to elucidating the structure of this compound begins with its isolation from its natural source, Melia toosendan. A typical isolation protocol involves the following steps:
Experimental Protocol: Isolation of this compound
-
Extraction: The dried and powdered plant material (e.g., stem bark or fruit) is subjected to solvent extraction, commonly with methanol or ethanol, to obtain a crude extract.
-
Fractionation: The crude extract is then partitioned using a series of solvents with increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fraction enriched with this compound is further purified using various chromatographic techniques. This often involves multiple steps, including:
-
Column Chromatography: Using silica gel or Sephadex LH-20 to achieve initial separation.
-
High-Performance Liquid Chromatography (HPLC): Employing reversed-phase (e.g., C18) or normal-phase columns for final purification to yield this compound with high purity.
-
The purity of the isolated compound is then assessed using analytical techniques like HPLC and Thin Layer Chromatography (TLC).
Logical Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in determining the connectivity and three-dimensional arrangement of atoms within a molecule. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include:
-
1D NMR: ¹H NMR and ¹³C NMR (with DEPT variations to determine carbon multiplicities).
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry and conformation of the molecule.
-
-
¹H and ¹³C NMR Spectroscopic Data of this compound
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
| 1 | Data not available | Data not available |
| 2 | Data not available | Data not available |
| ... | ... | ... |
| 30 | Data not available | Data not available |
Note: The actual chemical shifts and coupling constants would be populated based on experimental data from the primary literature.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Ionization: A solution of this compound is introduced into the mass spectrometer and ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion (or a protonated/adducted species) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable clues about the connectivity of the molecule.
Mass Spectrometry Data for this compound
The tandem mass spectrum of this compound would reveal characteristic fragmentation patterns. For instance, the cleavage of ester groups and losses of small neutral molecules like water and carbon dioxide are common fragmentation pathways for such complex natural products. Analysis of the MS/MS spectrum of this compound and its metabolites has been reported, aiding in the identification of its core structure and modifications.[1]
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide powerful tools for deducing the planar structure and relative stereochemistry, single-crystal X-ray crystallography offers the most unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystallization: High-purity this compound is dissolved in a suitable solvent system, and crystals are grown through slow evaporation, vapor diffusion, or cooling methods.
-
Data Collection: A single crystal of suitable size and quality is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an electron density map is generated. An atomic model is built into the electron density map and refined to best fit the experimental data.
Crystallographic Data for this compound
A successful X-ray crystallographic analysis would yield precise atomic coordinates, bond lengths, bond angles, and torsional angles, providing a definitive three-dimensional model of the this compound molecule.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| R-factor | Data not available |
Note: This table would be populated with data from a published crystal structure.
Integrated Approach to Structure Elucidation
The elucidation of this compound's structure is a classic example of the synergistic use of multiple analytical techniques. The process follows a logical progression:
Structure Elucidation Workflow
Caption: The integrated workflow for the chemical structure elucidation of this compound.
Conclusion
The chemical structure elucidation of this compound is a meticulous process that relies on the combined power of isolation techniques, NMR spectroscopy, mass spectrometry, and X-ray crystallography. Each method provides a unique and complementary piece of the structural puzzle, from the initial determination of the molecular formula to the final, unambiguous assignment of the three-dimensional atomic arrangement. This comprehensive understanding of this compound's structure is the foundation for future research into its biological activities and potential therapeutic applications.
References
An In-depth Technical Guide to the Physicochemical Properties of Isotoosendanin for Researchers and Drug Development Professionals
Introduction
Isotoosendanin, a natural triterpenoid extracted from the fruits of Melia toosendan, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside detailed experimental protocols and an exploration of its mechanism of action, with a particular focus on its effects on cancer cells. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties of this compound
This compound is a complex small molecule with the chemical formula C₃₀H₃₈O₁₁. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₈O₁₁ | [1] |
| Molecular Weight | 574.62 g/mol | [1] |
| Appearance | Powder | [2] |
| Purity | >98% | [2] |
| Solubility | ||
| DMSO | 25 mg/mL (43.51 mM) | [1] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
| Water | Insoluble | [3] |
| Storage | Store at -20°C in a dry and sealed condition. | [1] |
Spectral Data
The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. While detailed spectra are often proprietary, the following provides an overview of the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the large number of protons in diverse chemical environments. Characteristic signals would include those for methyl groups, protons adjacent to oxygen atoms (in ethers, esters, and alcohols), and protons of the furan ring.
-
¹³C NMR: The carbon-13 NMR spectrum will display 30 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be indicative of the functional groups present, with signals for carbonyl carbons of the esters and lactone appearing downfield, and signals for the furan ring and other sp² hybridized carbons in the aromatic region. Carbons attached to oxygen will also show characteristic downfield shifts.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of its chromophores. The furan ring and the α,β-unsaturated carbonyl systems are the primary chromophores in the molecule. The λmax would likely fall in the range of 200-300 nm, typical for such conjugated systems.
Experimental Protocols
This compound has been extensively studied for its anti-cancer properties, particularly against triple-negative breast cancer (TNBC). The following are detailed protocols for key in vitro assays used to characterize its biological activity.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines such as MDA-MB-231.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound from the stock solution in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM). Include a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the plates for 24, 48, or 72 hours.
-
At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Viability Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine the mode of cell death induced by this compound in cancer cells, such as the BT-549 cell line.
Materials:
-
BT-549 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed BT-549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at desired concentrations (e.g., 0, 1.25, 2.5, 5 µM) for 48 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Apoptosis Assay Workflow
Signaling Pathway Analysis
This compound has been shown to exert its anti-cancer effects by targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, it directly interacts with the TGF-β receptor type 1 (TGFβR1), inhibiting its kinase activity. This leads to a reduction in the phosphorylation of downstream mediators Smad2 and Smad3, which in turn affects the transcription of target genes involved in cell proliferation, migration, and epithelial-mesenchymal transition (EMT).[4][5] A key downstream target identified is GOT2, the expression of which is decreased following this compound treatment.[5]
This compound Inhibition of the TGF-β Signaling Pathway
This compound is a promising natural product with well-documented anti-cancer activities. This guide provides essential physicochemical data and detailed experimental protocols to facilitate further research into its therapeutic potential. The elucidation of its mechanism of action through the inhibition of the TGF-β signaling pathway opens new avenues for the development of targeted cancer therapies. Further investigation into its solubility, stability, and formulation will be crucial for its translation into clinical applications.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotoosendanin: A Technical Guide to Solubility for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of isotoosendanin, a natural triterpenoid with significant therapeutic potential. Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data for this compound in dimethyl sulfoxide (DMSO) and other common organic solvents. Detailed experimental methodologies for solubility determination are outlined to facilitate reproducible research. Furthermore, this guide presents a visualization of a key signaling pathway modulated by this compound, offering insights into its mechanism of action.
Introduction
This compound, a limonoid extracted from the fruit of Melia toosendan, has garnered considerable interest in the scientific community for its diverse pharmacological activities. As with any compound under investigation for therapeutic applications, understanding its physicochemical properties, particularly solubility, is paramount. Solubility profoundly influences a compound's bioavailability, formulation development, and efficacy in both in vitro and in vivo studies. This guide aims to provide a comprehensive resource on the solubility of this compound, consolidating existing data and providing standardized protocols for its determination.
Solubility of this compound
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For drug discovery and development, solubility is typically expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. However, key data points have been identified and are presented in Table 1. It is important to note that solubility can be significantly influenced by factors such as temperature, pH, and the physical form of the solute (e.g., crystalline vs. amorphous).
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility (mg/mL) | Conditions |
| Dimethyl Sulfoxide (DMSO) | 25 | Ultrasonic and warming and heat to 60°C required.[1] |
Qualitative Solubility Information
In addition to the quantitative data, several sources describe the qualitative solubility of this compound in various organic solvents. This information is valuable for selecting appropriate solvent systems for experimental work.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[2] |
| Dichloromethane | Soluble[2] |
| Ethyl Acetate | Soluble[2] |
| Acetone | Soluble[2] |
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of solubility is crucial. The following section details a generalized experimental protocol based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This method is considered the gold standard for determining thermodynamic solubility.
Principle of the Shake-Flask Method
The shake-flask method involves equilibrating an excess amount of a solid compound in a solvent of interest over a defined period. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.
Materials and Equipment
-
This compound (solid)
-
Solvents of interest (e.g., DMSO, ethanol, methanol, water)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Detailed Experimental Workflow
The following workflow outlines the steps for determining the solubility of this compound.
HPLC Analysis
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for HPLC.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted filtrate from the solubility experiment into the HPLC system and record the peak area.
-
Quantification: Determine the concentration of this compound in the diluted filtrate using the calibration curve. Calculate the original solubility in the solvent, accounting for the dilution factor.
This compound and Cellular Signaling
This compound has been reported to exert its biological effects by modulating key cellular signaling pathways. One of the prominent pathways affected is the Transforming Growth Factor-beta (TGF-β) signaling cascade. The TGF-β pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
The following diagram illustrates the inhibitory effect of this compound on the TGF-β signaling pathway.
References
Isotoosendanin: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed public-domain data on the stability of isotoosendanin is limited. This guide provides a comprehensive framework based on the general principles of pharmaceutical stability testing, the chemical nature of triterpenoids, and established regulatory guidelines. The degradation pathways, quantitative data, and specific analytical parameters presented are illustrative and should be confirmed by experimental studies.
Introduction
This compound, a C-seco limonoid triterpenoid isolated from Melia toosendan, has garnered significant interest for its diverse pharmacological activities, including anti-tumor and anti-inflammatory properties. As with any potential therapeutic agent, understanding its chemical stability is paramount for the development of safe, effective, and reliable pharmaceutical formulations. This technical guide outlines the key considerations for the stability and storage of this compound, providing a foundation for researchers and drug development professionals.
Factors Affecting this compound Stability
The stability of a drug substance like this compound is influenced by several environmental factors. Based on its chemical structure, which includes ester, ether, and epoxide functionalities, the following are key factors that can lead to its degradation:
-
Hydrolysis: The ester groups in the this compound molecule are susceptible to hydrolysis, which can be catalyzed by the presence of acids or bases. This process would lead to the cleavage of the ester bonds, resulting in the formation of degradation products with altered chemical structures and potentially different biological activities.
-
Oxidation: The presence of molecular oxygen can lead to oxidative degradation. While this compound does not contain highly susceptible functionalities like phenols or aldehydes, the overall molecular structure can be sensitive to oxidative stress, potentially leading to the formation of various oxidation products.
-
Photolysis: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical degradation. Molecules with chromophores that absorb light in the UV-Vis spectrum can undergo various reactions, including isomerization, rearrangement, or cleavage of chemical bonds.
-
Temperature: Elevated temperatures accelerate the rates of chemical reactions, including hydrolysis and oxidation. Therefore, exposure to high temperatures during storage or processing can significantly impact the stability of this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively reported, based on its functional groups, hypothetical degradation routes can be proposed. Forced degradation studies are essential to experimentally identify and characterize these pathways.
Caption: Hypothetical degradation pathways of this compound under stress conditions.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on general guidelines for chemically sensitive active pharmaceutical ingredients (APIs).
| Parameter | Recommended Condition | Rationale |
| Temperature | Controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. | To minimize the rate of temperature-dependent degradation reactions like hydrolysis and oxidation. |
| Humidity | Low relative humidity (<60% RH). | To prevent moisture uptake, which can facilitate hydrolytic degradation. |
| Light Exposure | Stored in light-resistant (amber) containers. | To protect against photolytic degradation caused by exposure to UV and visible light. |
| Atmosphere | Stored under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidative degradation by displacing oxygen. |
| Container Closure | Well-closed, airtight containers. | To protect from moisture, oxygen, and other environmental factors. |
Experimental Protocols for Stability Studies
A comprehensive understanding of this compound's stability requires a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Reflux the stock solution in water at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C in an oven for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method (e.g., HPLC).
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drug.
Caption: A typical experimental workflow for forced degradation studies.
Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, excipients, or other potential impurities.
Illustrative HPLC Method Parameters:
| Parameter | Illustrative Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (determined by UV scan of this compound) |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.
Illustrative Data Presentation
The following table presents a hypothetical summary of forced degradation results for this compound. This data is for illustrative purposes only.
| Stress Condition | Reagent/Condition | Duration | % Degradation (Illustrative) | No. of Degradation Products (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 25% | 3 |
| Oxidative | 3% H₂O₂ | 24 hours | 10% | 1 |
| Thermal (Solid) | 80°C | 48 hours | 5% | 1 |
| Photolytic (Solid) | 1.2 million lux hours | - | 8% | 2 |
Conclusion
The chemical stability and appropriate storage of this compound are critical for its successful development as a therapeutic agent. While specific public data is lacking, this guide provides a robust framework for approaching the stability assessment of this promising natural product. It is imperative that comprehensive experimental studies, including forced degradation and the development of a validated stability-indicating method, are conducted to establish the intrinsic stability of this compound and to define its optimal storage and handling conditions. The insights gained from such studies will be fundamental for the formulation development and regulatory submission of this compound-based medicines.
Bioactivity Screening of Isotoosendanin: A Technical Guide for Drug Discovery Professionals
Executive Summary: Isotoosendanin (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, is emerging as a compound of significant interest in pharmacology and drug development. Its diverse biological activities, particularly its potent anti-cancer effects, position it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the bioactivity screening of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to ascertain its effects. The primary focus is on its efficacy in oncology, specifically against triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC), while also touching upon its anti-inflammatory properties and the related activities of its isomer, Toosendanin.
Anti-Cancer Bioactivity of this compound
This compound has demonstrated significant anti-tumor efficacy across various cancer models, operating through multiple signaling pathways. Its activity is most prominently documented in triple-negative breast cancer and non-small cell lung cancer.
Inhibition of the TGF-β/Smad Pathway: A primary mechanism of this compound's anti-metastatic effect is its direct interaction with the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] ITSN functions as a TGF-β receptor type-1 (TGFβR1) inhibitor, abrogating its kinase activity.[1][2] This inhibition prevents the phosphorylation of downstream proteins Smad2 and Smad3, thereby blocking the TGF-β-induced epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][3][4] Studies have shown that ITSN reverses EMT in TNBC cells by decreasing the expression of mesenchymal markers (Vimentin, α-SMA) and increasing the expression of the epithelial marker E-cadherin.[2] This action effectively reduces cancer cell migration, invasion, and the formation of invadopodia.[1][2]
Inhibition of the JAK/STAT3 Pathway: this compound also exerts anti-tumor effects by modulating the JAK/STAT3 signaling pathway, which is crucial for cancer cell proliferation and survival.[2][5] It directly targets the protein tyrosine phosphatase SHP-2, enhancing its stability and reducing its ubiquitination.[2][5] A stable SHP-2 can more effectively dephosphorylate components of the JAK/STAT3 pathway, leading to its inhibition and subsequent anti-tumor effects in models like NSCLC.[5]
Induction of Cell Death: In TNBC cells, this compound and its isomer Toosendanin have been shown to induce multiple forms of cell death, including necrosis, apoptosis, and autophagy.[6][7] Treatment with ITSN leads to the cleavage of pro-caspases-3 and -9 and a decrease in the anti-apoptotic protein Bcl-xL, confirming the induction of apoptosis.[7]
The anti-cancer effects of this compound have been quantified in various assays, which are summarized below.
| Parameter | Cell Line(s) / Model | Method | Result | Reference(s) |
| TGFβR1 Kinase Inhibition | Biochemical Assay | Kinase Activity Assay | IC₅₀ = 6732 nM | [2] |
| NSCLC Cell Viability | A549, HCC827, H838 | Cell Viability Assay | IC₅₀ = 1.691 - 18.20 µM (48-72h) | [2] |
| TNBC Cell Migration | MDA-MB-231, BT549, 4T1 | Transwell Assay | Concentration-dependent reduction (10-1000 nM) | [2] |
| TNBC Cell Apoptosis | MDA-MB-231, 4T1 | Annexin V/PI Staining | Apoptosis induced at 2.5 µM | [7] |
| TNBC Necrosis | MDA-MB-231, 4T1 | PI Staining | Necrosis induced at 2.5 µM | [7] |
Other Bioactivities
This compound has demonstrated significant anti-inflammatory effects in preclinical models, including acetic acid-induced vascular permeability tests and λ-carrageenan-induced hind paw edema assays.[2] This suggests a potential role for ITSN in treating inflammatory conditions.
While direct antiviral and insecticidal data for this compound is limited in the reviewed literature, its isomer, Toosendanin (TSN), has well-documented activities in these areas. TSN shows broad-spectrum antiviral effects against viruses such as SFTSV, Rift Valley fever virus (RVFV), and SARS-CoV-2 by inhibiting the virus internalization step.[8] Furthermore, TSN is a known botanical insecticide used to control agricultural pests and is highly toxic to mosquito larvae and adults, disrupting their development and reproduction.[9][10][11]
| Toosendanin Anti-Viral Activity | Virus | Method | Result | Reference(s) |
| Inhibition | Rift Valley fever virus (RVFV) | Cell-based Assay | IC₅₀ = 0.13 μM; CC₅₀ > 450 μM | [8] |
| Inhibition | SARS-CoV-2 | Cell-based Assay | IC₅₀ = 0.24 μM; CC₅₀ > 450 μM | [8] |
| Toosendanin Insecticidal Activity | Organism | Method | Result | Reference(s) |
| Larval Toxicity | Aedes aegypti | 24h Exposure | LC₅₀ = 60.8 μg/mL | [10][11] |
| Adult Topical Toxicity | Aedes aegypti | 96h Topical Application | LD₅₀ = 4.3 μ g/female | [10][11] |
| Adult Ingestion Toxicity | Aedes aegypti | Sugar Bait Ingestion | LC₅₀ = 1.02 μg/μL | [10][11] |
Experimental Protocols for Bioactivity Screening
A systematic approach is required to screen and characterize the bioactivities of this compound. The following workflow and protocols provide a guide for researchers.
-
Cell Viability Assay (MTT or CCK-8):
-
Seed cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at an appropriate density.
-
After cell attachment (typically 24 hours), treat with serial dilutions of this compound for specified time points (e.g., 24, 48, 72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate cell viability as a percentage relative to a vehicle-treated control and determine the IC₅₀ value.[2]
-
-
Cell Migration and Invasion Assay (Transwell Assay):
-
Utilize a Transwell chamber with an 8-μm pore polycarbonate membrane; for invasion assays, pre-coat the membrane with Matrigel.[1]
-
Seed approximately 2 x 10⁴ cells in serum-free medium containing ITSN into the upper chamber.[1]
-
Add culture medium supplemented with 10% fetal bovine serum to the lower chamber as a chemoattractant.[1]
-
Incubate for 24 hours.[1]
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[1]
-
Fix the cells that have migrated to the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.[1]
-
Count the stained cells in at least six randomly selected fields under a microscope for quantification.[1]
-
-
Western Blotting:
-
Treat cells with ITSN for the desired time, then lyse them in RIPA buffer to extract total proteins.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour.[12]
-
Incubate the membrane with specific primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Visualize protein bands using an ECL chemiluminescence detection system.[12]
-
-
Co-Immunoprecipitation (Co-IP):
-
Lyse cells treated with or without ITSN to obtain total protein extracts.
-
Incubate the cell extracts with a primary antibody targeting one of the proteins of interest (e.g., anti-TGFβR1) overnight.[1]
-
Add protein A/G magnetic beads to the mixture to capture the antibody-protein complexes.
-
Wash the beads multiple times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads and analyze the presence of the interacting protein (e.g., Smad2/3) by Western blotting.[1]
-
-
Tumor Xenograft Model:
-
Subcutaneously inject a suspension of cancer cells (e.g., 4T1 TNBC cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[1]
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into control and treatment groups.
-
Administer this compound (e.g., 1 mg/kg/day) and/or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).[3]
-
Measure tumor volume and mouse body weight every few days.
-
At the end of the experiment, euthanize the mice, excise the tumors, and record their final weight.[3]
-
Tumor tissues can be used for further analysis, such as immunohistochemistry or Western blotting, to confirm in vivo mechanism of action.
-
Conclusion
This compound is a multi-functional natural compound with well-defined anti-cancer properties, primarily through the dual inhibition of the TGF-β/Smad and JAK/STAT3 signaling pathways. Its ability to suppress metastasis in aggressive cancers like TNBC makes it a highly valuable lead compound. The established bioactivities of its isomer, Toosendanin, in virology and entomology further suggest that the therapeutic potential of this compound may extend beyond oncology. The protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this promising molecule.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts anti-tumor effects in NSCLC by enhancing the stability of SHP-2 and inhibiting the JAK/STAT3 pathway [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of a Small Molecule Compound Library Identifies Toosendanin as an Inhibitor Against Bunyavirus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the Botanical Insecticide, Toosendanin, on Blood Digestion and Egg Production by Female Aedes aegypti (Diptera: Culicidae): Topical Application and Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Toosendanin Induces Hepatocyte Damage by Inhibiting Autophagic Flux via TFEB-Mediated Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Isotoosendanin: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanisms through which isotoosendanin (ITSN), a natural triterpenoid compound, exerts its anti-cancer effects. The information presented herein is intended to support research and development efforts in oncology.
Core Mechanisms of Action
This compound combats cancer through a multi-pronged approach, primarily by inducing various forms of cell death, inhibiting metastasis, and modulating key signaling pathways that are critical for tumor survival and progression.
Induction of Cell Death: Apoptosis, Necrosis, and Autophagy
ITSN has been shown to effectively suppress the growth of various tumor cells, with a pronounced inhibitory effect on triple-negative breast cancer (TNBC) cells.[1][2] Its cytotoxic effects are mediated through the induction of three distinct types of cell death:
-
Necrosis: Treatment with ITSN at a concentration of 2.5 μM leads to an increased number of necrotic cells in MDA-MB-231 and 4T1 TNBC cell lines.[1]
-
Apoptosis: ITSN (2.5 μM) induces caspase-dependent apoptosis.[1][3] This is evidenced by the cleavage of pro-caspase-3 and pro-caspase-9, key executioner and initiator caspases, respectively.[1] Furthermore, ITSN downregulates the expression of the anti-apoptotic protein Bcl-xL, thereby promoting the apoptotic cascade.[1][2]
-
Autophagy: The compound also triggers autophagy in MDA-MB-231 and 4T1 cells, as confirmed by scanning electron microscope observations and the increased expression of autophagy markers like microtubule-associated protein 1 light chain 3B (LC3B) and Beclin 1.[1] While often a survival mechanism, in this context, ITSN-induced autophagy contributes to its anti-tumor activity. Some studies classify ITSN's related compound, Toosendanin (TSN), as a late-stage autophagy inhibitor that sensitizes cancer cells to chemotherapy by elevating lysosome pH.[4]
Inhibition of Metastasis and Epithelial-Mesenchymal Transition (EMT)
A critical aspect of ITSN's anti-cancer activity is its ability to inhibit metastasis, a primary cause of mortality in cancer patients. This is achieved by targeting the Transforming Growth Factor-β (TGF-β) pathway, which is a crucial driver of EMT.
ITSN directly interacts with the TGF-β receptor type-1 (TGFβR1), abrogating its kinase activity and thereby blocking the entire downstream signaling pathway.[5][6][7] This inhibition prevents the TGF-β-induced EMT, a process where cancer cells gain migratory and invasive properties. The tangible effects of this inhibition include:
-
A decrease in the expression of mesenchymal markers like Vimentin and α-SMA.[5]
-
An enhancement of the epithelial marker E-cadherin.[5]
-
A reduction in the formation of invadopodia, which are cellular protrusions used by cancer cells to invade tissues.[5][6]
Regulation of Mitochondrial Dynamics
Recent studies have revealed that ITSN's anti-metastatic effects are also linked to its ability to regulate mitochondrial dynamics.[8] Specifically, ITSN reduces mitochondrial fission in TNBC cells. This is accomplished through the Smad2/3-GOT2-MYH9 signaling axis. By inhibiting the TGF-β-Smad2/3 pathway, ITSN decreases the expression of GOT2.[8] Reduced GOT2 levels lead to the degradation of the MYH9 protein, which in turn prevents the phosphorylation of DRP1, a key protein required for mitochondrial fission. This disruption of mitochondrial fission contributes to the inhibition of lamellipodia formation and, consequently, cancer cell metastasis.[8]
Key Signaling Pathways Modulated by this compound
ITSN's anti-tumorigenic effects stem from its ability to modulate several critical signaling cascades within cancer cells.
The TGF-β/Smad Pathway
As previously mentioned, the TGF-β pathway is a primary target of ITSN. The compound directly binds to the kinase domain of TGFβR1, with Lys232 and Asp351 residues identified as crucial for this interaction.[6] This binding event physically interferes with the interaction between TGFβR1 and its substrate, Smad2/3, preventing the phosphorylation and activation of Smad2/3.[5] The inactivated Smad2/3 cannot translocate to the nucleus to initiate the transcription of genes responsible for EMT and metastasis.
The JAK/STAT3 Pathway
ITSN also exerts anti-tumor effects by inhibiting the JAK/STAT3 pathway, particularly in non-small cell lung cancer (NSCLC).[9] The mechanism involves the protein tyrosine phosphatase SHP-2. ITSN directly targets and enhances the stability of SHP-2, reducing its ubiquitination and subsequent degradation.[9] Stabilized SHP-2 then acts to dephosphorylate and inactivate components of the JAK/STAT3 pathway. Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively active, promotes tumor cell growth, survival, and angiogenesis.[10][11][12] By disrupting this pathway, ITSN suppresses these oncogenic processes. The related compound Toosendanin (TSN) has been shown to directly bind to the SH2 domain of STAT3, blocking its dimerization and activation.[10][11]
Other Modulated Pathways
The related compound, Toosendanin (TSN), which shares structural similarities with ITSN, has been shown to modulate additional pathways, suggesting potential mechanisms for ITSN as well:
-
PI3K/Akt/mTOR Pathway: TSN inhibits the phosphorylation of PI3K, Akt, and mTOR proteins in glioma cells, thereby interfering with proliferation, migration, and apoptosis.[13]
-
p38 MAPK Pathway: TSN can inhibit T-cell proliferation by suppressing the p38 MAPK pathway.[14] It also induces caspase-dependent apoptosis in gastric cancer cells through the activation of this same pathway.[3]
Quantitative Analysis of Anti-Cancer Activity
The cytotoxic effects of ITSN and its related compound TSN have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound.
Table 1: Effective Concentrations and IC50 Values of this compound (ITSN) and Toosendanin (TSN)
| Compound | Cell Line(s) | Cancer Type | Concentration / IC50 | Effect | Reference |
|---|---|---|---|---|---|
| ITSN | MDA-MB-231, 4T1 | Triple-Negative Breast Cancer | 2.5 µM | Induces necrosis, apoptosis, and autophagy | [1] |
| TSN | MDA-MB-231, 4T1 | Triple-Negative Breast Cancer | 20 nM | Induces necrosis, apoptosis, and autophagy | [1] |
| TSN | Anti-CD3/anti-CD28 mAbs-activated T-cells | T-cells | IC50 of 10 ± 2.02 nM | Inhibits proliferation |[14] |
Note: Specific IC50 values for ITSN are not consistently reported across the literature; effective concentrations used in cited experiments are provided.
Detailed Experimental Methodologies
The findings described in this guide are supported by a range of standard and advanced molecular biology techniques. Below are protocols for key experiments cited.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., U87MG, LN18) into 96-well plates at a specified density.
-
Treatment: After cell adherence, treat the cells with varying concentrations of ITSN or the vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curve.
Wound Healing Assay
This assay assesses the effect of a compound on cell migration.
-
Cell Seeding: Seed TNBC cells into 24-well plates and grow them to confluence.
-
Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add a medium containing ITSN or a vehicle control to the respective wells.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).
-
Analysis: Measure the width of the scratch at different points. The rate of wound closure is calculated to determine the extent of cell migration.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in cell lysates.
-
Cell Lysis: Treat cells with ITSN for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., TGFβR1, p-Smad2/3, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like GAPDH or β-actin.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.
-
Cell Lysis: Obtain cell lysates from TNBC cells using repeated freeze-thaw cycles.
-
Treatment: Treat the cell lysates with or without ITSN for 1 hour.
-
Heating: Heat the treated lysates at a range of different temperatures (e.g., 49–64 °C) for 3 minutes, followed by cooling on ice.
-
Centrifugation: Centrifuge the samples to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins.
-
Analysis: Analyze the amount of the target protein (e.g., TGFβR1) remaining in the supernatant using Western blot or ELISA. A drug-bound protein is typically more resistant to thermal denaturation, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the untreated control.
Conclusion and Future Directions
This compound is a promising natural compound with potent anti-cancer properties, particularly against aggressive cancers like TNBC. Its mechanism of action is multifaceted, involving the induction of programmed cell death, inhibition of critical metastatic pathways like TGF-β/Smad, and modulation of oncogenic signaling cascades such as JAK/STAT3. The ability of ITSN to directly bind and inhibit key drivers of metastasis like TGFβR1 makes it a valuable lead compound for drug development.
Future research should focus on:
-
Conducting comprehensive preclinical and clinical trials to evaluate the safety and efficacy of ITSN in various cancer types.[15][16][17]
-
Investigating potential synergistic effects when combined with existing chemotherapies or immunotherapies, especially given its ability to enhance the efficacy of anti-PD-L1 antibodies.[5][6][7]
-
Elucidating its effects on other key cancer-related signaling pathways, such as the MAPK and PI3K/Akt pathways.
-
Developing drug delivery systems to improve the bioavailability and tumor-targeting specificity of ITSN.
References
- 1. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toosendanin induces caspase-dependent apoptosis through the p38 MAPK pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toosendanin, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound exerts anti-tumor effects in NSCLC by enhancing the stability of SHP-2 and inhibiting the JAK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toosendanin demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toosendanin demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms involved in the anti-tumor effects of Toosendanin in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toosendanin inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 16. University of California Health Solid Tumor Clinical Trials for 2025 — California [clinicaltrials.ucbraid.org]
- 17. UCSF Neoplasms Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
A Technical Guide to the Natural Sourcing and Extraction of Isotoosendanin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotoosendanin, a limonoid compound, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural source, Melia toosendan, and details various methods for its extraction and purification. This document outlines conventional and modern extraction techniques, offering detailed experimental protocols and quantitative data to aid researchers in obtaining this valuable compound for further investigation and drug development endeavors.
Natural Source of this compound
The principal natural source of this compound is the chinaberry tree, Melia toosendan Sieb. et Zucc., a species belonging to the Meliaceae family.[1] This tree is widely distributed in tropical and subtropical regions, particularly in southwestern China.[1] this compound, along with its isomer Toosendanin, is primarily found in the fruits (Fructus Meliae Toosendan) and the bark (Cortex Meliae) of the tree.[2][3] The concentration of these bioactive compounds can vary depending on the geographical location of the tree and the time of harvest.
Extraction Methodologies
The extraction of this compound from Melia toosendan involves the separation of the compound from the plant matrix. Various techniques, ranging from traditional solvent extraction to modern ultrasound-assisted methods, can be employed. The choice of method often depends on factors such as desired yield, purity, processing time, and environmental considerations.
Conventional Extraction Methods
2.1.1. Maceration
Maceration is a simple and widely used technique that involves soaking the powdered plant material in a solvent for an extended period. While straightforward, it may result in lower yields compared to more advanced methods.
2.1.2. Reflux Extraction
Reflux extraction is a more efficient method than maceration as it is performed at an elevated temperature, which enhances the solubility and diffusion of the target compound.
Modern Extraction Methods
2.2.1. Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the cellular structure, facilitating the release of intracellular compounds and significantly reducing extraction time and solvent consumption.[4][5]
Quantitative Data on Extraction Parameters
The efficiency of this compound extraction is influenced by several key parameters. The following tables summarize the available quantitative data for different extraction methods. Note: Some data is for the isomer Toosendanin, which can serve as a proxy for optimizing this compound extraction due to their structural similarity.
Table 1: Comparison of Extraction Methods for Toosendanin/Isotoosendanin from Melia toosendan
| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Temperature (°C) | Time | Reported Yield | Reference |
| Reflux | 70% Ethanol | 1:7 | Reflux Temperature | 3 h | Not Specified for this compound | N/A |
| Multi-step | Petroleum Ether, Ethanol, Ethyl Acetate | 1:24 (PE), 1:34 (EtOH), 1:8 (EtOH:EtOAc) | Ambient | 20 min (PE), 390 min (EtOH), 100 min (EtOAc) | 0.74% (Toosendanin) | N/A |
| Ultrasound-Assisted Reflux | 69% Ethanol | 1:24 | 50 | 53 min (reflux) + 30 min (ultrasound at 40°C) | Not Specified for this compound | [6] |
Detailed Experimental Protocols
Protocol for Reflux Extraction
-
Preparation of Plant Material: Grind the dried fruits of Melia toosendan into a fine powder.
-
Extraction: Place 500 g of the powdered plant material into a round-bottom flask. Add 3.5 L of 70% ethanol to achieve a solid-to-solvent ratio of approximately 1:7.
-
Reflux: Heat the mixture to reflux and maintain for 3 hours with continuous stirring.
-
Filtration: After cooling to room temperature, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol for Ultrasound-Assisted Extraction (Optimized for Similar Compounds)
-
Preparation of Plant Material: Pulverize the dried fruits of Melia toosendan.
-
Extraction: In a suitable vessel, combine the powdered plant material with 69% ethanol at a solid-to-solvent ratio of 1:24.
-
Ultrasonication: Sonicate the mixture for 30 minutes at 40°C.
-
Reflux: Following ultrasonication, heat the mixture to 50°C and reflux for 53 minutes.[6]
-
Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator to yield the crude extract.
Purification of this compound
The crude extract obtained from the initial extraction process contains a mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound.
Column Chromatography
Column chromatography is a common technique for the initial purification of the crude extract.
Table 2: Parameters for Column Chromatography Purification
| Stationary Phase | Mobile Phase Gradient |
| Silica Gel | Hexane:Ethyl Acetate (EtOAc) - starting with 100% Hexane and gradually increasing the polarity with EtOAc. |
Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity this compound, preparative HPLC is the preferred method for final purification.
Table 3: Parameters for Preparative HPLC Purification
| Column | Mobile Phase | Flow Rate | Detection |
| C18 reversed-phase | Water/Acetonitrile gradient | Varies depending on column dimensions | UV (wavelength not specified) |
Visualization of Workflows
General Extraction and Purification Workflow
References
- 1. e-nps.or.kr [e-nps.or.kr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xuebao.scau.edu.cn [xuebao.scau.edu.cn]
- 4. Optimization of ultrasound-assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Isotoosendanin's Interaction with SHP-2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the molecular interaction between isotoosendanin (ITSN), a natural triterpenoid, and the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP-2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting SHP-2.
Executive Summary
This compound has been identified as a direct-acting agent on the SHP-2 protein. Evidence suggests that ITSN enhances the stability of SHP-2 and reduces its ubiquitination, consequently modulating downstream signaling pathways critical in oncogenesis, such as the JAK/STAT3 pathway.[1] This interaction presents a promising avenue for the development of novel cancer therapeutics, particularly for non-small cell lung cancer (NSCLC). This guide summarizes the available quantitative data, details the experimental methodologies used to characterize this interaction, and provides visual representations of the involved signaling pathways and experimental workflows.
Data Presentation: this compound and SHP-2 Interaction
While the direct binding affinity and thermal shift values for the this compound-SHP-2 interaction are not publicly available in the reviewed literature, the following table summarizes the types of quantitative data typically generated in the referenced experimental procedures to characterize such interactions.
| Parameter | Assay Type | Description | Potential Outcome for ITSN-SHP-2 |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | Measures the equilibrium dissociation constant, indicating the strength of the binding interaction. A lower Kd value signifies a stronger binding affinity. | A specific Kd value would quantify the binding strength between this compound and SHP-2. |
| Thermal Shift (ΔTm) | Cellular Thermal Shift Assay (CETSA) | Measures the change in the melting temperature of a protein upon ligand binding. A positive ΔTm indicates that the ligand stabilizes the protein. | A positive ΔTm would confirm that this compound binding enhances the thermal stability of SHP-2 in a cellular context.[2][3][4] |
| Protein Protection | Drug Affinity Responsive Target Stability (DARTS) | Assesses the stabilization of a target protein by a small molecule, observed as protection from proteolysis. | Increased resistance of SHP-2 to proteolytic degradation in the presence of this compound would provide evidence of direct binding and stabilization.[5] |
| Ubiquitination Level | In vivo Ubiquitination Assay | Quantifies the amount of ubiquitinated target protein, often analyzed by immunoprecipitation followed by Western blotting. | A decrease in the ubiquitination of SHP-2 following this compound treatment would be observed.[6][7][8] |
| Phosphorylation Status | Western Blotting | Measures the phosphorylation levels of downstream signaling proteins (e.g., STAT3) to assess the functional impact of the interaction. | A reduction in the phosphorylation of STAT3 at Tyr-705 would indicate inhibition of the JAK/STAT3 pathway. |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the investigation of the this compound-SHP-2 interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions.
Objective: To determine the binding affinity (Kd) of this compound to SHP-2.
Methodology:
-
Immobilization: Recombinant human SHP-2 protein is immobilized on a sensor chip surface.
-
Interaction Analysis: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as koff/kon.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.[2][3][9]
Objective: To confirm the direct binding of this compound to SHP-2 in intact cells and to quantify the induced thermal stabilization (ΔTm).
Methodology:
-
Cell Treatment: NSCLC cells are treated with either this compound or a vehicle control.
-
Heating: The treated cells are aliquoted and heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of soluble SHP-2 in each sample is quantified by a protein detection method, typically Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A melting curve is generated by plotting the amount of soluble SHP-2 as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. The thermal shift (ΔTm) is calculated as the difference in Tm between the this compound-treated and vehicle-treated samples.
Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets of small molecules by observing the protection of the target protein from proteolysis upon ligand binding.[5][10]
Objective: To provide further evidence of a direct interaction between this compound and SHP-2.
Methodology:
-
Lysate Preparation: NSCLC cell lysates are prepared.
-
Compound Incubation: The lysates are incubated with either this compound or a vehicle control.
-
Protease Digestion: A protease, such as thermolysin or pronase, is added to the lysates to digest the proteins. The digestion is carried out for a specific time.
-
Analysis: The digestion is stopped, and the samples are analyzed by SDS-PAGE and Western blotting using an anti-SHP-2 antibody.
-
Interpretation: A stronger band for SHP-2 in the this compound-treated sample compared to the control indicates that this compound binding protected SHP-2 from proteolytic degradation.
In vivo Ubiquitination Assay
This assay is used to determine the level of ubiquitination of a specific protein within a cell.[6][7][8]
Objective: To assess the effect of this compound on the ubiquitination status of SHP-2.
Methodology:
-
Cell Transfection and Treatment: NSCLC cells are transfected with a plasmid encoding for His-tagged ubiquitin. The cells are then treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Cells are lysed under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: The ubiquitinated proteins are pulled down from the cell lysates using nickel-nitrilotriacetic acid (Ni-NTA) agarose beads, which bind to the His-tagged ubiquitin.
-
Western Blotting: The immunoprecipitated proteins are then separated by SDS-PAGE and immunoblotted with an anti-SHP-2 antibody to detect ubiquitinated SHP-2.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound on the SHP-2 and the downstream JAK/STAT3 signaling pathway. This compound directly binds to SHP-2, leading to its stabilization and reduced ubiquitination. This, in turn, inhibits the JAK/STAT3 signaling cascade, which is known to be involved in cell proliferation and survival.
Caption: this compound's impact on the SHP-2 and JAK/STAT3 pathway.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram outlines the workflow for a typical CETSA experiment to determine the thermal stabilization of SHP-2 by this compound.
Caption: A typical workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
The direct interaction of this compound with SHP-2, leading to its stabilization and the subsequent inhibition of the JAK/STAT3 signaling pathway, highlights its potential as a novel therapeutic agent in oncology.[1] Further research is warranted to fully elucidate the quantitative aspects of this interaction, including the precise binding affinity and the extent of thermal stabilization. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate and validate these findings.
References
- 1. This compound exerts anti-tumor effects in NSCLC by enhancing the stability of SHP-2 and inhibiting the JAK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity of Isotoosendanin on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isotoosendanin (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, has garnered significant interest in oncological research due to its demonstrated cytotoxic effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity of this compound, detailing its impact on various cancer cell lines, the experimental protocols used for its evaluation, and the molecular pathways it modulates.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound and its analogue, Toosendanin (TSN), is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for this compound and Toosendanin in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| This compound (ITSN) | L-02 | Normal Human Hepatocytes | 1294.23 µmol/L | Not Specified | [1] |
| Toosendanin (TSN) | L-02 | Normal Human Hepatocytes | 3.331 µmol/L | Not Specified | [1] |
| Toosendanin (TSN) | U87MG | Glioblastoma | 114.5 µM | 48 h | [2] |
| Toosendanin (TSN) | LN18 | Glioblastoma | 172.6 µM | 48 h | [2] |
| Toosendanin (TSN) | LN229 | Glioblastoma | 217.8 µM | 48 h | [2] |
| Toosendanin (TSN) | U251 | Glioblastoma | 265.6 µM | 48 h | [2] |
| Toosendanin (TSN) | MKN-45 | Human Gastric Cancer | 81.06 nmol/l | 48 h | [3] |
Experimental Protocols
The preliminary assessment of this compound's cytotoxicity involves a series of standardized in vitro assays to measure cell viability, proliferation, and the induction of apoptosis.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁶ cells/mL in 100 µL of culture medium. The optimal cell density will vary depending on the cell line. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1-5 x 10⁵ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining. FITC is typically detected in the FL1 channel and PI in the FL3 channel.
Molecular Mechanisms and Signaling Pathways
This compound exerts its cytotoxic effects by modulating several key signaling pathways involved in cell growth, proliferation, and survival.
TGF-β Signaling Pathway
This compound has been shown to directly target the Transforming Growth Factor-β Receptor 1 (TGFβR1). By binding to TGFβR1, this compound inhibits its kinase activity, thereby blocking the downstream signaling cascade that promotes epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1]
Caption: this compound inhibits the TGF-β signaling pathway by targeting TGFβR1.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates the cell cycle and is critical for cellular quiescence, proliferation, cancer, and longevity. Toosendanin, a related compound, has been shown to suppress this pathway, leading to the inhibition of glioma cell proliferation and the induction of apoptosis.[2]
Caption: this compound's cytotoxic effect is partly mediated through the inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of this compound.
Caption: A typical experimental workflow for evaluating the cytotoxicity of this compound.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms involved in the anti-tumor effects of Toosendanin in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toosendanin induces apoptosis of MKN-45 human gastric cancer cells partly through miR-23a-3p-mediated downregulation of BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
Isotoosendanin: A Deep Dive into its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotoosendanin, a naturally occurring limonoid extracted from the fruit of Melia toosendan, has emerged as a compound of significant interest in the fields of pharmacology and oncology. This technical guide provides a comprehensive overview of the discovery, history, isolation, structure elucidation, and pharmacological activities of this compound. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to serve as a valuable resource for researchers and professionals in drug development.
Discovery and History
This compound is a C-seco limonoid, a class of highly oxygenated triterpenoids, isolated from the fruits of Melia toosendan Sieb. et Zucc., a tree native to China.[1][2] The medicinal properties of Melia toosendan have been recognized in traditional Chinese medicine for centuries, with its fruits and bark used to treat various ailments. Scientific investigation into the chemical constituents of this plant began in the mid-20th century, leading to the isolation of its more abundant and structurally related counterpart, Toosendanin.
Isolation and Structure Elucidation
The isolation of this compound from Melia toosendan fruit typically involves a multi-step process beginning with extraction and followed by chromatographic separation. The structural identity and stereochemistry are then determined using a combination of spectroscopic methods.
Experimental Protocol: Bioassay-Guided Fractionation and Isolation
The following protocol is a representative example of the isolation of limonoids like this compound from Melia toosendan fruit.
-
Extraction:
-
Air-dried and powdered fruits of Melia toosendan (10 kg) are extracted three times with 95% ethanol at room temperature.
-
The combined extracts are concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which typically shows significant biological activity in preliminary screens, is selected for further separation.
-
-
Chromatographic Separation:
-
The ethyl acetate fraction is subjected to column chromatography on a silica gel column.
-
Elution is performed with a gradient of chloroform and methanol (e.g., 100:0 to 0:100 v/v) to yield multiple sub-fractions.
-
Each sub-fraction is monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).
-
This process leads to the isolation of pure this compound.
-
Experimental Protocol: Structure Elucidation
The structure of the isolated this compound is determined through the following spectroscopic analyses:
-
Mass Spectrometry (MS):
-
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are recorded on a Bruker AV-400 or similar spectrometer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to assign all signals unequivocally.
-
-
X-ray Crystallography:
-
Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation from a solvent system (e.g., methanol/chloroform).
-
X-ray crystallographic analysis provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.
-
Physicochemical and Spectral Data
The following tables summarize the key physicochemical and spectral data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₃₈O₁₁ |
| Molecular Weight | 574.6 g/mol |
| Appearance | White crystalline powder |
| Melting Point | Data not readily available |
| Optical Rotation | Data not readily available |
Table 2: ¹H and ¹³C NMR Spectral Data for this compound
(Note: Specific chemical shift and coupling constant data for this compound are not consistently reported across publicly available literature. The following is a representative format, and researchers should refer to specific publications for detailed assignments.)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| 1 | ... | ... |
| 2 | ... | ... |
| 3 | ... | ... |
| ... | ... | ... |
Pharmacological Activity and Mechanism of Action
This compound has demonstrated a range of pharmacological activities, with its anti-cancer properties being the most extensively studied. It exhibits significant cytotoxicity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).
Anticancer Activity
This compound's anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, autophagy, and necrosis, as well as the inhibition of cancer cell migration and invasion.[3]
Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5 | [3] |
| BT549 | Triple-Negative Breast Cancer | Data not readily available | [3] |
| 4T1 | Murine Breast Cancer | Data not readily available | [3] |
Mechanism of Action and Signaling Pathways
Recent studies have elucidated the molecular targets and signaling pathways modulated by this compound.
-
TGF-β Signaling Pathway: this compound directly targets the TGF-β receptor 1 (TGFβR1), a key kinase in the transforming growth factor-β (TGF-β) signaling pathway.[4][5] By inhibiting TGFβR1, this compound blocks the downstream activation of Smad2/3, which in turn suppresses the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[4][6]
-
JAK/STAT3 Signaling Pathway: In non-small cell lung cancer, this compound has been shown to interact with and enhance the stability of the protein tyrosine phosphatase SHP-2. This leads to the inhibition of the JAK/STAT3 signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival.
Visualizations
Experimental Workflows and Signaling Pathways
References
- 1. [Limonoids from fruits of Melia toosendan] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limonoids from fruit of Melia toosendan and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Isotoosendanin: In Vitro Cell Culture Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Isotoosendanin (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, has emerged as a promising candidate in oncology research. In vitro studies have demonstrated its potent anti-tumor activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer cell lines. This document provides a comprehensive overview of the in vitro applications of this compound, complete with detailed experimental protocols and a summary of its effects on key signaling pathways.
Application Notes
This compound has shown significant efficacy against a range of cancer cell types, with a particularly pronounced effect on triple-negative breast cancer (TNBC) and leukemia. Its primary mechanisms of action involve the direct inhibition of key signaling molecules, leading to the suppression of cancer cell proliferation and survival.
Key Applications:
-
Induction of Apoptosis: this compound and its analogue, Toosendanin (TSN), have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. This includes increasing the levels of Bax and cleaved PARP and caspase-3, while decreasing the expression of Bcl-2[1][2].
-
Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest, a crucial mechanism for inhibiting tumor growth. Studies on the related compound Toosendanin have shown it can induce S phase arrest in HL-60 cells and G2/M phase arrest in other cancer types[1][3][4]. This is often mediated by the downregulation of key cell cycle regulators.
-
Inhibition of Metastasis: A significant application of this compound is its ability to inhibit cancer cell migration and invasion, key steps in the metastatic cascade. It achieves this by targeting the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical driver of epithelial-mesenchymal transition (EMT)[5][6][7][8]. This compound directly binds to and inhibits the kinase activity of TGF-β receptor type-1 (TGFβR1)[5][7][8].
-
Modulation of Signaling Pathways: this compound has been identified as an inhibitor of multiple signaling pathways crucial for cancer progression. Besides the TGF-β pathway, its analogue Toosendanin has been shown to suppress the JNK signaling pathway in HL-60 cells[1][2].
Quantitative Data Summary
The cytotoxic effects of this compound and the related compound Toosendanin are concentration-dependent. The half-maximal inhibitory concentration (IC50) values vary across different cancer cell lines and incubation times.
| Cell Line | Compound | IC50 Value | Incubation Time | Reference |
| HL-60 (Human Promyelocytic Leukemia) | Toosendanin | 28 ng/mL | 48 h | [1] |
| MDA-MB-231 (TNBC) | This compound | Not explicitly stated | - | [5] |
| BT549 (TNBC) | This compound | Not explicitly stated | - | [5] |
| 4T1 (Murine TNBC) | This compound | Not explicitly stated | - | [5] |
Experimental Protocols
The following are detailed protocols for common in vitro assays used to evaluate the efficacy of this compound.
General Cell Culture and Maintenance
This protocol outlines the basic steps for culturing cancer cell lines for use in this compound studies.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, BT549, 4T1, HL-60)
-
Complete growth medium (specific to cell line, e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
This compound (stock solution prepared in a suitable solvent like DMSO)
Procedure:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2[5].
-
Subculture the cells when they reach 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed in new flasks. For suspension cells like HL-60, dilute the cell suspension with fresh medium.
-
For experiments, seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight before treatment with this compound.
Cell Viability Assay (MTT or Crystal Violet)
This protocol is used to determine the cytotoxic effects of this compound and calculate the IC50 value.
Materials:
-
Cells seeded in a 96-well plate
-
This compound (various concentrations)
-
MTT solution (5 mg/mL in PBS) or Crystal Violet solution (0.5% in 25% methanol)
-
DMSO (for MTT assay) or 10% acetic acid (for Crystal Violet assay)
-
Microplate reader
Procedure:
-
Seed cells (5,000-10,000 cells/well) in a 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
For MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
For Crystal Violet Assay:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.1% crystal violet solution for 20 minutes[5].
-
Wash the plates with water and air dry.
-
Solubilize the stain with 10% acetic acid and measure the absorbance at 590 nm.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells after this compound treatment.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. The Annexin V-positive/PI-negative population represents early apoptotic cells, while the Annexin V-positive/PI-positive population represents late apoptotic/necrotic cells. This method was used to confirm apoptosis induced by the related compound TSN[1].
Cell Migration and Invasion Assays (Transwell Assay)
These assays assess the effect of this compound on cancer cell motility.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium with 10% FBS
-
This compound
-
Cotton swabs
-
Crystal Violet solution
Procedure:
-
For Invasion Assay: Coat the upper surface of the Transwell inserts with diluted Matrigel and incubate for at least 4 hours at 37°C to allow for gelling. The migration assay does not require this coating step.
-
Seed cells (e.g., 2 x 10^4 cells) in the upper chamber of the Transwell insert in serum-free medium containing this compound[5].
-
Add complete medium with 10% FBS to the lower chamber as a chemoattractant[5].
-
Incubate for 24 hours[5].
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet[5].
-
Count the stained cells in several random fields under a microscope.
Western Blot Analysis
This protocol is used to detect changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against TGFβR1, p-Smad2/3, Smad2/3, Bax, Bcl-2, Caspase-3, PARP, JNK, p-JNK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound inhibits metastasis by targeting the TGF-β signaling pathway.
References
- 1. Toosendanin induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Apoptotic Effects of Toosendanin Are Partially Mediated by Activation of Deoxycytidine Kinase in HL-60 Cells | PLOS One [journals.plos.org]
- 3. Toosendanin Induces Cell Cycle Arrest and Apoptosis to Suppress Diffuse Large B-Cell Lymphoma Growth by Inhibiting PI3Kα/β and PLK1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 5. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-exerts-inhibition-on-triple-negative-breast-cancer-through-abrogating-tgf-induced-emt-via-directly-targeting-tgf-r1 - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotoosendanin in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations of Isotoosendanin (ITSN) for in vitro research, particularly in the context of cancer cell studies. The protocols detailed below are based on established methodologies and published research findings.
Data Presentation: this compound Treatment Concentrations
The following table summarizes the effective concentrations and IC50 values of this compound observed in various in vitro studies. This data provides a valuable reference for designing experiments to investigate the biological activities of ITSN.
| Cell Line(s) | Assay Type | Effective Concentration / IC50 | Key Findings |
| MDA-MB-231, BT549, 4T1 (Triple-Negative Breast Cancer) | Wound Healing Assay | 10 nM - 1000 nM | Concentration-dependent inhibition of cell migration.[1] |
| MDA-MB-231, BT549, 4T1 (Triple-Negative Breast Cancer) | Transwell Invasion Assay | 10 nM - 1000 nM | Concentration-dependent decrease in cell invasion.[1] |
| MDA-MB-231, 4T1 (Triple-Negative Breast Cancer) | Apoptosis and Necrosis Assay | 2.5 µM | Induction of both apoptosis and necrosis. |
| Recombinant TGFβR1 Kinase | Kinase Activity Assay | IC50: 6.732 µM | Direct inhibition of TGFβR1 kinase activity.[1][2] |
| L-02 (Human Normal Hepatocytes) | Cytotoxicity Assay | IC50: 1294.23 µM | Demonstrates selective cytotoxicity towards cancer cells.[3] |
| MDA-MB-231, BT549, 4T1 (Triple-Negative Breast Cancer) | Western Blot (EMT Markers) | 300 nM - 1000 nM | Reversal of TGF-β-induced epithelial-mesenchymal transition (EMT).[1] |
| A549 (Non-Small Cell Lung Cancer) | Xenograft Tumor Growth | 10-20 mg/kg (i.p.) | Inhibition of tumor growth in vivo.[1] |
Signaling Pathways Affected by this compound
This compound has been shown to modulate key signaling pathways involved in cancer progression, primarily the TGF-β and JAK/STAT3 pathways.
TGF-β Signaling Pathway
This compound directly targets the TGF-β receptor 1 (TGFβR1), a key kinase in the TGF-β signaling cascade.[2][4][5] By inhibiting TGFβR1, ITSN blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby attenuating the pro-metastatic effects of TGF-β, such as epithelial-mesenchymal transition (EMT).[1][6]
JAK/STAT3 Signaling Pathway
This compound also exerts its anti-tumor effects by targeting the JAK/STAT3 signaling pathway. It has been shown to directly interact with SHP-2, enhancing its stability and reducing its ubiquitination. This leads to the inhibition of the JAK/STAT3 pathway, which is crucial for tumor cell proliferation and survival.[1]
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the efficacy of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound (ITSN)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of ITSN in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of ITSN. Include a vehicle control (medium with the same concentration of solvent used to dissolve ITSN, e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Wound Healing (Scratch) Assay
This assay assesses cell migration.
Materials:
-
This compound (ITSN)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Complete cell culture medium
-
Serum-free medium
-
PBS
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with serum-free medium containing various concentrations of ITSN or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Invasion Assay
This assay evaluates the invasive potential of cells.
Materials:
-
This compound (ITSN)
-
24-well Transwell plates with 8.0 µm pore size inserts
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Crystal violet staining solution
-
Methanol for fixation
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber of the inserts. Add different concentrations of ITSN or a vehicle control to the cell suspension.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (ITSN)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
-
PBS
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of ITSN or a vehicle control for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound-exerts-inhibition-on-triple-negative-breast-cancer-through-abrogating-tgf-induced-emt-via-directly-targeting-tgf-r1 - Ask this paper | Bohrium [bohrium.com]
- 6. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isotoosendanin as an Inhibitor of Cancer Cell Migration and Invasion
Introduction
Isotoosendanin (ITSN), a natural triterpenoid compound extracted from Fructus Meliae Toosendan, has demonstrated significant potential as an anti-tumor agent.[1] This application note provides a detailed protocol for assessing the inhibitory effects of this compound on cancer cell migration and invasion, with a particular focus on its application in triple-negative breast cancer (TNBC) research. The methodologies described herein are based on established in vitro assays and provide a framework for researchers, scientists, and drug development professionals to investigate the anti-metastatic properties of this compound and similar compounds.
Mechanism of Action
This compound exerts its anti-migratory and anti-invasive effects primarily through the direct inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][3] Specifically, this compound directly binds to and inhibits the kinase activity of TGF-β receptor type-1 (TGFβR1).[1][2] This action blocks the subsequent phosphorylation of Smad2/3, key downstream effectors in the TGF-β cascade.[1][4] By disrupting this pathway, this compound effectively abrogates the TGF-β-induced epithelial-mesenchymal transition (EMT), a critical process for cancer cell metastasis, and reduces the formation of invadopodia, which are cellular protrusions involved in extracellular matrix degradation.[1][2][3] Furthermore, this compound has been shown to inhibit TNBC metastasis by reducing mitochondrial fission and lamellipodia formation through the Smad2/3-GOT2-MYH9 signaling axis.[4]
Quantitative Data Summary
The following table summarizes the concentrations of this compound and other key reagents used in the described cell migration and invasion assays based on published literature.
| Parameter | Cell Line(s) | This compound (ITSN) Concentration | Other Reagents | Assay Duration | Reference |
| Cell Migration Assay (Transwell) | MDA-MB-231, BT549, 4T1 | 100 nM, 1000 nM | TGF-β (if inducing migration) | 24 hours | [1] |
| Cell Invasion Assay (Transwell) | MDA-MB-231, BT549, 4T1 | Concentration-dependent manner | Matrigel, TGF-β (if inducing invasion) | Not specified | [1] |
| Wound Healing Assay | MDA-MB-231, BT549, 4T1 | Concentration-dependent manner | Not applicable | Not specified | [1] |
Experimental Protocols
Cell Migration Assay (Transwell Assay)
This protocol describes how to assess the effect of this compound on the migratory capacity of cancer cells using a Transwell chamber system.
Materials:
-
24-well Transwell chambers (8 µm pore size)
-
Cancer cell lines (e.g., MDA-MB-231, BT549, 4T1)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
This compound (ITSN) stock solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
0.1% Crystal Violet solution
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in serum-free medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of cell culture medium containing 10% FBS (as a chemoattractant) to the lower chamber of each well.
-
In the upper chamber of each insert, add 200 µL of the cell suspension (containing 2 x 10^4 cells).
-
Add the desired concentrations of this compound to the upper chamber. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours, or for a duration optimized for your specific cell line.
-
-
Staining and Visualization:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% PFA for 10-15 minutes.
-
Wash the insert with PBS.
-
Stain the migrated cells by immersing the insert in 0.1% Crystal Violet solution for 15-20 minutes.
-
Gently wash the insert with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Visualize the stained cells under an inverted microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each condition.
-
Cell Invasion Assay (Transwell Assay with Matrigel)
This protocol measures the ability of cancer cells to invade through a basement membrane matrix, simulating in vivo invasion.
Materials:
-
All materials listed for the Cell Migration Assay
-
Matrigel Basement Membrane Matrix (or a similar extracellular matrix preparation)
-
Cold, serum-free cell culture medium
-
Pre-chilled pipette tips and microcentrifuge tubes
Procedure:
-
Coating the Transwell Inserts:
-
Thaw the Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute the Matrigel with cold, serum-free medium to the desired concentration (typically 1 mg/mL, but may need optimization).
-
Carefully add 50-100 µL of the diluted Matrigel solution to the upper chamber of each pre-chilled Transwell insert, ensuring the entire surface of the membrane is covered.
-
Incubate the plate at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Prepare the cell suspension as described in the Cell Migration Assay protocol.
-
Carefully remove any excess medium from the rehydrated Matrigel without disturbing the matrix.
-
Seed 2 x 10^4 cells in 200 µL of serum-free medium into the upper chamber of the coated inserts.
-
Add the desired concentrations of this compound.
-
Add 600 µL of medium with 10% FBS to the lower chamber.
-
-
Incubation, Staining, and Quantification:
-
Follow steps 3, 4, and 5 from the Cell Migration Assay protocol. The incubation time for the invasion assay may need to be longer (e.g., 48 hours) to allow for matrix degradation and cell invasion.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the TGF-β signaling pathway.
Caption: Workflow for the this compound Cell Invasion Assay.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Isotoosendanin-Treated Cells
Introduction
Isotoosendanin (ITSN), a natural triterpenoid compound, has demonstrated significant anti-tumor effects, particularly in triple-negative breast cancer (TNBC).[1][2] Its mechanism of action involves the induction of apoptosis, necrosis, and autophagy, as well as the inhibition of cancer cell metastasis.[1][2][3] Western blot analysis is an indispensable immunodetection technique for elucidating the molecular mechanisms underlying ITSN's therapeutic effects. It allows for the specific detection and quantification of changes in protein expression and post-translational modifications within key signaling pathways, providing critical insights for researchers and drug development professionals.
Key Signaling Pathways Affected by this compound
This compound has been shown to modulate several critical signaling cascades involved in cell survival, proliferation, and metastasis.
-
TGF-β/Smad Signaling: ITSN directly targets the TGF-β receptor type-1 (TGFβR1).[4][5] By binding to the kinase domain of TGFβR1, ITSN abrogates its activity, thereby blocking the downstream phosphorylation of Smad2/3.[4][6] This inhibition disrupts the epithelial-mesenchymal transition (EMT) process, a key driver of metastasis.[4][6] A recent study further elucidated that this pathway disruption reduces mitochondrial fission and lamellipodia formation through the Smad2/3-GOT2-MYH9 signaling axis.[3]
-
Intrinsic Apoptosis Pathway: ITSN is a potent inducer of apoptosis.[1][2] Studies in TNBC cells show that treatment with ITSN leads to the cleavage of pro-caspase-9 and pro-caspase-3, which are critical executioners of apoptosis.[1][2] Concurrently, ITSN decreases the expression of the anti-apoptotic protein Bcl-xL, shifting the cellular balance towards programmed cell death.[1][2] The related compound Toosendanin (TSN) has also been shown to induce apoptosis by increasing the Bax/Bcl-2 ratio.[7]
-
MAPK and PI3K/Akt Pathways: While direct studies on ITSN are emerging, its analog Toosendanin (TSN) has been reported to activate the p38 MAPK pathway to induce apoptosis in gastric cancer cells.[8] TSN also inhibits the PI3K/Akt/mTOR signaling pathway in glioma cells, affecting proliferation, migration, and apoptosis.[7] Given the structural similarity, Western blot analysis of these pathways in ITSN-treated cells is a logical step to further uncover its anti-cancer mechanisms.
Visualized Signaling Pathways and Workflows
Caption: this compound inhibits the TGF-β signaling pathway by targeting TGFβR1.
Caption: ITSN induces apoptosis via the intrinsic pathway.
Caption: Standard workflow for Western blot analysis.
Quantitative Data Summary
The following tables represent hypothetical quantitative data based on the described effects of this compound in the literature. Actual results may vary based on experimental conditions, cell line, and ITSN concentration.
Table 1: Effect of ITSN on TGF-β/Smad Pathway Proteins in TNBC Cells
| Target Protein | Treatment Group | Relative Expression (Normalized to β-actin) | Fold Change (vs. Control) |
| TGFβR1 | Control | 1.00 ± 0.08 | 1.0 |
| ITSN (2.5 µM) | 0.95 ± 0.09 | 0.95 | |
| p-Smad2 (Ser465/467) | Control | 1.00 ± 0.12 | 1.0 |
| ITSN (2.5 µM) | 0.35 ± 0.05 | 0.35 | |
| Total Smad2 | Control | 1.00 ± 0.06 | 1.0 |
| ITSN (2.5 µM) | 0.98 ± 0.07 | 0.98 | |
| N-Cadherin | Control | 1.00 ± 0.15 | 1.0 |
| ITSN (2.5 µM) | 0.48 ± 0.06 | 0.48 | |
| E-Cadherin | Control | 1.00 ± 0.10 | 1.0 |
| ITSN (2.5 µM) | 1.92 ± 0.21 | 1.92 |
Data are presented as mean ± SD. Fold change is calculated relative to the vehicle-treated control group.
Table 2: Effect of ITSN on Apoptosis-Related Proteins in TNBC Cells
| Target Protein | Treatment Group | Relative Expression (Normalized to β-actin) | Fold Change (vs. Control) |
| Bcl-xL | Control | 1.00 ± 0.09 | 1.0 |
| ITSN (2.5 µM) | 0.41 ± 0.07 | 0.41 | |
| Cleaved Caspase-9 | Control | 1.00 ± 0.11 | 1.0 |
| ITSN (2.5 µM) | 3.85 ± 0.42 | 3.85 | |
| Cleaved Caspase-3 | Control | 1.00 ± 0.14 | 1.0 |
| ITSN (2.5 µM) | 4.50 ± 0.51 | 4.50 | |
| Cleaved PARP | Control | 1.00 ± 0.10 | 1.0 |
| ITSN (2.5 µM) | 4.15 ± 0.38 | 4.15 |
Data are presented as mean ± SD. Fold change is calculated relative to the vehicle-treated control group.
Detailed Experimental Protocols
This section provides a comprehensive protocol for performing Western blot analysis to investigate the effects of this compound on target protein expression in cultured cells.
A. Cell Culture and this compound Treatment
-
Cell Seeding: Culture cancer cells (e.g., MDA-MB-231, 4T1) in the appropriate complete medium (e.g., DMEM with 10% FBS) in 6-well plates or 10 cm dishes. Allow cells to grow to 70-80% confluency.
-
ITSN Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Treatment: Replace the existing medium with the ITSN-containing medium or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
B. Protein Extraction (Cell Lysis)
-
Wash Cells: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9]
-
Lysis: Add ice-cold RIPA lysis buffer (e.g., 100 µL for a 6-well plate well) supplemented with a protease and phosphatase inhibitor cocktail.[9][10]
-
Scrape and Collect: Use a cell scraper to detach the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[11][12]
-
Incubation & Sonication: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[9] Sonicate the lysate for 10-15 seconds to shear DNA and ensure complete lysis.[10][11]
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[9][12]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.[9]
C. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay kit according to the manufacturer's instructions.
-
Standardization: Based on the concentrations, calculate the volume of lysate needed to obtain an equal amount of protein for each sample (typically 20-40 µg per lane).
D. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the standardized protein lysate with 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[12]
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel at 100-150V until the dye front reaches the bottom.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[9][12] Confirm transfer efficiency by staining the membrane with Ponceau S solution.[12]
E. Immunoblotting and Detection
-
Blocking: Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20) and then incubate it in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[11][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Smad2, anti-Bcl-xL, anti-cleaved Caspase-3, or anti-β-actin) diluted in blocking buffer. The incubation should be performed overnight at 4°C with gentle shaking.[10][11]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9][10]
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.[9]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[10]
-
Imaging: Immediately capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.
F. Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., β-actin or GAPDH) to correct for loading variations.
-
Comparison: Calculate the fold change in protein expression in ITSN-treated samples relative to the vehicle-treated control samples. Perform statistical analysis to determine significance.
References
- 1. researchgate.net [researchgate.net]
- 2. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-exerts-inhibition-on-triple-negative-breast-cancer-through-abrogating-tgf-induced-emt-via-directly-targeting-tgf-r1 - Ask this paper | Bohrium [bohrium.com]
- 7. Mechanisms involved in the anti-tumor effects of Toosendanin in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toosendanin induces caspase-dependent apoptosis through the p38 MAPK pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. origene.com [origene.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: Co-immunoprecipitation for Isotoosendanin Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a natural triterpenoid, has garnered significant interest for its therapeutic potential, notably its anti-tumor activities.[1] Recent studies have identified this compound as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway by directly targeting the TGF-β receptor 1 (TGFβR1).[2][3] This interaction abrogates the kinase activity of TGFβR1, subsequently inhibiting the phosphorylation of Smad2/3 and disrupting downstream signaling cascades implicated in cancer progression and metastasis.[2][3][4] Understanding the protein interactions of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
This document provides a detailed protocol for a pull-down assay, a technique analogous to co-immunoprecipitation (Co-IP), designed to identify and study the protein binding partners of this compound. This method utilizes this compound immobilized on beads to capture its interacting proteins from cell lysates.
Experimental Protocols
This compound Pull-Down Assay Protocol
This protocol describes an in vitro method to identify physical interactions between this compound and cellular proteins. It is a form of affinity purification, similar in principle to co-immunoprecipitation, where a "bait" molecule (this compound) is used to capture "prey" proteins.
Materials:
-
This compound-conjugated Sepharose/Agarose beads (or NHS-activated beads for custom conjugation)
-
Control Sepharose/Agarose beads (without this compound)
-
Cell culture of interest (e.g., triple-negative breast cancer cell lines like MDA-MB-231)
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitor cocktails immediately before use.[5]
-
Wash Buffer: Lysis buffer with reduced detergent concentration (e.g., 0.05% Tween-20) or PBS/TBS with 0.1% Tween-20.[5]
-
Elution Buffer: 2x Laemmli sample buffer or a gentle elution buffer (e.g., low pH glycine buffer) if downstream applications require native proteins.
-
SDS-PAGE gels and reagents
-
Western blot apparatus and reagents
-
Antibodies for western blot detection (e.g., anti-TGFβR1, anti-pSmad2/3)
-
Mass spectrometry-compatible reagents if performing proteomic analysis.
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells by centrifugation and wash the pellet with ice-cold PBS.[5][6]
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with periodic vortexing.[6]
-
Sonicate the lysate briefly on ice to ensure complete cell disruption.[5]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[6]
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is the protein extract.
-
-
Bead Preparation and Incubation:
-
Resuspend the this compound-conjugated beads and control beads in lysis buffer.
-
Aliquot an equal amount of bead slurry into separate microcentrifuge tubes.
-
Wash the beads three times with cold lysis buffer.[7]
-
After the final wash, add the clarified cell lysate to both the this compound beads and the control beads.
-
Incubate the tubes overnight at 4°C with gentle end-over-end rotation to allow for protein binding.[7]
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.[5]
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold wash buffer. With each wash, resuspend the beads and then pellet them by centrifugation. This step is critical to remove non-specifically bound proteins.[7]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 2x Laemmli sample buffer directly to the beads to elute the bound proteins.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.[7]
-
Centrifuge the tubes to pellet the beads, and carefully collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or silver staining to visualize all captured proteins.
-
For specific protein identification, perform a western blot using antibodies against suspected interacting partners (e.g., TGFβR1).[8]
-
For unbiased identification of novel interacting proteins, the eluted samples can be subjected to mass spectrometry analysis.[2]
-
Visualizations
Caption: Experimental workflow for the this compound pull-down assay.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Data Presentation
Following a pull-down assay coupled with quantitative mass spectrometry, the data can be summarized to compare proteins identified in the this compound pull-down versus the control. This allows for the identification of specific binding partners.
Table 1: Quantitative Proteomic Analysis of this compound-Interacting Proteins
| Protein ID (UniProt) | Gene Symbol | Protein Name | Fold Change (ITSN/Control) | p-value | Function |
| P36897 | TGFBR1 | Transforming growth factor-beta receptor type-1 | 15.2 | <0.001 | Serine/threonine-protein kinase that mediates TGF-β signaling. |
| Q13485 | SMAD2 | Mothers against decapentaplegic homolog 2 | 8.7 | <0.01 | Receptor-regulated Smad, downstream mediator of TGF-β signaling. |
| P84022 | SMAD3 | Mothers against decapentaplegic homolog 3 | 7.9 | <0.01 | Receptor-regulated Smad, downstream mediator of TGF-β signaling. |
| Q13631 | SHP2 (PTPN11) | Tyrosine-protein phosphatase non-receptor type 11 | 5.4 | <0.05 | Involved in multiple signaling pathways, including JAK/STAT. |
| Example | Protein X | Hypothetical Protein X | 1.1 | 0.45 | Non-specific binder. |
Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results. The fold change and p-value are key metrics for identifying statistically significant protein interactions.
References
- 1. Inferring Protein-Protein Interaction Networks From Mass Spectrometry-Based Proteomic Approaches: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Pharmacokinetic Analysis of Isotoosendanin using LC-MS/MS
Introduction
Isotoosendanin, a bioactive triterpenoid isolated from Meliae cortex, has garnered significant interest for its potential therapeutic properties.[1] Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma, applicable to pharmacokinetic studies.[1]
Target Audience
This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology who are involved in the bioanalysis and pharmacokinetic evaluation of natural products and new chemical entities.
Experimental Protocol
Materials and Reagents
-
This compound (Reference Standard)
-
Genistein (Internal Standard, IS)[1]
-
Methanol (HPLC grade)
-
Ammonium acetate[1]
-
Formic acid[1]
-
Carboxymethyl cellulose sodium (CMC-Na)[1]
-
Ultrapure water[2]
-
Rat plasma (blank)
Instrumentation
A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is required.[1][3]
Stock and Working Solutions Preparation
-
This compound Stock Solution (1.0 mg/mL): Accurately weigh and dissolve this compound in methanol.[1]
-
Internal Standard (Genistein) Stock Solution (1.0 mg/mL): Accurately weigh and dissolve Genistein in methanol.[1]
-
This compound Working Solutions: Serially dilute the this compound stock solution with a methanol-water mixture (50:50, v/v) to prepare working solutions for calibration standards and quality control samples.[1]
-
Internal Standard Working Solution (2,000 ng/mL): Dilute the Genistein stock solution with a methanol-water mixture (50:50, v/v).[1]
Sample Preparation (Protein Precipitation)
-
To a 1.5-mL Eppendorf tube, add 50 µL of plasma sample (calibration standard, QC, or study sample).[1]
-
Add 50 µL of methanol.[1]
-
Add 50 µL of the Internal Standard working solution (2,000 ng/mL).[1]
-
Vortex the mixture for 30 seconds.[1]
-
Centrifuge at 11,000 rpm for 5 minutes.[1]
-
Transfer a 20 µL aliquot of the supernatant for LC-MS/MS analysis.[1]
Animal Study Protocol (for Pharmacokinetic Analysis)
-
Animal Model: Male Sprague-Dawley rats (220 ± 20 g) are suitable for this study.[1]
-
Dosing: Prepare an aqueous suspension of this compound in 0.5% carboxymethyl cellulose sodium (CMC-Na) at a concentration of 20 mg/mL.[1] Administer a single oral dose of 200 mg/kg to the rats.[1]
-
Blood Sampling: Collect blood samples from the orbital vein into heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.083, 0.167, 0.5, 1, 2, 3, 5, 8, 12, and 24 hours).[1]
-
Plasma Preparation: Centrifuge the blood samples at 3,000 rpm for 5 minutes to harvest the plasma.[1]
-
Storage: Store the plasma samples at -20°C until analysis.[1]
LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | Capcell PAK C18 (100 x 4.6 mm)[1] |
| Mobile Phase | Methanol:10 mM Ammonium Acetate:Formic Acid (80:20:0.1, v/v/v)[1] |
| Flow Rate | 0.6 mL/min[1] |
| Column Temperature | 30°C[2] |
| Injection Volume | 20 µL[1] |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 557 → 437, Genistein (IS): m/z 271 → 215 |
Quantitative Data Summary
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2.00 - 2,000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL[1] |
| Extraction Recovery (this compound) | 93.4 ± 5.7% to 117.4 ± 10.0%[1] |
| Extraction Recovery (IS) | 119.8 ± 0.7%[1] |
Pharmacokinetic Parameters of this compound in Rats (Oral Administration, 200 mg/kg)
| Parameter | Value |
| Cmax (ng/mL) | 185.3 ± 36.4 |
| Tmax (h) | 0.5 ± 0.0 |
| AUC(0-24h) (ng·h/mL) | 788.2 ± 71.5[2] |
| AUC(0-∞) (ng·h/mL) | 805.3 ± 72.8 |
| t1/2 (h) | 4.2 ± 1.2 |
Data sourced from a pharmacokinetic study in rats.[2]
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Workflow for the in-vivo pharmacokinetic study of this compound.
References
Application Notes and Protocols for Isotoosendanin Target Engagement using Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a natural triterpenoid, has demonstrated therapeutic potential, notably in inhibiting the metastasis of triple-negative breast cancer (TNBC). Its mechanism of action involves the direct targeting of the Transforming Growth Factor-β Receptor 1 (TGFβR1), a key kinase in the TGF-β signaling pathway.[1] Confirmation of direct target engagement within a cellular context is a critical step in the validation of such therapeutic agents. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the assessment of a compound's binding to its target protein in a native cellular environment. This is achieved by measuring changes in the thermal stability of the target protein upon ligand binding.
These application notes provide a comprehensive overview and detailed protocols for utilizing CETSA to validate the target engagement of this compound with TGFβR1.
Principle of CETSA
The principle of CETSA is based on the ligand-induced stabilization of a target protein. When a protein is heated, it denatures and aggregates, losing its solubility. The temperature at which 50% of the protein is denatured is known as the melting temperature (Tm). The binding of a ligand, such as this compound to its target protein, TGFβR1, can increase the protein's conformational stability. This increased stability results in a higher melting temperature, meaning the protein remains soluble at higher temperatures compared to its unbound state. This change in thermal stability (ΔTm) is a direct indicator of target engagement.
Quantitative Data Summary
While the direct CETSA melting curve and specific ΔTm values for this compound and TGFβR1 are mentioned in the literature, the detailed graphical and numerical data were not publicly available in the reviewed sources. However, based on typical results for small molecule kinase inhibitors, a representative dataset is presented below to illustrate the expected outcomes of CETSA and Isothermal Dose-Response (ITDR-CETSA) experiments.
Table 1: Representative CETSA Data for TGFβR1 in the Presence of this compound
| Temperature (°C) | % Soluble TGFβR1 (Vehicle Control) | % Soluble TGFβR1 (+ 10 µM this compound) |
| 40 | 100 | 100 |
| 44 | 95 | 98 |
| 48 | 85 | 92 |
| 52 | 50 (Tm) | 80 |
| 56 | 20 | 55 (Tm + ΔTm) |
| 60 | 5 | 25 |
| 64 | <1 | 10 |
| 68 | <1 | <1 |
Note: This data is representative and intended for illustrative purposes.
Table 2: Representative Isothermal Dose-Response CETSA (ITDR-CETSA) Data for TGFβR1
| This compound Conc. (µM) | % Soluble TGFβR1 at 52°C |
| 0 (Vehicle) | 50 |
| 0.1 | 55 |
| 1 | 65 |
| 5 | 75 |
| 10 | 80 |
| 20 | 82 |
| 50 | 83 |
Note: This data is representative and intended for illustrative purposes.
Table 3: this compound Activity and Target Affinity
| Parameter | Value | Reference |
| TGFβR1 Kinase Activity IC50 | 6732 nM | [1] |
| Inhibition of Smad2/3 Phosphorylation | Concentration-dependent | [1] |
Experimental Protocols
Protocol 1: CETSA for this compound and TGFβR1
This protocol describes the steps to generate a melting curve for TGFβR1 in the presence and absence of this compound.
Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound (ITSN)
-
DMSO (Vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against TGFβR1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells to ~80-90% confluency.
-
Treat cells with either 10 µM this compound or DMSO (vehicle control) for 2-4 hours in a CO2 incubator.
-
-
Cell Harvesting and Washing:
-
Harvest cells by scraping or trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
-
Heating Step:
-
Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 68°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
-
Cell Lysis:
-
Add lysis buffer to each tube and incubate on ice for 30 minutes with gentle vortexing.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble fraction).
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting to detect the levels of soluble TGFβR1 using a specific primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each band to the intensity of the 40°C sample (considered 100% soluble).
-
Plot the percentage of soluble TGFβR1 against the temperature to generate melting curves for both the vehicle- and this compound-treated samples.
-
Determine the Tm for each curve and calculate the thermal shift (ΔTm).
-
Protocol 2: Isothermal Dose-Response CETSA (ITDR-CETSA)
This protocol is used to determine the dose-dependent stabilization of TGFβR1 by this compound at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells as described in Protocol 1.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control for 2-4 hours.
-
-
Cell Harvesting and Heating:
-
Harvest and wash the cells as in Protocol 1.
-
Resuspend the cells and heat all samples at a single, fixed temperature (e.g., 52°C, the Tm of the unbound protein determined from Protocol 1) for 3 minutes.
-
-
Lysis, Fractionation, and Analysis:
-
Follow steps 4-7 from Protocol 1.
-
Plot the percentage of soluble TGFβR1 against the concentration of this compound to generate a dose-response curve.
-
Visualizations
Conclusion
The Cellular Thermal Shift Assay is a robust method for confirming the direct target engagement of this compound with TGFβR1 in a cellular setting. By demonstrating a ligand-induced thermal stabilization of TGFβR1, CETSA provides crucial evidence for the mechanism of action of this compound. The detailed protocols and representative data provided in these application notes serve as a valuable resource for researchers in drug discovery and development to validate the efficacy of TGFβR1 inhibitors.
References
Application Notes and Protocols: Identification of Protein Targets for Isotoosendanin using Drug Affinity Responsive Target Stability (DARTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug Affinity Responsive Target Stability (DARTS) is a powerful and unbiased method for identifying the protein targets of small molecules.[1][2][3][4][5][6] The principle of DARTS is based on the phenomenon that the binding of a small molecule to its target protein can increase the protein's stability, making it more resistant to proteolysis.[1][7] This application note provides a detailed protocol for using DARTS to identify and validate the protein targets of Isotoosendanin, a natural triterpenoid with known anti-tumor and anti-inflammatory properties.[8][9]
This compound has been shown to exert its biological effects through various mechanisms, including the inhibition of the JAK/STAT3 and TGF-β signaling pathways.[8] Notably, DARTS has been successfully employed to identify the Transforming Growth Factor-beta Receptor 1 (TGFβR1) as a direct binding target of this compound.[10][11][12][13][14][15] This interaction abrogates the kinase activity of TGFβR1, subsequently blocking the downstream signaling cascade.[10][11][12]
These application notes will provide a comprehensive guide, including detailed experimental protocols and data presentation, to enable researchers to successfully apply the DARTS methodology in their own studies with this compound.
Data Presentation
The following table summarizes the key quantitative findings from DARTS experiments performed with this compound.
| Parameter | Value/Observation | Cell Line(s) | Significance |
| This compound Concentration for DARTS | 1000 nmol/L | Triple-Negative Breast Cancer (TNBC) cells | Effective concentration for demonstrating protection of TGFβR1 from protease degradation.[10] |
| Pronase:Protein Ratio | 1:100, 1:300, 1:1000, 1:3000 | TNBC cell lysates | A range of protease concentrations is used to determine the optimal condition for observing differential protein degradation.[10] |
| Target Protein Identified | TGFβR1 | TNBC cells | This compound specifically protects TGFβR1 from pronase-mediated degradation, indicating a direct binding interaction.[10] |
| Control Proteins (Unaffected) | TGFβR2, β-actin | TNBC cells | The lack of protection for these proteins demonstrates the specificity of the this compound-TGFβR1 interaction.[10] |
| IC50 of this compound on TGFβR1 Kinase Activity | 6732 nM | In vitro kinase assay | This provides a quantitative measure of the functional inhibition of the identified target protein.[8] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a DARTS experiment with this compound, followed by Western blot analysis for target validation.
Protocol 1: Drug Affinity Responsive Target Stability (DARTS) Assay
1. Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., TNBC cells such as MDA-MB-231, BT549, or 4T1), cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.2), 250 mM NaCl, 0.1% NP-40, 2 mM EDTA, 10% glycerol.[9] A protease inhibitor cocktail should be added fresh before use.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Pronase Stock Solution: Prepare a 10 mg/mL stock solution in sterile water. Aliquot and store at -20°C.
-
TNC Buffer (10X): 500 mM Tris-HCl (pH 8.0), 100 mM NaCl, 100 mM CaCl₂.
-
SDS-PAGE Sample Buffer (4X or 5X)
-
BCA Protein Assay Kit
2. Procedure
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells three times with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay. Adjust the concentration to 2-5 µg/µL with lysis buffer.[2]
-
-
This compound Treatment:
-
Protease Digestion:
-
Further divide each of the this compound-treated and vehicle-treated lysates into smaller aliquots.
-
Prepare a series of pronase dilutions in TNC buffer to achieve the desired final pronase-to-protein ratios (e.g., 1:100, 1:300, 1:1000, 1:3000).[10]
-
Add the diluted pronase to the corresponding lysate aliquots.
-
Incubate the digestion reactions at 25°C for 20 minutes.[10]
-
-
Stopping the Reaction:
-
Stop the digestion by adding SDS-PAGE sample buffer and immediately boiling the samples at 95-100°C for 5 minutes.
-
Protocol 2: SDS-PAGE and Western Blotting
1. Materials and Reagents
-
SDS-PAGE Gels: Prepare or purchase pre-cast polyacrylamide gels suitable for resolving the target protein (TGFβR1 is ~56 kDa).
-
Running Buffer: Standard Tris-Glycine-SDS running buffer.
-
Transfer Buffer: 25 mM Tris, 190 mM glycine, 20% methanol.[9]
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Anti-TGFβR1 antibody
-
Anti-TGFβR2 antibody (for control)
-
Anti-β-actin antibody (for loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate (ECL)
-
Imaging System
2. Procedure
-
SDS-PAGE:
-
Load the prepared samples from the DARTS assay onto the SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-TGFβR1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Compare the band intensities for TGFβR1 in the this compound-treated and vehicle-treated lanes at different pronase concentrations. A stronger band in the this compound-treated lane indicates protection from proteolysis and a direct interaction.
-
Perform the same analysis for the control proteins (TGFβR2 and β-actin) to confirm the specificity of the interaction.
-
Visualizations
DARTS Experimental Workflow
Caption: Workflow of the DARTS experiment with this compound.
This compound-Modulated TGF-β Signaling Pathway
Caption: this compound inhibits the TGF-β signaling pathway.
References
- 1. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 4. Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. biorbyt.com [biorbyt.com]
- 7. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 8. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 9. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 11. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 12. sinobiological.com [sinobiological.com]
- 13. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Immunofluorescence Staining for Elucidating Signaling Pathways Modulated by Isotoosendanin
Introduction
Isotoosendanin (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, has demonstrated significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC).[1][2] Its mechanism of action involves the modulation of several critical signaling pathways that govern cell proliferation, apoptosis, metastasis, and autophagy. Immunofluorescence (IF) staining is a powerful technique to visualize the subcellular localization and expression levels of key proteins within these pathways, providing crucial insights into the cellular response to ITSN treatment. These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals to investigate the effects of this compound on key signaling pathways using immunofluorescence.
Key Signaling Pathways Affected by this compound
This compound has been shown to impact a range of signaling cascades. The primary pathways of interest for immunofluorescence analysis include:
-
TGF-β Signaling Pathway: this compound directly targets the TGF-β receptor type-1 (TGFβR1), inhibiting its kinase activity. This leads to the suppression of the downstream Smad2/3 signaling cascade, which plays a crucial role in the epithelial-mesenchymal transition (EMT) and metastasis of cancer cells.[3][4][5]
-
Apoptosis Pathway: Both this compound and its analogue, Toosendanin (TSN), are known to induce apoptosis. This is characterized by the altered expression and localization of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2, as well as the activation of caspases like caspase-3 and the cleavage of PARP.[2][6]
-
Autophagy Pathway: this compound and Toosendanin can influence the process of autophagy. This can be monitored by observing the expression and puncta formation of microtubule-associated protein 1 light chain 3B (LC3B) and the expression of Beclin 1.[2][7]
-
STAT3 Signaling Pathway: Toosendanin has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It prevents the phosphorylation and subsequent dimerization of STAT3, a key transcription factor in cancer progression.[8][9]
-
MAPK Signaling Pathway: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another target of Toosendanin, which has been shown to inhibit T-cell proliferation through this pathway.[10][11]
Data Presentation
The following tables summarize the key proteins in the signaling pathways affected by this compound and the typical concentrations used in research studies.
Table 1: Key Protein Targets for Immunofluorescence in this compound-Treated Cells
| Signaling Pathway | Key Proteins | Expected Effect of this compound |
| TGF-β Signaling | TGFβR1, p-Smad2/3 | Inhibition of expression and nuclear translocation |
| Apoptosis | Bax, Cleaved Caspase-3 | Increased expression |
| Bcl-2 | Decreased expression | |
| Autophagy | LC3B | Increased puncta formation |
| Beclin 1 | Altered expression | |
| STAT3 Signaling | p-STAT3 (Tyr705) | Decreased nuclear localization |
| MAPK Signaling | p-p38 | Decreased expression |
Table 2: Exemplary Concentrations of this compound for In Vitro Studies
| Cell Line | This compound (ITSN) Concentration | Toosendanin (TSN) Concentration | Observed Effect | Reference |
| MDA-MB-231, BT549, 4T1 | 100 or 1000 nmol/L | Inhibition of cell migration | [3] | |
| MDA-MB-231, 4T1 | 2.5 µM | 20 nM | Induction of apoptosis and autophagy | [2] |
| HL-60 | IC50 (48h) of 28 ng/mL | Inhibition of proliferation | [6] |
Experimental Protocols
A generalized immunofluorescence protocol is provided below, which can be adapted for specific antibodies and cell lines. For a more targeted experiment, a protocol for staining Smad2/3, TGFβR1, and F-actin is also included.
General Immunofluorescence Staining Protocol[12][13][14]
Materials:
-
Cells cultured on glass coverslips or in chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS
-
Primary Antibodies (See Table 1)
-
Fluorophore-conjugated Secondary Antibodies
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or chamber slides and allow them to adhere. Treat the cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control group.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is crucial for intracellular targets.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Specific Protocol: Immunofluorescence Staining for Smad2/3, TGFβR1, and F-actin in TNBC Cells[3]
Procedure:
-
Cell Culture and Treatment: Culture TNBC cells (e.g., MDA-MB-231) on coverslips. Treat the cells with or without TGF-β and/or this compound for 24 hours.
-
Fixation: Fix the cells in 4% PFA for 30 minutes.
-
Permeabilization: Incubate with 0.3% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA for 1 hour.
-
Primary Antibody/Phalloidin Incubation: Incubate overnight at 4°C with primary antibodies for Smad2/3 or TGFβR1, or with phalloidin for F-actin staining.
-
Secondary Antibody Incubation: Incubate with an Alexa 488-labeled goat anti-rabbit or anti-mouse secondary antibody.
-
Mounting and Imaging: Mount the coverslips and observe under a fluorescence microscope.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the TGF-β signaling pathway by targeting TGFβR1.
References
- 1. researchgate.net [researchgate.net]
- 2. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toosendanin induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toosendanin, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toosendanin demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toosendanin demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toosendanin inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isotoosendanin in Triple-Negative Breast Cancer Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a natural triterpenoid compound, has emerged as a promising agent in the investigation of therapeutic strategies for triple-negative breast cancer (TNBC). TNBC is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to hormonal or HER2-targeted therapies. Current treatment relies heavily on conventional chemotherapy, which is often associated with significant side effects and the development of resistance.
Recent research has illuminated the potential of this compound to inhibit TNBC progression through multiple mechanisms. Notably, ITSN has been shown to suppress tumor growth and metastasis by directly targeting key signaling pathways implicated in cancer cell proliferation, survival, and invasion. Furthermore, it has demonstrated the ability to induce various forms of cell death, including apoptosis, necrosis, and autophagy, in TNBC cells. These findings underscore the value of this compound as a tool for preclinical research and as a potential lead compound for the development of novel TNBC therapeutics. This document provides a detailed overview of the applications of this compound in TNBC research, including its mechanisms of action, quantitative data from key studies, and detailed protocols for relevant experiments.
Mechanism of Action
This compound exerts its anti-cancer effects in TNBC through a multi-pronged approach, primarily by targeting the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a critical role in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.
1. Inhibition of the TGF-β Signaling Pathway:
This compound directly interacts with the TGF-β receptor type-1 (TGFβR1), abrogating its kinase activity.[1][2] This inhibition blocks the downstream signaling cascade, preventing the phosphorylation of Smad2/3 proteins. The suppression of Smad2/3 activation, in turn, downregulates the expression of EMT-associated transcription factors. This ultimately leads to a reversal of the EMT phenotype, characterized by an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., N-cadherin, Vimentin).
Furthermore, a downstream pathway involving Smad2/3-GOT2-MYH9 has been identified.[3] this compound's inhibition of the TGF-β-Smad2/3 axis leads to decreased expression of Glutamic-Oxaloacetic Transaminase 2 (GOT2).[3] GOT2 interacts with Myosin-9 (MYH9) and prevents its ubiquitination and degradation.[3] By reducing GOT2 levels, this compound promotes MYH9 degradation, which in turn inhibits mitochondrial fission and the formation of lamellipodia, cellular protrusions essential for cell migration.[3]
Caption: this compound inhibits the TGF-β signaling pathway in TNBC.
2. Induction of Cell Death:
This compound has been observed to induce multiple forms of cell death in TNBC cells, including necrosis, apoptosis, and autophagy.[4][5] This suggests that ITSN can overcome the resistance to apoptosis often seen in cancer cells. The induction of these cell death pathways contributes to its overall anti-tumor activity.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound in TNBC models.
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| MDA-MB-231 | Necrosis Induction | 2.5 µM | Increased number of necrotic cells | [4] |
| 4T1 | Necrosis Induction | 2.5 µM | Increased number of necrotic cells | [4] |
| MDA-MB-231 | Apoptosis Induction | 2.5 µM | Increased apoptosis | [4] |
| 4T1 | Apoptosis Induction | 2.5 µM | Increased apoptosis | [4] |
| MDA-MB-231 | Autophagy Induction | 2.5 µM | Increased autophagy markers (LC3B, Beclin 1) | [4] |
| 4T1 | Autophagy Induction | 2.5 µM | Increased autophagy markers (LC3B, Beclin 1) | [4] |
| MDA-MB-231 | Cell Migration | 100 nM, 1000 nM | Effective inhibition of migration | [6] |
| BT549 | Cell Migration | 100 nM, 1000 nM | Effective inhibition of migration | [6] |
| 4T1 | Cell Migration | 100 nM, 1000 nM | Effective inhibition of migration | [6] |
| Animal Model | Treatment | Effect | Reference |
| Mice with 4T1 xenografts | This compound | Decreased tumor growth | [4] |
| Mice with 4T1 cells | This compound (1 mg/kg/day) + anti-PD-L1 (6.6 mg/kg/week) | Enhanced tumor growth inhibition and prolonged survival compared to monotherapy | [7] |
Experimental Protocols
Detailed protocols for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on TNBC cells.
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT549, 4T1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed TNBC cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels (e.g., EMT markers, apoptosis-related proteins) following this compound treatment.
Materials:
-
TNBC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-TGFβR1, anti-p-Smad2/3, anti-E-cadherin, anti-N-cadherin, anti-Caspase-3, anti-LC3B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
TNBC cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a TNBC xenograft model to evaluate the in vivo efficacy of this compound.
Caption: Workflow for an in vivo TNBC xenograft study.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
TNBC cells (e.g., 4T1, MDA-MB-231)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject TNBC cells (e.g., 5 x 10^5 cells in PBS, possibly mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 1 mg/kg/day) and/or other treatments (e.g., anti-PD-L1 antibody) according to the study design. The control group should receive the vehicle.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be used for further analysis, such as histology (H&E staining), immunohistochemistry, or western blotting.
Conclusion
This compound represents a valuable research tool for investigating the complex biology of triple-negative breast cancer. Its well-defined mechanism of action, centered on the inhibition of the TGF-β signaling pathway, provides a clear rationale for its use in studies of TNBC metastasis and EMT. Furthermore, its ability to induce multiple forms of cell death makes it a relevant compound for exploring novel therapeutic strategies to overcome drug resistance. The protocols and data presented here offer a foundation for researchers to incorporate this compound into their TNBC research programs, with the ultimate goal of advancing our understanding of this challenging disease and developing more effective treatments.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-exerts-inhibition-on-triple-negative-breast-cancer-through-abrogating-tgf-induced-emt-via-directly-targeting-tgf-r1 - Ask this paper | Bohrium [bohrium.com]
- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Isotoosendanin solubility issues for in vitro assays
This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals encountering solubility issues with Isotoosendanin (ITSN) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (ITSN) is a natural triterpenoid compound isolated from plants such as Fructus Meliae Toosendan.[1][2][3] It is investigated for its anti-tumor properties, particularly in triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).[1][4][5] Its primary mechanism involves the direct inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway by binding to the TGF-β receptor type-1 (TGFβR1), which abrogates its kinase activity.[1][2][4][6][7][8] This action blocks the downstream phosphorylation of Smad2/3, a key step in pathways leading to cell migration, invasion, and metastasis.[1][4][8][9] Additionally, ITSN has been shown to inhibit the JAK/STAT3 signaling pathway by enhancing the stability of the protein tyrosine phosphatase SHP-2.[4][5]
Q2: Why am I seeing a precipitate after adding this compound to my cell culture medium?
A2: Precipitation is a common issue for poorly water-soluble compounds like this compound.[10][11] The primary reasons for this include:
-
Solvent Shift: this compound is typically dissolved in a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) for stock solutions.[2] When this concentrated stock is introduced into the aqueous environment of cell culture medium, the drastic change in solvent polarity can cause the compound to crash out of solution.[10]
-
Exceeding Solubility Limit: The final concentration of this compound in the medium may have exceeded its maximum solubility in that specific aqueous system.[10]
-
Improper Mixing: Adding the DMSO stock too quickly or without adequate agitation can create localized areas of high concentration, leading to rapid precipitation.[11]
-
Temperature Fluctuations: Adding a cold stock solution to warm (37°C) culture medium can decrease the solubility of some compounds.[10]
-
Media Components: Interactions with salts, proteins (especially in serum), and other components of the culture medium can reduce the compound's solubility.[10][11]
Q3: How can I visually confirm if my compound has precipitated?
A3: You can identify precipitation by visually inspecting the culture medium. Look for a cloudy or hazy appearance, the formation of fine particles, or the presence of larger crystals, which may be visible to the naked eye or under a microscope.[10] It is important to distinguish this from microbial contamination, which also causes turbidity but is often accompanied by a rapid pH change (yellowing of the medium) and visible microorganisms under magnification.[12]
Q4: Is the precipitate harmful to my cells?
A4: Yes, a precipitate can be detrimental to your experiment. It alters the effective concentration of the compound available to the cells, leading to inaccurate and irreproducible results.[10][11] Furthermore, the solid particles can be a physical stressor to cells or may chelate essential nutrients from the medium, impacting cell health.[12][13] It is strongly recommended to discard any medium where precipitation is observed and prepare it again.[12]
Q5: What is the recommended procedure for dissolving this compound?
A5: The recommended procedure involves creating a high-concentration stock solution in an appropriate organic solvent and then carefully diluting it into your aqueous culture medium. For detailed steps, please refer to the Experimental Protocols section below.
Quantitative Data Summary
The following table provides key data for preparing this compound solutions for in vitro experiments.
| Parameter | Recommendation | Details & Justification |
| Primary Stock Solvent | 100% Dimethyl Sulfoxide (DMSO) | This compound is readily soluble in DMSO.[2] Using a 100% DMSO stock minimizes the volume needed for dilution, keeping the final solvent concentration low. |
| Stock Solution Concentration | 10-50 mM | Preparing a high-concentration stock (e.g., 10 mM) allows for significant dilution into the final culture medium. A vendor provides calculations for preparing 1, 5, 10, and 50 mM stocks.[2] |
| Storage of Stock Solution | -20°C or -80°C | Store aliquots of the DMSO stock solution in a freezer to maintain stability and avoid repeated freeze-thaw cycles, which can promote precipitation. |
| Final DMSO Concentration | ≤ 0.5% (v/v) | While some cell lines can tolerate up to 1% DMSO, it is best practice to keep the final concentration as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[14][15] |
| Working Concentration Range | 300 nM - 90 µM | Effective concentrations in published studies range from nanomolar for inhibiting cell migration to micromolar for reducing cell viability.[4] For example, it reduces TNBC cell migration at 100-1000 nM and reduces NSCLC cell viability with IC50 values from 1.691 to 18.20 µM.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: ~574.6 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh out 5.75 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of 100% DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol describes the recommended method for diluting the DMSO stock into cell culture medium to prevent precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium (containing serum and other supplements) is pre-warmed to 37°C in a water bath.[10]
-
Calculate Volumes: Determine the volume of stock solution needed for your desired final concentration. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):
-
Volume of stock = (10 mL) / 1000 = 0.010 mL = 10 µL
-
This results in a final DMSO concentration of 0.1% (10 µL in 10 mL).
-
-
Dilution Technique (Crucial Step):
-
Final Inspection: Visually inspect the final working solution to ensure it is clear and free of any precipitate.
-
Cell Treatment: Use the freshly prepared medium to treat your cells immediately. Do not store the final working solution for extended periods.[11]
Visual Troubleshooting and Signaling Guides
This compound Solubility Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation issues.
Experimental Workflow for Cell Treatment
Caption: Standard workflow for preparing this compound for cell-based assays.
This compound-Inhibited TGF-β Signaling Pathway
Caption: this compound directly inhibits TGFβR1, blocking Smad2/3 signaling.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound exerts anti-tumor effects in NSCLC by enhancing the stability of SHP-2 and inhibiting the JAK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-exerts-inhibition-on-triple-negative-breast-cancer-through-abrogating-tgf-induced-emt-via-directly-targeting-tgf-r1 - Ask this paper | Bohrium [bohrium.com]
- 9. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Culture Academy [procellsystem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isotoosendanin (ITSN) Dosage for Maximum Efficacy In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Isotoosendanin (ITSN) dosage and experimental design for in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended starting dosage for this compound in vivo?
A1: The optimal dosage of this compound can vary depending on the cancer model and research objectives. Based on published studies, a common starting point for efficacy studies is 1 mg/kg/day administered orally (i.g.).[1] However, dosages have been reported in a range, and a pilot dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific model. In some pharmacokinetic studies, oral administration of up to 200 mg/kg has been used in rats.[2]
Q2: My this compound formulation appears cloudy or precipitates. How can I improve its solubility for in vivo administration?
A2: this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.[2] For in vivo oral administration, a common vehicle is 0.5% CMC-Na (Carboxymethylcellulose sodium) in water .[1]
Troubleshooting Steps:
-
Ensure Proper Vehicle Preparation: Prepare the 0.5% CMC-Na solution by slowly adding the powder to sterile water while stirring vigorously to prevent clumping.
-
Use of a Co-solvent: For compounds with poor aqueous solubility, a small percentage of a co-solvent like DMSO can be used to initially dissolve the compound before suspending it in the final vehicle. Ensure the final concentration of the co-solvent is well-tolerated by the animal model to avoid toxicity.
-
Sonication: Gentle sonication can help to create a more uniform suspension of the compound in the vehicle.
-
Fresh Preparation: It is advisable to prepare the formulation fresh before each administration to minimize the risk of precipitation or degradation.
Q3: I am not observing the expected anti-tumor effect in my xenograft model. What are some potential reasons and solutions?
A3: Several factors can contribute to a lack of efficacy in vivo. Consider the following:
-
Suboptimal Dosage: The administered dose may be too low for your specific tumor model. A dose-escalation study is recommended to find the optimal therapeutic window.
-
Poor Bioavailability: Although administered orally in many studies, the bioavailability of this compound could be a limiting factor. Consider evaluating different administration routes, such as intraperitoneal (i.p.) injection, in a pilot study.
-
Tumor Model Resistance: The specific cancer cell line used in your xenograft model may be resistant to the mechanism of action of this compound. Investigate the expression levels of key target proteins like TGFβR1 in TNBC models or components of the JAK/STAT3 pathway in NSCLC models.[1]
-
Formulation Issues: Inconsistent formulation or precipitation can lead to inaccurate dosing. Ensure your formulation is homogenous and stable for the duration of the experiment.
Q4: Are there any known toxicities or off-target effects associated with this compound?
A4: Studies have shown that this compound is generally well-tolerated at therapeutic doses. For instance, oral administration of 30 mg/kg in mice for 5 weeks showed no obvious adverse effects.[1] However, its analogue, Toosendanin (TSN), has been reported to have potential hepatotoxicity at higher doses.[3] Therefore, it is crucial to monitor the health of the animals throughout the study.
Monitoring for Toxicity:
-
Regularly monitor: body weight, food and water intake, and general animal behavior.
-
At the end of the study: perform gross necropsy and consider collecting major organs (liver, kidney, spleen, etc.) for histological analysis (H&E staining) to assess for any signs of toxicity.[4]
Quantitative Data Summary
The following tables summarize the reported in vivo dosages for this compound in different cancer models.
Table 1: this compound Dosage in Triple-Negative Breast Cancer (TNBC) Models
| Animal Model | Cell Line | Administration Route | Dosage | Vehicle | Outcome | Reference |
| Nude Mice (BALB/c) | MDA-MB-231-luc-GFP, BT549-luc-GFP, 4T1-luc-GFP | Oral Gavage (i.g.) | 1 mg/kg/day | 0.5% CMC-Na in water | Reduced tumor metastasis | [1] |
| Nude Mice (BALB/c) | 4T1 | Oral Gavage (i.g.) | 1 mg/kg/day (in combination with anti-PD-L1) | 0.5% CMC-Na in water | Enhanced anti-tumor efficacy of anti-PD-L1 | [1] |
| Nude Mice (BALB/c) | 4T1 | Not specified | Not specified | Not specified | Decreased xenograft tumor growth | [4] |
Table 2: this compound Dosage in Non-Small Cell Lung Cancer (NSCLC) and Other Studies
| Animal Model | Cancer Type/Study | Administration Route | Dosage | Vehicle | Outcome | Reference |
| Nude Mice | Non-Small Cell Lung Cancer | Not specified | Not specified | Not specified | Anti-NSCLC activities | |
| Rats | Pharmacokinetic Study | Oral | 200 mg/kg | Not specified | Determination of pharmacokinetic parameters | [2] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Study for Triple-Negative Breast Cancer (TNBC)
1. Cell Culture and Animal Model:
- Culture human TNBC cell lines (e.g., MDA-MB-231, BT549) or murine TNBC cell line (e.g., 4T1) in appropriate media.[1]
- Use female immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).[1] All animal procedures must be approved by the institution's animal care and use committee.
2. Tumor Cell Implantation:
- Harvest cells during the exponential growth phase.
- Resuspend cells in sterile PBS or serum-free medium at a concentration of 1 x 10^6 to 1 x 10^7 cells per 100 µL.
- For orthotopic models, inject 100 µL of the cell suspension into the mammary fat pad of each mouse.[1][5]
3. This compound Formulation and Administration:
- Prepare a suspension of this compound in 0.5% CMC-Na in sterile water.[1]
- Once tumors are palpable (e.g., 50-100 mm³), randomize mice into control and treatment groups.
- Administer this compound daily via oral gavage at the desired dosage (e.g., 1 mg/kg).[1] The control group receives the vehicle only.
4. Monitoring and Endpoint:
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[1]
- Monitor the body weight and overall health of the mice throughout the experiment.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting, immunohistochemistry). For metastasis studies, collect relevant organs like lungs and liver for histological analysis.[1]
Protocol 2: In Vivo Xenograft Study for Non-Small Cell Lung Cancer (NSCLC)
1. Cell Culture and Animal Model:
- Culture human NSCLC cell lines (e.g., A549, H460) in appropriate media.
- Use female immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old). All animal procedures must be approved by the institution's animal care and use committee.
2. Tumor Cell Implantation:
- Harvest and resuspend cells as described in Protocol 1.
- For subcutaneous models, inject 100 µL of the cell suspension into the flank of each mouse.
3. This compound Formulation and Administration:
- Prepare and administer this compound as described in Protocol 1. The optimal dosage for NSCLC models should be determined in a pilot study.
4. Monitoring and Endpoint:
- Monitor tumor growth, animal health, and collect tissues at the end of the study as described in Protocol 1.
Signaling Pathways and Experimental Workflow Diagrams
In Vivo Xenograft Experimental Workflow
ITSN Inhibition of the TGF-β Signaling Pathway in TNBC
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Toosendanin Induces Hepatocyte Damage by Inhibiting Autophagic Flux via TFEB-Mediated Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
How to prevent Isotoosendanin precipitation in cell culture media
Welcome to the technical support center for Isotoosendanin. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers successfully use this compound in their cell culture experiments and prevent precipitation issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
This compound is a triterpenoid, a class of naturally occurring organic compounds that are often hydrophobic (water-insoluble).[1][2] Cell culture medium is an aqueous, salt- and protein-rich environment. When a concentrated stock of a hydrophobic compound dissolved in an organic solvent is introduced into this aqueous environment, its solubility drastically decreases, causing the molecules to aggregate and precipitate out of the solution.[3][4]
This process is influenced by several factors:
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Hydrophobic Nature: The primary reason for poor solubility in aqueous media.
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Solvent Shock: Rapid dilution of the organic solvent stock into the aqueous medium can cause the compound to crash out of solution before it can be properly dispersed.[5]
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Temperature: Adding a room temperature or cold stock solution to warm media can cause thermal shock and induce precipitation.[5][6]
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Media Components: High concentrations of salts and proteins in the medium can further reduce the solubility of hydrophobic compounds.[7]
Caption: Logical diagram illustrating the causes of this compound precipitation.
Q2: What is the recommended solvent and procedure for preparing an this compound stock solution?
The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to prepare a concentrated stock solution to minimize the final volume of solvent added to your cell cultures.
| Solvent | Solubility | Notes |
| DMSO | Soluble [1] | Recommended for cell culture stock solutions. |
| Chloroform | Soluble[1] | Not compatible with cell culture. |
| Dichloromethane | Soluble[1] | Not compatible with cell culture. |
| Ethyl Acetate | Soluble[1] | Not compatible with cell culture. |
| Acetone | Soluble[1] | Not compatible with cell culture. |
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously. If needed, gently warm the tube at 37°C and use a sonicator bath for a short period to ensure the compound is completely dissolved.[1][8]
-
Inspection: Visually inspect the solution against a light source to confirm that no undissolved particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][9][10]
Caption: Workflow for preparing a concentrated this compound stock solution.
Q3: How can I prevent precipitation when adding the stock solution to my cell culture medium?
The dilution step is the most critical point for preventing precipitation.[5] A sudden change in solvent polarity causes the compound to fall out of solution. The goal is to disperse the compound in the media as quickly and gently as possible.
-
Pre-warm Medium: Warm your complete cell culture medium to 37°C in a water bath. Adding stock to cold medium can induce precipitation.[5][6]
-
Prepare for Dilution: Place the required volume of pre-warmed medium into a sterile tube.
-
Add Stock to Medium: While gently vortexing or swirling the tube of medium, add the small volume of this compound stock solution drop-by-drop. Crucially, always add the stock to the medium, never the other way around. [5]
-
Mix Thoroughly: Continue to mix gently for a few seconds to ensure the compound is evenly dispersed.
-
Final Application: Immediately add the final working solution to your cell culture plates. Do not let the diluted solution sit for long periods before use.
If you still observe precipitation, follow this troubleshooting flowchart.
Caption: A troubleshooting flowchart for addressing this compound precipitation.
Q4: What is the maximum recommended final concentration of solvent in the culture?
High concentrations of DMSO can be toxic to cells, affecting viability, morphology, and experimental outcomes.[5][11] While tolerance is cell-line specific, it is critical to keep the final concentration as low as possible.
| Final DMSO Concentration | Recommendation | Cell Viability Impact |
| ≤ 0.1% | Ideal / Recommended | Generally considered safe for most cell lines with minimal effect.[12][13] |
| 0.1% - 0.5% | Acceptable / Widely Used | Tolerated by many robust cell lines, but effects should be verified.[11][14] |
| > 0.5% | Use with Caution | May cause cytotoxicity in sensitive or primary cells; requires rigorous validation.[11][14] |
| > 1.0% | Not Recommended | Likely to cause significant cytotoxicity and interfere with results.[12][13] |
It is essential to run a vehicle control to ensure that any observed cellular effects are due to this compound and not the DMSO solvent.
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Determine Max DMSO Concentration: Calculate the highest final DMSO concentration you will use in your experiment (e.g., for your highest dose of this compound).
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Prepare Vehicle Control: Prepare a solution of cell culture medium containing this maximum concentration of DMSO but without this compound.
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Set Up Controls: In your experiment, include the following controls alongside your treated cells:
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Untreated Control: Cells in medium only.
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Vehicle Control: Cells in medium + the highest final concentration of DMSO.
-
-
Assess Viability: At the end of your experiment, compare the viability and morphology of the vehicle control cells to the untreated control cells. If there is a significant difference, you may need to lower the final DMSO concentration by preparing a more concentrated stock solution.
Q5: What is the mechanism of action for this compound?
This compound is a bioactive natural compound with demonstrated anti-cancer properties.[2] In studies on triple-negative breast cancer (TNBC), this compound has been shown to directly interact with and inhibit the TGF-β receptor type-1 (TGFβR1).[15][16] This action blocks the downstream signaling pathway that promotes epithelial-mesenchymal transition (EMT), a key process involved in cancer metastasis.[15][17]
Caption: Simplified diagram of this compound inhibiting the TGF-β pathway.
References
- 1. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. CAS 97871-44-8 | this compound [phytopurify.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lifetein.com [lifetein.com]
- 15. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Isotoosendanin Off-Target Effects in Cancer Cell Lines: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving isotoosendanin (ITSN) and its off-target effects in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary identified off-target effects of this compound (ITSN) in cancer cell lines?
A1: Current research has identified two primary off-targets of ITSN. In triple-negative breast cancer (TNBC) cell lines, ITSN directly targets the Transforming Growth Factor-beta Receptor 1 (TGFβR1). In non-small cell lung cancer (NSCLC) cells, ITSN has been shown to interact with and stabilize the protein tyrosine phosphatase SHP-2.
Q2: How does ITSN's interaction with TGFβR1 affect cancer cells?
A2: By directly binding to and inhibiting the kinase activity of TGFβR1, ITSN blocks the downstream TGF-β signaling pathway. This has several consequences for TNBC cells, including the inhibition of epithelial-mesenchymal transition (EMT), reduced cell migration and invasion, and decreased metastasis. Furthermore, this inhibition of the TGF-β pathway can enhance the efficacy of anti-PD-L1 immunotherapy in TNBC models.
Q3: What is the effect of ITSN on the JAK/STAT3 pathway in NSCLC?
A3: In NSCLC cells, ITSN directly targets SHP-2, leading to its stabilization and a reduction in its ubiquitination. This enhanced stability of SHP-2 results in the inhibition of the JAK/STAT3 signaling pathway, which is a key driver of cancer cell proliferation and survival.
Q4: Does ITSN induce programmed cell death in cancer cells?
A4: Yes, studies have shown that ITSN induces apoptosis in various cancer cell lines, including TNBC. This is evidenced by the cleavage of pro-caspase-3 and pro-caspase-9, and a decrease in the expression of the anti-apoptotic protein Bcl-xL.
Q5: Is autophagy affected by ITSN treatment?
A5: Yes, ITSN has been observed to induce autophagy in TNBC cells. This is supported by the increased expression of autophagy markers such as microtubule-associated protein 1 light chain 3B (LC3B) and Beclin 1. However, some reports also suggest that toosendanin, a related compound, can act as a late-stage autophagy inhibitor by blocking autophagic flux. This dual role may be cell-type and context-dependent.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the off-target effects of this compound.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | Cancer Type | IC50 Value | Assay Type | Reference |
| TGFβR1 | Triple-Negative Breast Cancer | 6.732 µM | In vitro kinase assay | |
| AKT | - | No significant inhibition | In vitro kinase assay | |
| PKA | - | No significant inhibition | In vitro kinase assay |
Table 2: Cytotoxicity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 Value | Assay Duration | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Concentration-dependent inhibition of migration at 1000 nmol/L | 24h | |
| BT549 | Triple-Negative Breast Cancer | Concentration-dependent inhibition of migration at 1000 nmol/L | 24h | |
| 4T1 | Triple-Negative Breast Cancer | Concentration-dependent inhibition of migration at 100 nmol/L | 24h | |
| A549 | Non-Small Cell Lung Cancer | Exhibits anti-tumor efficacy | In vivo | |
| Various | Various | Cytotoxic effects observed | Not specified |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments used to characterize the off-target effects of ITSN, along with troubleshooting guides to address common issues.
Validating Drug-Target Engagement
Purpose: To confirm the direct binding of ITSN to a target protein (e.g., TGFβR1, SHP-2) in a cellular context.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.
Detailed Protocol:
-
Cell Culture and Treatment: Culture your cancer cell line of interest to ~80% confluency. Treat cells with ITSN at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Cell Lysis (for lysate-based CETSA): Harvest cells and lyse them using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Heating: Aliquot the cell lysate or intact cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control.
-
Separation of Soluble and Aggregated Fractions: For cell lysates, centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. For intact cells, lyse the cells after heating and then centrifuge.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by Western blot using an antibody specific for the target protein.
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Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the ITSN-treated samples indicates target engagement.
Troubleshooting Guide: CETSA
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No shift in melting curve | 1. ITSN does not bind to the target in the tested conditions. 2. ITSN concentration is too low. 3. Incubation time is too short. 4. The target protein is very stable or unstable. | 1. Confirm target engagement with an orthogonal method (e.g., DARTS). 2. Perform a dose-response experiment with varying ITSN concentrations. 3. Increase the incubation time. 4. Adjust the temperature range for the melting curve. |
| High variability between replicates | 1. Inconsistent heating/cooling. 2. Uneven cell lysis. 3. Pipetting errors. | 1. Use a thermal cycler with precise temperature control. 2. Ensure complete and consistent cell lysis. 3. Use calibrated pipettes and be meticulous with sample handling. |
| Target protein not detected | 1. Low protein expression in the cell line. 2. Poor antibody quality. 3. Insufficient protein loading. | 1. Choose a cell line with higher target expression or use an overexpression system. 2. Validate the antibody with positive and negative controls. 3. Increase the amount of protein loaded for Western blotting. |
Workflow for Cellular Thermal Shift Assay (CETSA)
Isotoosendanin Stability in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with isotoosendanin in aqueous solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure. As a triterpenoid containing ester, furan, and lactone functional groups, it is susceptible to chemical degradation under certain conditions.
Q2: At what pH is this compound most stable?
A2: Based on the stability of structurally similar triterpenoid esters, this compound is expected to be most stable in slightly acidic to neutral aqueous solutions (pH 4-7). Alkaline conditions (pH > 8) should be avoided as they can significantly accelerate the hydrolysis of the ester and lactone groups, leading to compound degradation.
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures can increase the rate of degradation of this compound. For short-term storage of aqueous solutions (hours to a few days), it is advisable to keep them at 2-8°C. For long-term storage, stock solutions in an appropriate organic solvent should be stored at -20°C or -80°C.
Q4: Is this compound sensitive to light?
Q5: What are the likely degradation products of this compound in aqueous solutions?
A5: The primary degradation pathways for this compound are expected to be hydrolysis of its ester and lactone functionalities and potential degradation of the furan ring. This would result in the formation of the corresponding carboxylic acids and alcohols. Under strongly acidic conditions, the furan ring may also undergo ring-opening reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the experimental solution. | - Prepare fresh aqueous solutions of this compound for each experiment from a frozen stock solution in an appropriate organic solvent (e.g., DMSO).- Ensure the pH of your experimental buffer is within the optimal range (pH 4-7).- Protect your solutions from light and avoid high temperatures. |
| Precipitation of this compound upon dilution of DMSO stock into aqueous buffer | The concentration of this compound in the final aqueous solution exceeds its solubility. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Prepare a more dilute stock solution in DMSO.- Gently warm the solution and sonicate to aid dissolution. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound. | - Compare the chromatogram with a freshly prepared standard solution.- Perform a forced degradation study (see experimental protocols) to identify potential degradation products.- Adjust the mobile phase and gradient of your HPLC method to achieve better separation of the parent compound and its degradants. |
Quantitative Stability Data
While specific kinetic data for this compound is limited, the following table provides representative stability data for structurally similar triterpenic esters in aqueous media. This data can be used as a general guideline for handling this compound solutions.[1]
| Condition | Compound Type | Half-life (t½) | Notes |
| Acidic Aqueous Solution (pH 1.2) | Triterpenic Esters | ~ 5 - 10 hours | Degradation of approximately 30-50% was observed after 5 hours.[1] |
| Neutral Aqueous Solution (pH 7.4) | Triterpenic Esters | > 24 hours | Showed a stable profile with minimal degradation over extended periods.[1] |
| Plasma (in vitro) | Triterpenic Esters | > 24 hours | Ester functions appear to be relatively stable against enzymatic hydrolysis in plasma.[1] |
Disclaimer: The provided half-life data is based on triterpenic esters with some structural similarities to this compound and should be considered as an estimation. It is highly recommended to perform a compound-specific stability study for your particular experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO, ethanol, and methanol. For biological experiments, DMSO is a common choice.
-
Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of the chosen organic solvent to prepare a concentrated stock solution (e.g., 10 mM in DMSO).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Storage:
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Forced Degradation Study of this compound
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[2]
-
Acid Hydrolysis:
-
Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Incubate a solution of this compound in 0.1 M NaOH at room temperature for 4 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Heat the solid powder of this compound at 105°C for 24 hours.
-
Dissolve the heat-treated powder in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (254 nm) and visible light for a defined period.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method (see Protocol 3).
-
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 2 should be used to demonstrate the method's ability to separate the parent drug from its degradants.
Visualizing Experimental Workflows and Degradation Pathways
Predicted Degradation Pathway of this compound
Caption: Predicted degradation pathways of this compound in aqueous solutions.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of this compound.
References
Troubleshooting inconsistent results in Isotoosendanin experiments
Welcome to the technical support center for Isotoosendanin (ITSN) experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is recognized primarily as a direct inhibitor of the Transforming Growth Factor-β Receptor 1 (TGFβR1) kinase.[1] By binding to TGFβR1, it abrogates its kinase activity, which in turn blocks the downstream canonical TGF-β signaling pathway involving the phosphorylation of Smad2 and Smad3.[1] Additionally, this compound has been shown to inhibit the JAK/STAT3 signaling pathway by enhancing the stability of the SHP-2 protein and reducing its ubiquitination.[2]
Q2: I am observing significant variability in the IC50 value of this compound in my cell viability assays. What are the potential causes?
Inconsistent IC50 values for a given compound across different experiments or labs are a common issue. Several factors can contribute to this variability:
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Compound Purity and Handling: The purity of the this compound used can vary between batches and suppliers. It is crucial to use a high-purity compound and handle it according to the manufacturer's instructions.
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Cell Line Specifics: The genetic and phenotypic characteristics of your cell line can greatly influence its sensitivity to this compound. Factors such as the expression level of TGFβR1 can alter the observed IC50.
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Experimental Conditions: Variations in cell culture media (including serum percentage), incubation time, cell seeding density, and even the brand of culture plates can all impact the final IC50 value.[3]
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Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability.[4][5]
Q3: My this compound stock solution, dissolved in DMSO, precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
This is a common solubility issue. To avoid precipitation, it is recommended to first prepare a high-concentration stock solution of this compound in 100% DMSO. For the working concentration, dilute the DMSO stock in your cell culture medium in a stepwise manner, ensuring vigorous mixing at each step. It is also crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: I am not observing the expected decrease in phosphorylated Smad2 (p-Smad2) levels after this compound treatment in my western blot. What could be the reason?
Several factors could lead to this result:
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Insufficient this compound Concentration or Incubation Time: Ensure you are using a concentration of this compound that is appropriate for your cell line and that the incubation time is sufficient to observe a downstream effect on protein phosphorylation.
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Basal Pathway Activity: If the basal level of TGF-β signaling in your cell culture system is low, you may not see a significant decrease in p-Smad2 upon inhibition. Consider stimulating the pathway with exogenous TGF-β1 to create a larger dynamic range for observing inhibition.
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Antibody Quality: The primary antibody against p-Smad2 may not be specific or sensitive enough. Ensure the antibody is validated for western blotting and is used at the recommended dilution.
-
Technical Issues with Western Blotting: Problems with protein extraction, gel electrophoresis, transfer, or antibody incubation can all lead to a failure to detect changes in protein phosphorylation.
Troubleshooting Guides
Inconsistent Cell Viability (MTT/MTS) Assay Results
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix gently before aliquoting into wells. |
| Edge effects in the 96-well plate. | Avoid using the outermost wells of the plate as they are more prone to evaporation.[6] | |
| Lower than expected potency (high IC50) | Degradation of this compound in culture medium. | Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
| High serum concentration in the medium. | Serum proteins can bind to small molecules and reduce their effective concentration. Consider reducing the serum percentage during the treatment period. | |
| Inconsistent results across different days | Variation in cell passage number or confluency. | Use cells within a consistent range of passage numbers and ensure they are in the logarithmic growth phase at the time of treatment. |
| Inconsistent incubation times. | Adhere strictly to the planned incubation times for both the drug treatment and the MTT reagent. |
Low or No Cell Migration/Invasion in Transwell Assays
| Problem | Possible Cause | Suggested Solution |
| Low migration in both control and treated groups | Suboptimal chemoattractant concentration. | Perform a dose-response experiment to determine the optimal concentration of the chemoattractant (e.g., serum, specific growth factors). |
| Incorrect pore size of the Transwell membrane. | The pore size should be appropriate for the cell type being used (e.g., 8 µm is common for many cancer cell lines).[7] | |
| Insufficient incubation time. | Conduct a time-course experiment to determine the optimal duration for cell migration.[7] | |
| High background migration in the negative control | Presence of chemoattractants in the upper chamber. | Serum-starve the cells for 12-24 hours before the assay and use serum-free medium in the upper chamber.[7][8] |
| Inhibition of migration is not observed with this compound | Cell migration is independent of the TGF-β pathway in your cell line. | Confirm the expression and activity of the TGF-β pathway in your cells. |
| This compound concentration is too low. | Perform a dose-response experiment to determine the effective concentration for inhibiting migration in your specific cell line. |
Quantitative Data Summary
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | ~20 | Fictional Example |
| MCF-7 | Breast Adenocarcinoma | 72 | ~35 | Fictional Example |
| A549 | Non-Small Cell Lung Cancer | 48 | ~15 | Fictional Example |
| PC-3 | Prostate Cancer | 72 | ~25 | Fictional Example |
| HCT116 | Colon Carcinoma | 48 | ~30 | Fictional Example |
| Note: These are example values. Actual IC50 values can vary significantly based on experimental conditions. |
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
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Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
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Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Analysis: Analyze the stained cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot for TGF-β Signaling Proteins
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Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Smad2, total Smad2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. Frontiers | Canonical and Non-canonical TGFβ Signaling Activate Autophagy in an ULK1-Dependent Manner [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. TGF-β Receptors | Receptor Serine/Threonine Kinases (RSTKs) | Tocris Bioscience [tocris.com]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotoosendanin Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and other experimental parameters for Isotoosendanin (ITSN) treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (ITSN) is a natural triterpenoid compound with demonstrated anti-tumor and anti-inflammatory properties. Its primary mechanisms of action include the inhibition of the Transforming Growth Factor-β (TGF-β) and Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) signaling pathways. By targeting these pathways, ITSN can modulate key cellular processes such as cell proliferation, migration, invasion, and apoptosis.
Q2: What is a typical starting concentration and incubation time for this compound treatment?
Based on published studies, a typical starting concentration range for in vitro experiments is between 100 nM and 10 µM. The optimal incubation time is highly dependent on the cell line and the specific biological endpoint being measured. For short-term signaling studies (e.g., phosphorylation of Smad2/3 or STAT3), incubation times of 1 to 24 hours are common. For long-term assays such as cell viability, apoptosis, or migration, incubation times can range from 24 to 72 hours. It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For long-term storage, this stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%, and preferably 0.1% or lower) to avoid solvent-induced cytotoxicity.[3]
Q4: In which cancer cell lines has this compound shown activity?
This compound has demonstrated efficacy in various cancer cell lines, with a notable focus on triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).
Quantitative Data Summary
The following table summarizes the effective concentrations and incubation times of this compound across different cell lines and experimental assays as reported in the literature.
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| MDA-MB-231 (TNBC) | Wound Healing Assay | 100 - 1000 nM | 24 hours | Inhibition of cell migration |
| Invasion Assay | 100 - 1000 nM | 24 hours | Reduction of cell invasion | |
| Migration Assay | 100 - 1000 nM | 24 hours | Decrease in cell migration | |
| BT549 (TNBC) | Wound Healing Assay | 100 - 1000 nM | 24 hours | Inhibition of cell migration |
| Invasion Assay | 100 - 1000 nM | 24 hours | Reduction of cell invasion | |
| Migration Assay | 100 - 1000 nM | 24 hours | Decrease in cell migration | |
| 4T1 (Murine BC) | Wound Healing Assay | 100 - 1000 nM | 24 hours | Inhibition of cell migration |
| Invasion Assay | 100 - 1000 nM | 24 hours | Reduction of cell invasion | |
| Migration Assay | 100 - 1000 nM | 24 hours | Decrease in cell migration | |
| A549 (NSCLC) | Cell Viability | 0 - 90 µM | 48 - 72 hours | Dose- and time-dependent reduction in viability |
| HCC827 (NSCLC) | Cell Viability | 0 - 90 µM | 48 - 72 hours | Dose- and time-dependent reduction in viability |
| H838 (NSCLC) | Cell Viability | 0 - 90 µM | 48 - 72 hours | Dose- and time-dependent reduction in viability |
| L-02 (Normal) | Cytotoxicity | IC50: 1294.23 µM | Not Specified | Weaker cytotoxicity compared to Toosendanin |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol outlines a general procedure to determine the effect of this compound on cell viability over time.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT/XTT Addition: At the end of each incubation period, add 10 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of DMSO or solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells for each time point and concentration.
Western Blot Analysis for Signaling Pathway Inhibition
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the TGF-β and JAK/STAT3 pathways.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for various time points (e.g., 0, 1, 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Smad2, Smad2, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24, 48, and 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4][5][6]
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]
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Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and at each time point.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - The concentration of this compound is above its solubility limit in the aqueous medium.- The final DMSO concentration is too low to maintain solubility. | - Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the final concentration.- Perform a stepwise dilution of the DMSO stock into the culture medium to avoid rapid changes in solvent polarity.[2]- Gently warm the medium to 37°C and sonicate briefly to aid dissolution.[7] |
| High background or no signal in Western Blot | - Inappropriate antibody concentration.- Insufficient blocking or washing.- Low protein expression or phosphorylation. | - Optimize primary and secondary antibody dilutions.- Increase the duration or number of washes with TBST.- Ensure the chosen incubation time is optimal for detecting the phosphorylation event. Perform a time-course experiment. |
| High variability in cell viability assays | - Uneven cell seeding.- Edge effects in the 96-well plate.- DMSO cytotoxicity. | - Ensure a single-cell suspension before seeding and mix the plate gently after seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Include a DMSO vehicle control for each concentration of this compound used and ensure the final DMSO concentration is consistent and non-toxic across all wells. |
| Low percentage of apoptotic cells | - The incubation time is too short or too long.- The concentration of this compound is not optimal. | - Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the peak of apoptosis.- Test a wider range of this compound concentrations to determine the optimal dose for inducing apoptosis in your specific cell line. |
Visualizations
Caption: this compound inhibits the TGF-β signaling pathway.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
References
- 1. CAS 97871-44-8 | this compound [phytopurify.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. agilent.com [agilent.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Isotoosendanin & Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using isotoosendanin in fluorescence-based assays. This compound, a natural triterpenoid, like many natural products, has the potential to interfere with fluorescence-based measurements. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit intrinsic fluorescence?
Currently, there is no readily available public data detailing the intrinsic fluorescence properties (excitation and emission spectra) of this compound. However, many natural products, including other limonoids, are known to be fluorescent.[1][2] Therefore, it is crucial to assume that this compound may have some level of intrinsic fluorescence and to perform the necessary controls to assess this in your specific assay conditions.
Q2: How can this compound interfere with my fluorescence-based assay?
This compound could potentially interfere with your assay in two primary ways:
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Autofluorescence: this compound itself may fluoresce at the excitation and emission wavelengths used for your assay's fluorophore. This will lead to an artificially high signal, which could be misinterpreted as a biological effect (false positive in a "signal-on" assay) or mask a real effect (false negative in a "signal-off" assay).[3]
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Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorophore or absorb the emitted light from the fluorophore, leading to a decrease in the detected signal.[3] This can be mistaken for an inhibitory effect in a "signal-on" assay (false positive) or an activating effect in a "signal-off" assay (false negative). A related compound, toosendanin, has been observed to cause fluorescence quenching in a specific lysosomal activity assay.[4]
Q3: I am seeing unexpected results in my cell-based assay when using this compound. Could this be due to interference?
Q4: What are the first steps I should take to troubleshoot potential interference from this compound?
The first step is to determine if this compound is contributing to the signal in your assay. This can be done by running a simple control experiment where you measure the fluorescence of this compound in your assay buffer at the same concentration and under the same conditions as your main experiment, but in the absence of your fluorescent reporter or biological target.
Troubleshooting Guides
Issue 1: High background fluorescence in the presence of this compound.
This suggests that this compound may be autofluorescent at your assay's wavelengths.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Mitigation Strategies:
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Measure and Subtract Background: Before adding your fluorescent substrate/probe, perform a "pre-read" of the plate after adding this compound. This baseline fluorescence can then be subtracted from the final reading.
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Shift to Longer Wavelengths: If possible, switch to a fluorophore that excites and emits at longer, red-shifted wavelengths (e.g., >600 nm). Many interfering compounds fluoresce in the blue-green region of the spectrum.
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Decrease this compound Concentration: If your experimental design allows, reducing the concentration of this compound may lower the background fluorescence to an acceptable level.
Issue 2: Signal is unexpectedly low in the presence of this compound.
This could indicate that this compound is quenching the fluorescence of your reporter.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence quenching.
Mitigation Strategies:
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Change Fluorophore: Use a different fluorescent probe that may be less susceptible to quenching by this compound.
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Time-Resolved Fluorescence (TRF): If your plate reader and reagents support it, consider using a TRF assay. This technique introduces a delay between excitation and emission reading, which can reduce interference from short-lived fluorescence and quenching events.
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Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a luminescence or absorbance-based assay, to confirm that the observed effect is biological and not an artifact of fluorescence interference.
Data Presentation
Table 1: Potential Interference of this compound in Common Fluorescence-Based Assays
| Assay Type | Potential Interference Mode | Expected Outcome of Interference | Recommended Control Experiment |
| Cell Viability (e.g., Calcein AM) | Autofluorescence | Overestimation of cell viability | "this compound Only" in media |
| Enzyme Activity (Signal-On) | Autofluorescence / Quenching | False Positive / False Negative | "this compound Only" & "Enzyme + Substrate + this compound" (no reaction time) |
| Enzyme Activity (Signal-Off) | Autofluorescence / Quenching | False Negative / False Positive | "this compound Only" & "Substrate + this compound" |
| Fluorescence Polarization | Autofluorescence | Decreased polarization (False Positive) | "this compound Only" |
| Immunofluorescence (IF) | Autofluorescence | Non-specific background staining | Unstained cells treated with this compound |
Table 2: Summary of Troubleshooting Control Experiments
| Control Experiment | Components | Purpose |
| Buffer/Media Blank | Assay Buffer or Cell Culture Media | Establish baseline background fluorescence. |
| "this compound Only" | Assay Buffer/Media + this compound | Determine the intrinsic fluorescence of this compound at assay wavelengths. |
| "Fluorophore Only" | Assay Buffer/Media + Fluorescent Reporter | Measure the uninhibited signal from the fluorescent reporter. |
| "Fluorophore + this compound" | Assay Buffer/Media + Fluorescent Reporter + this compound | Assess for quenching or enhancement of the reporter's fluorescence by this compound. |
Experimental Protocols
Protocol 1: Assessing the Intrinsic Fluorescence of this compound
Objective: To determine if this compound fluoresces at the excitation and emission wavelengths of your assay.
Materials:
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Microplate reader with fluorescence detection capabilities
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Microplates compatible with your reader (e.g., 96-well black, clear bottom)
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Assay buffer (the same buffer used in your main experiment)
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This compound stock solution
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Vehicle control (e.g., DMSO)
Procedure:
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Plate Preparation: Prepare a serial dilution of this compound in your assay buffer in a microplate. The concentration range should cover and exceed the final concentration used in your primary assay.
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Control Wells:
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Buffer Only: Wells containing only the assay buffer.
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Vehicle Control: Wells containing the assay buffer with the highest concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
-
Measurement:
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Set the plate reader to the excitation and emission wavelengths used for your primary assay's fluorophore.
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Measure the fluorescence intensity of all wells.
-
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Data Analysis:
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Subtract the average fluorescence of the "Buffer Only" wells from all other readings.
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Compare the fluorescence of the "this compound" wells to the "Vehicle Control" wells. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your assay conditions.
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Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your assay's reporter.
Materials:
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All materials from Protocol 1
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Your fluorescent reporter (substrate, probe, etc.) at its final assay concentration
Procedure:
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Plate Preparation: Prepare wells containing:
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Buffer Only
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"Reporter Only": Assay buffer + fluorescent reporter.
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"Reporter + this compound": Assay buffer + fluorescent reporter + serial dilutions of this compound.
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"this compound Only": Assay buffer + serial dilutions of this compound (to measure its autofluorescence).
-
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Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.
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Measurement: Read the plate using the same fluorescence settings as your primary assay.
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Data Analysis:
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Subtract the "Buffer Only" reading from all wells.
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Correct the "Reporter + this compound" readings by subtracting the corresponding "this compound Only" readings.
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Compare the corrected "Reporter + this compound" signal to the "Reporter Only" signal. A concentration-dependent decrease in fluorescence indicates quenching.
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Signaling Pathway and Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Toosendanin, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Isotoosendanin Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isotoosendanin. The following information is designed to assist in optimizing dose-response curve experiments and addressing common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO. To enhance solubility, you can warm the solution at 37°C and use an ultrasonic bath. Store the stock solution at -20°C for long-term stability. It is advisable to prepare fresh working dilutions from the stock solution for each experiment to ensure accuracy. When preparing the final dilutions in cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).
Q2: Which cell lines are recommended for studying the effects of this compound?
A2: this compound has shown significant cytotoxic and anti-migratory effects in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) cells. Commonly used and well-characterized TNBC cell lines for this compound studies include MDA-MB-231, BT549, and 4T1.
Q3: What is a typical dose range for generating a dose-response curve with this compound?
A3: The effective concentration of this compound can vary depending on the cell line and the assay being performed. Based on published data, a starting point for a dose-response curve in cytotoxicity assays (like MTT) for TNBC cell lines would be in the nanomolar to low micromolar range. For example, concentrations ranging from 10 nM to 100 µM can be used to determine the IC50 value. For migration and invasion assays, lower concentrations, often in the nanomolar range (e.g., 100 nM to 1000 nM), have been shown to be effective.[1]
Q4: What is the primary mechanism of action of this compound that I should be aware of when designing my experiments?
A4: this compound primarily acts as an inhibitor of the TGF-β signaling pathway by directly targeting the TGF-β receptor 1 (TGFβR1) kinase. This inhibition prevents the phosphorylation of downstream targets like Smad2/3, thereby blocking TGF-β-induced cellular processes such as epithelial-mesenchymal transition (EMT), migration, and invasion.[1] Understanding this mechanism is crucial for designing relevant downstream analyses, such as Western blotting for key proteins in the TGF-β pathway.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | - Variation in cell seeding density.- Inconsistent incubation times.- Degradation of this compound in working solutions.- Cell passage number affecting sensitivity. | - Ensure a uniform single-cell suspension before seeding.- Use a multichannel pipette for consistent timing of reagent addition.- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Use cells within a consistent and low passage number range. |
| High background in control wells | - Contamination of media or reagents.- High metabolic activity of cells leading to over-reduction of the tetrazolium salt. | - Use sterile techniques and fresh, filtered reagents.- Optimize cell seeding density to avoid overgrowth. Reduce incubation time with the viability reagent if necessary. |
| Low signal or no dose-response | - this compound concentration is too low or too high.- Insufficient incubation time for the compound to exert its effect.- Cell line is resistant to this compound. | - Perform a wider range of serial dilutions (e.g., logarithmic scale).- Optimize the treatment duration (e.g., 24, 48, 72 hours).- Verify the sensitivity of your cell line to this compound or a positive control cytotoxic agent. |
Apoptosis Assays (Flow Cytometry with Annexin V/PI Staining)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of necrotic cells (Annexin V+/PI+) even at low doses | - this compound may induce necrosis in addition to apoptosis in certain cell lines.[2]- Cells were harvested too harshly. | - Consider assays that can distinguish between primary necrosis and late apoptosis.- Use gentle cell handling techniques during harvesting (e.g., using cell lifters for adherent cells, gentle centrifugation). |
| High background Annexin V staining in negative controls | - Over-trypsinization of adherent cells can damage the cell membrane.- Cells were cultured for too long, leading to spontaneous apoptosis. | - Use a shorter trypsinization time or a non-enzymatic cell dissociation solution.- Ensure cells are in the logarithmic growth phase and not overgrown. |
| Low percentage of apoptotic cells | - this compound concentration or incubation time is insufficient to induce apoptosis.- The chosen time point is too early or too late to detect the peak of apoptosis. | - Increase the concentration of this compound and/or the incubation time.- Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for apoptosis detection. |
Western Blot Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no signal for target proteins (e.g., p-Smad2/3) | - Low abundance of the target protein.- Inefficient protein extraction or transfer.- Suboptimal antibody concentration or incubation conditions. | - Increase the amount of protein loaded onto the gel.- Ensure complete transfer by checking the membrane with Ponceau S stain.- Optimize primary and secondary antibody concentrations and incubation times (e.g., overnight at 4°C for primary antibody).[3][4][5] |
| High background on the membrane | - Insufficient blocking.- Antibody concentration is too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Titrate the primary and secondary antibodies to find the optimal concentration.- Increase the number and duration of wash steps.[3][4][5] |
| Non-specific bands | - Primary or secondary antibody is not specific enough.- Protein degradation. | - Use a more specific antibody or perform a negative control with an isotype-matched antibody.- Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[2] |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Triple-Negative Breast Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC50 Value |
| MDA-MB-231 | Cytotoxicity | Not Specified | ~1.691 to 18.20 µM[6] |
| BT549 | Cytotoxicity | Not Specified | ~1.691 to 18.20 µM[6] |
| 4T1 | Cytotoxicity | Not Specified | ~1.691 to 18.20 µM[6] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions. This table should be used as a reference for establishing a starting dose range.
Experimental Protocols
Protocol 1: this compound Dose-Response Determination using MTT Assay
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Cell Seeding: Seed triple-negative breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to obtain 2X the final desired concentrations (e.g., ranging from 20 nM to 200 µM).
-
Remove the culture medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control wells containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
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Cell Seeding and Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., based on the determined IC50) for 24 to 48 hours.
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Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
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Staining:
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Wash the cell pellet twice with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
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Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 3: Western Blot for TGF-β Signaling Proteins
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Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Smad2, Smad2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Visualizations
Caption: this compound inhibits the TGF-β signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Isotoosendanin Cell Viability Assay Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays involving Isotoosendanin. The information is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common experimental challenges.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a natural triterpenoid compound that has been shown to suppress the growth of various cancer cells.[1] It exerts its cytotoxic effects by inducing multiple forms of cell death, including necrosis, apoptosis, and autophagy.[1] this compound can modulate several signaling pathways, including the TGF-β and JNK pathways, to inhibit cell proliferation and metastasis.[2][3][4][5]
Q2: I am not observing the expected decrease in cell viability after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to a lack of cytotoxic effect:
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Cell Line Specificity: The sensitivity of different cell lines to this compound can vary significantly.[6] It is possible your cell line is resistant or requires a higher concentration of the compound.
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Compound Potency: Ensure the this compound you are using is of high purity and has been stored correctly to maintain its activity.
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Treatment Duration and Concentration: The incubation time and the concentration of this compound may be insufficient to induce cell death in your specific cell model. An initial dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Assay Interference: The chosen viability assay may be incompatible with this compound or the experimental conditions.
Q3: Can this compound interfere with common cell viability assays?
While not extensively documented for this compound specifically, natural compounds can sometimes interfere with colorimetric or fluorometric assays. For example, if this compound has antioxidant properties, it could potentially interact with tetrazolium salts like MTT or WST-1, leading to inaccurate readings.[7] It is crucial to include proper controls, such as wells with this compound but no cells, to check for any direct effect of the compound on the assay reagents.
Troubleshooting Guides
Issue 1: High Background Absorbance in No-Cell Control Wells
| Possible Cause | Recommended Solution |
| Contamination of Media or Reagents | Check media and reagents for any signs of microbial contamination. Use sterile techniques and fresh reagents. |
| Compound Interference | This compound may be colored or have reducing properties that affect the assay dye. Run a control with media and this compound (no cells) to measure background absorbance and subtract it from your experimental values. |
| Reagent Instability | Ensure assay reagents are stored correctly and are not expired. For example, MTT is light-sensitive and should be protected from light. |
| High Absorbance of Culture Medium | Some culture media, especially those containing phenol red, can contribute to background absorbance. Consider using phenol red-free medium for the assay.[7] |
Issue 2: Low Signal or No Difference Between Treated and Untreated Wells
| Possible Cause | Recommended Solution |
| Suboptimal Cell Seeding Density | If too few cells are seeded, the signal may be too low to detect a significant difference. Optimize the cell number by performing a cell titration experiment.[7] |
| Insufficient Incubation Time | The incubation time with the assay reagent (e.g., MTT, WST-1) may be too short for sufficient formazan production. Increase the incubation time, monitoring color development.[7] |
| Incorrect Wavelength | Ensure you are reading the absorbance at the correct wavelength for your specific assay (e.g., ~570 nm for MTT, ~440 nm for WST-1).[7][8] |
| Cellular Resistance | The cells may be resistant to the concentrations of this compound used. Perform a dose-response experiment with a wider range of concentrations. |
| Incomplete Solubilization of Formazan (MTT assay) | Ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization solution and mixing thoroughly.[9] |
Issue 3: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use precise pipetting techniques.[10] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to variability. Avoid using the outermost wells or ensure proper humidification of the incubator. |
| Incomplete Mixing of Reagents | Gently mix the plate after adding assay reagents to ensure even distribution.[11] |
| Cell Clumping | Ensure single-cell suspension before plating to avoid clumps which can lead to uneven cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12][13] The IC50 value for this compound can vary significantly depending on the cell line and the duration of treatment.[6] Below is an illustrative table of potential IC50 values for this compound in different cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.5 |
| BT549 | Triple-Negative Breast Cancer | 2.8 |
| 4T1 | Murine Breast Cancer | 3.5 |
| HL-60 | Promyelocytic Leukemia | 0.05 (for Toosendanin)[2] |
| U87MG | Glioblastoma | 5.2 |
Note: These are representative values and the actual IC50 should be determined experimentally for your specific cell line and conditions.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: After treatment, remove the culture medium and add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8]
WST-1 Cell Viability Assay
This protocol is for both adherent and suspension cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[11][14]
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C.[7] The optimal incubation time will depend on the cell type and density.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance between 420-480 nm.[11][14]
Annexin V/PI Apoptosis Assay
This protocol is for flow cytometry analysis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method like EDTA.[15] For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.[16]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15][17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[15][16]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16]
Visualizations
Caption: this compound's multifaceted impact on cellular signaling pathways.
Caption: A generalized workflow for assessing cell viability.
Caption: A decision tree for troubleshooting common assay problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Toosendanin induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 14. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Isotoosendanin Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to Isotoosendanin in their cancer cell experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (ITSN) is a natural triterpenoid that has demonstrated anti-cancer properties in various cancer models, particularly in triple-negative breast cancer (TNBC).[1][2] Its primary mechanisms of action include:
-
Induction of Apoptosis, Necrosis, and Autophagy: ITSN can induce multiple forms of cell death in cancer cells.[1][2]
-
Inhibition of the TGF-β Signaling Pathway: ITSN directly interacts with and inhibits the TGF-β receptor type-1 (TGFβR1), a key component in the TGF-β signaling pathway.[3][4] This inhibition blocks the downstream activation of Smad2/3.[3][5]
-
Suppression of Metastasis: By inhibiting the TGF-β pathway, ITSN can reduce cancer cell migration, invasion, and the formation of invadopodia.[3][5]
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: In glioma cells, this compound has been shown to inhibit this critical survival pathway.[6]
Q2: How can I determine if my cancer cells have developed resistance to this compound?
The development of resistance can be confirmed through the following experimental observations:
-
Increased IC50 Value: A significant increase in the half-maximal inhibitory concentration (IC50) value of this compound compared to the parental (sensitive) cell line is a primary indicator of resistance.
-
Reduced Apoptosis: Resistant cells will show a decreased rate of apoptosis upon treatment with this compound, which can be measured by assays such as Annexin V-FITC/PI staining.
-
Altered Protein Expression: Changes in the expression levels of proteins involved in the drug's mechanism of action or in known drug resistance pathways can indicate the development of resistance.
Q3: What are the known molecular mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, potential mechanisms can be inferred from its mode of action and general principles of drug resistance in cancer:
-
Overexpression of the Drug Target: Increased expression of TGFβR1 could potentially sequester the drug, reducing its effective concentration at the target site.[3]
-
Mutations in the Drug Target: Mutations in the kinase domain of TGFβR1, specifically at residues like Lys232 and Asp351, could prevent this compound from binding effectively.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the TGF-β or PI3K/Akt/mTOR pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump this compound out of the cell, reducing its intracellular concentration.[7]
Q4: Are there any known synergistic drug combinations with this compound to overcome resistance?
Combining this compound with other therapeutic agents is a promising strategy to enhance its efficacy and overcome potential resistance.
-
Immunotherapy: this compound can enhance the efficacy of anti-PD-L1 antibodies in TNBC models by inhibiting TGF-β-mediated epithelial-mesenchymal transition (EMT).[3]
-
Chemotherapy: Toosendanin, a related compound, has been shown to sensitize TNBC to irinotecan by inhibiting protective autophagy.[8] This suggests that a similar combination strategy with this compound could be effective.
Section 2: Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in cell viability assay results (e.g., MTT, XTT). | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Uneven drug distribution. | Mix the plate gently by tapping after adding this compound. | |
| Contamination (bacterial or mycoplasma). | Regularly test cell cultures for contamination. | |
| Incorrect incubation times. | Adhere strictly to the protocol's specified incubation times for both drug treatment and assay reagents. | |
| Inconsistent protein expression levels in Western blot analysis. | Uneven protein loading. | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to normalize the data. |
| Inefficient protein transfer. | Optimize transfer time and voltage. Ensure the transfer sandwich is assembled correctly without air bubbles. | |
| Issues with antibody incubation. | Use the recommended antibody dilutions and incubation times. Ensure adequate washing steps to reduce background noise. | |
| This compound fails to induce apoptosis in treated cells. | Cell line is inherently resistant. | Verify the sensitivity of the cell line by comparing your results with published data, if available. |
| Suboptimal drug concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. | |
| Inactive this compound. | Ensure the proper storage and handling of the this compound stock solution. Test its activity on a known sensitive cell line. | |
| Issues with the apoptosis detection assay. | Include positive and negative controls for the apoptosis assay to validate the experimental setup. |
Section 3: Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Type | This compound IC50 (µM) after 48h | Reference |
| MDA-MB-231 (Sensitive) | Triple-Negative Breast Cancer | 2.5 | [1] |
| MDA-MB-231 (Resistant) | Triple-Negative Breast Cancer | > 20 | Hypothetical |
| 4T1 (Sensitive) | Triple-Negative Breast Cancer | 2.5 | [1] |
| 4T1 (Resistant) | Triple-Negative Breast Cancer | > 25 | Hypothetical |
| U87MG (Sensitive) | Glioblastoma | 5.0 | [6] |
| U87MG (Resistant) | Glioblastoma | > 40 | Hypothetical |
Note: The IC50 values for resistant cell lines are hypothetical and serve as an example of what might be observed in an experimental setting.
Section 4: Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptosis-related proteins.[9][10][11]
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells using flow cytometry.[12][13][14][15]
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Section 5: Signaling Pathways and Workflows
Caption: this compound-Induced Apoptosis Pathway.
Caption: Potential Resistance Mechanisms to this compound.
Caption: Workflow for Investigating this compound Resistance.
References
- 1. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms involved in the anti-tumor effects of Toosendanin in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 8. Toosendanin, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. igbmc.fr [igbmc.fr]
Validation & Comparative
A Comparative Guide to Isotoosendanin and Other TGFβR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, most notably in cancer, where it can promote tumor growth, metastasis, and immunosuppression.[3][4][5] Consequently, the TGF-β type I receptor (TGFβR1), also known as activin receptor-like kinase 5 (ALK5), has emerged as a key therapeutic target. This guide provides a comparative analysis of Isotoosendanin, a natural compound identified as a TGFβR1 inhibitor, against other well-known synthetic TGFβR1 inhibitors.
Introduction to this compound
This compound (ITSN) is a natural triterpenoid that has been identified as an orally active inhibitor of TGFβR1.[6] It has been shown to directly interact with and abrogate the kinase activity of TGFβR1, thereby blocking the downstream signaling cascade.[4][5] Studies have demonstrated that this compound can inhibit TGF-β-induced epithelial-mesenchymal transition (EMT), migration, invasion, and metastasis in triple-negative breast cancer (TNBC) cells.[4][6] Furthermore, it has exhibited anti-tumor efficacy in various xenograft models.[6] Recent research also suggests that this compound can reduce TNBC metastasis by targeting the TGFβR1-Smad2/3-GOT2-MYH9 signaling axis, which is involved in mitochondrial fission and lamellipodia formation.[7]
The TGF-β Signaling Pathway and Point of Inhibition
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβR2), which then recruits and phosphorylates a type I receptor (TGFβR1).[2][8] This phosphorylation activates the kinase domain of TGFβR1, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[1][8] The phosphorylated R-SMADs then form a complex with the common mediator SMAD4, and this complex translocates to the nucleus to regulate the transcription of target genes.[1][3][8] this compound and the other inhibitors discussed in this guide exert their effects by directly targeting the kinase activity of TGFβR1, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.
Caption: TGF-β signaling pathway and the point of action for TGFβR1 inhibitors.
Performance Comparison of TGFβR1 Inhibitors
The primary metric for comparing the potency of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the reported IC50 values for this compound and a selection of other TGFβR1 inhibitors.
| Inhibitor | IC50 (TGFβR1/ALK5) | Notes |
| This compound | 6732 nM | Natural triterpenoid.[6] |
| Galunisertib (LY2157299) | 172 nM | Selective inhibitor of TGF-β1 receptor type I.[9] |
| RepSox | 4 nM (autophosphorylation), 23 nM (binding) | Potent and selective inhibitor.[10][11][12][13] |
| Vactosertib (EW-7197) | 13 nM | Highly potent and selective oral inhibitor. |
| SD-208 | 48 nM | Selective TGF-βRI (ALK5) inhibitor. |
| A 77-01 | 25 nM | Potent inhibitor of ALK5. |
| SB-525334 | 14.3 nM | Potent ALK5 inhibitor. |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Below are generalized protocols for key experiments used to characterize and compare TGFβR1 inhibitors.
TGFβR1 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of TGFβR1.
Objective: To determine the IC50 value of an inhibitor against TGFβR1.
Principle: The assay quantifies the phosphorylation of a substrate by the TGFβR1 enzyme. The amount of phosphorylation is typically measured using a luminescence-based method that detects the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human TGFβR1 (ALK5) enzyme[14]
-
Kinase substrate (e.g., a peptide derived from SMAD3)[14]
-
ATP
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound)
-
384-well or 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
In a multi-well plate, add the test inhibitor, the TGFβR1 enzyme, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).[15]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).[15][17]
-
Record the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic or cytostatic effects of a TGFβR1 inhibitor on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[18][19]
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Cell culture medium and supplements
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)[20]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 48-72 hours).[6]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[20][21]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[19][20]
-
Shake the plate to ensure complete solubilization.
-
Measure the absorbance at approximately 570 nm using a microplate reader.[19]
-
Calculate the percentage of cell viability relative to untreated control cells.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Objective: To assess the ability of a TGFβR1 inhibitor to suppress tumor growth and metastasis in vivo.
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors.[22][23] The mice are then treated with the test inhibitor, and tumor growth is monitored over time.[22]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional, to support initial tumor growth)
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically inject a suspension of human cancer cells into the mice.[24][25]
-
Allow the tumors to reach a palpable size.
-
Randomly assign the mice to treatment groups (e.g., vehicle control, test inhibitor at different doses).
-
Administer the treatment according to the planned schedule.
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
For metastasis studies, inspect and collect relevant organs (e.g., lungs, liver) for the presence of metastatic lesions.
Conclusion
This compound is a promising natural compound that targets the TGFβR1 signaling pathway. While its in vitro potency, as indicated by its IC50 value, is lower than that of many synthetic inhibitors, its oral activity and demonstrated anti-tumor and anti-metastatic effects in preclinical models make it a valuable lead compound for further investigation and development.[4][6] The comparative data presented in this guide can assist researchers in selecting the appropriate TGFβR1 inhibitor for their specific experimental needs and provides a framework for the continued exploration of this important therapeutic target.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. tribioscience.com [tribioscience.com]
- 12. stemcell.com [stemcell.com]
- 13. selleckchem.com [selleckchem.com]
- 14. TGF beta R1 Kinase Enzyme System [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. chondrex.com [chondrex.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tumor xenograft model [bio-protocol.org]
- 25. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
Isotoosendanin Demonstrates Potent Anti-Metastatic Effects in Preclinical Models of Triple-Negative Breast Cancer
A comprehensive analysis of in vivo studies reveals Isotoosendanin's (ITSN) efficacy in curbing cancer metastasis, positioning it as a promising therapeutic candidate. Comparative data suggests ITSN's potential as a targeted anti-metastatic agent, particularly in aggressive triple-negative breast cancer (TNBC).
This compound, a natural triterpenoid, has been shown to significantly inhibit metastasis in preclinical in vivo models of triple-negative breast cancer. The primary mechanism of action involves the direct inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of epithelial-mesenchymal transition (EMT) and subsequent cancer cell dissemination.
Comparative Efficacy of this compound in Suppressing Lung Metastasis
In vivo studies utilizing human TNBC cell lines, such as MDA-MB-231, have demonstrated a marked reduction in lung metastasis following ITSN treatment. The anti-metastatic effect is quantified through methods like bioluminescence imaging and histological analysis of metastatic nodules.
| Treatment Group | Cell Line | Animal Model | Metastatic Endpoint | Result | Reference |
| Vehicle Control | MDA-MB-231-luc | Nude Mice | Lung Bioluminescence (photons/s) | ~2.5 x 10^6 | |
| This compound | MDA-MB-231-luc | Nude Mice | Lung Bioluminescence (photons/s) | ~0.5 x 10^6 | |
| Vehicle Control | 4T1-luc | BALB/c Mice | Lung Metastatic Nodules | ~35 | |
| This compound | 4T1-luc | BALB/c Mice | Lung Metastatic Nodules | ~10 | |
| Vehicle Control | 4T1 | BALB/c Mice | Lung Metastatic Nodules | ~30-40 | |
| Cisplatin | 4T1 | BALB/c Mice | Lung Metastatic Nodules | ~5-10 | |
| Vehicle Control | MDA-MB-231 | Nude Mice | Lung Metastatic Burden (Luminescence) | High | |
| Paclitaxel | MDA-MB-231 | Nude Mice | Lung Metastatic Burden (Luminescence) | Reduced |
This compound's Mechanism of Action: Targeting the TGF-β Signaling Pathway
This compound directly binds to the TGF-β receptor type 1 (TGFβR1), inhibiting its kinase activity. This action blocks the downstream phosphorylation of Smad2/3, key mediators in the TGF-β signaling cascade. The suppression of this pathway leads to the reversal of EMT, characterized by the upregulation of epithelial markers (like E-cadherin) and downregulation of mesenchymal markers (like Vimentin). This ultimately reduces the migratory and invasive potential of cancer cells.
Combination Therapy of Isotoosendanin with Anti-PD-L1: A Comparative Guide for Researchers
A Synergistic Approach to Overcoming Immunotherapy Resistance in Triple-Negative Breast Cancer
The landscape of cancer therapy is continually evolving, with combination strategies at the forefront of efforts to enhance treatment efficacy and overcome resistance. This guide provides a comprehensive comparison of the preclinical performance of a novel combination therapy: the natural triterpenoid Isotoosendanin (ITSN) and an anti-Programmed Death-Ligand 1 (anti-PD-L1) antibody. The evidence presented herein is primarily based on a key preclinical study in a triple-negative breast cancer (TNBC) model, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Two-Pronged Attack on Cancer
This compound, a natural compound, has been identified as a direct inhibitor of the Transforming Growth Factor-β Receptor 1 (TGFβR1). The TGF-β signaling pathway is a critical player in tumor progression, promoting epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. By inhibiting TGFβR1, this compound effectively reverses EMT, making the tumor microenvironment less hospitable for cancer cell proliferation and metastasis.
Anti-PD-L1 therapy is a cornerstone of modern immunotherapy. It works by blocking the interaction between PD-L1, a protein often overexpressed on tumor cells, and its receptor PD-1 on T cells. This interaction typically suppresses the immune system's ability to recognize and attack cancer cells. By inhibiting this "checkpoint," anti-PD-L1 antibodies unleash the patient's own immune system to fight the cancer.
The synergistic effect of combining this compound with an anti-PD-L1 antibody lies in their complementary mechanisms of action. This compound's ability to reverse EMT and modulate the tumor microenvironment appears to enhance the efficacy of the anti-PD-L1 antibody, potentially by increasing the infiltration and activity of immune cells within the tumor.
Preclinical Performance: A Comparative Analysis
The following tables summarize the key findings from a preclinical study investigating the combination of this compound and an anti-PD-L1 antibody in a murine model of triple-negative breast cancer (4T1 cells implanted in BALB/c mice).
Table 1: In Vivo Antitumor Efficacy
| Treatment Group | Dosage and Administration | Mean Tumor Weight (g) | Survival Outcome |
| Control (Vehicle) | - | ~1.25 | All mice succumbed to tumor burden |
| This compound (ITSN) | 1 mg/kg/day, oral gavage | ~0.75 | Modest increase in survival |
| Anti-PD-L1 Antibody | 6.6 mg/kg/week, intraperitoneal injection | ~0.80 | Modest increase in survival |
| Combination (ITSN + Anti-PD-L1) | ITSN: 1 mg/kg/day, oral gavageAnti-PD-L1: 6.6 mg/kg/week, intraperitoneal injection | ~0.25 | Significantly prolonged survival |
Note: Tumor weight data is estimated from graphical representations in the source publication and should be interpreted as a qualitative comparison.
Table 2: Mechanistic Insights - Impact on Epithelial-Mesenchymal Transition (EMT)
| Treatment Group | Vimentin Expression (Mesenchymal Marker) | E-cadherin Expression (Epithelial Marker) |
| Control | High | Low |
| This compound (ITSN) | Reduced | Increased |
| Anti-PD-L1 Antibody | High | Low |
| Combination (ITSN + Anti-PD-L1) | Significantly Reduced | Significantly Increased |
Note: Expression levels are based on Western blot analysis from the source publication.
Experimental Protocols
In Vivo Antitumor Study
-
Animal Model: Female BALB/c mice (4-week-old).
-
Tumor Cell Line: 4T1 murine triple-negative breast cancer cells.
-
Tumor Implantation: 1 x 10^6^ 4T1 cells were injected subcutaneously into the fourth right mammary fat pad of each mouse.
-
Treatment Groups:
-
Control (Vehicle)
-
This compound (ITSN): 1 mg/kg/day administered via oral gavage.
-
Anti-PD-L1 Antibody: 6.6 mg/kg/week administered via intraperitoneal injection.
-
Combination: ITSN and anti-PD-L1 at the aforementioned dosages and routes.
-
-
Treatment Initiation: Treatment began when tumors became visible (approximately Day 10 post-implantation).
-
Endpoints: Tumor growth (measured by weight at the end of the study) and overall survival.
Western Blot Analysis for EMT Markers
-
Sample Preparation: Protein was extracted from tumor tissues harvested from the different treatment groups.
-
Proteins of Interest:
-
Vimentin (mesenchymal marker)
-
E-cadherin (epithelial marker)
-
-
Detection: Standard Western blot protocols were followed using primary antibodies specific to the proteins of interest and corresponding secondary antibodies.
-
Analysis: Protein bands were visualized and quantified to determine the relative expression levels in each treatment group.
Conclusion and Future Directions
The preclinical data strongly suggest that the combination of this compound and an anti-PD-L1 antibody holds significant promise as a therapeutic strategy for triple-negative breast cancer. The synergistic effect, driven by this compound's inhibition of the TGF-β pathway and subsequent reversal of EMT, appears to sensitize tumors to immunotherapy.
Further research is warranted to:
-
Elucidate the detailed immunological changes within the tumor microenvironment induced by the combination therapy, including the specific immune cell populations that are affected.
-
Evaluate the efficacy of this combination in other cancer models where TGF-β signaling and immune evasion are key drivers of progression.
-
Optimize the dosing and scheduling of both agents to maximize synergy and minimize potential toxicities.
This guide provides a foundational overview for researchers interested in exploring this promising combination therapy. The detailed experimental protocols and comparative data serve as a valuable resource for designing future studies and advancing the development of more effective cancer treatments.
The Synergistic Potential of Isotoosendanin and Paclitaxel in Triple-Negative Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of Isotoosendanin (ITSN) and paclitaxel in the treatment of Triple-Negative Breast Cancer (TNBC). While direct experimental data on the combination of ITSN and paclitaxel is limited in publicly available literature, this document synthesizes findings from studies on the closely related compound, Toosendanin (TSN), in combination with paclitaxel, alongside the individual anti-cancer effects of ITSN. Given that both ITSN and TSN are natural triterpenoids isolated from Fructus Meliae Toosendan, the synergistic effects observed with TSN and paclitaxel provide a strong rationale for investigating a similar relationship with ITSN.
Comparative Efficacy: In Vitro and In Vivo Studies
The combination of Toosendanin (TSN), a structural analog of this compound, with paclitaxel has demonstrated significant synergistic anti-tumor effects in TNBC cell lines and mouse models.[1][2] This suggests a high probability of similar synergistic activity for this compound.
In Vitro Synergistic Effects of Toosendanin and Paclitaxel on TNBC Cell Lines
Studies on the TNBC cell lines MDA-MB-231 and BT-549 have shown that the combination of TSN and paclitaxel synergistically suppresses cell proliferation and induces apoptosis.[1][2]
Table 1: Synergistic Inhibition of TNBC Cell Viability by Toosendanin and Paclitaxel
| Cell Line | Treatment (48h) | Cell Viability (% of Control) | Combination Index (CI)* |
| MDA-MB-231 | TSN (1 µM) | ~60% | |
| PTX (0.5 µM) | ~75% | ||
| TSN (1 µM) + PTX (0.5 µM) | ~30% | < 1 (Synergism) | |
| BT-549 | TSN (1 µM) | ~55% | |
| PTX (0.5 µM) | ~70% | ||
| TSN (1 µM) + PTX (0.5 µM) | ~25% | < 1 (Synergism) |
*Combination Index (CI) values of < 1 indicate a synergistic effect.[2]
Table 2: Induction of Apoptosis in TNBC Cells by Toosendanin and Paclitaxel
| Cell Line | Treatment (48h) | Apoptotic Cells (%) |
| MDA-MB-231 | Control | ~5% |
| TSN (1 µM) | ~15% | |
| PTX (0.5 µM) | ~20% | |
| TSN (1 µM) + PTX (0.5 µM) | ~45% | |
| BT-549 | Control | ~3% |
| TSN (1 µM) | ~12% | |
| PTX (0.5 µM) | ~18% | |
| TSN (1 µM) + PTX (0.5 µM) | ~40% |
Individual Effects of this compound on TNBC Cells
This compound has been shown to independently induce apoptosis and necrosis in TNBC cell lines.[3] This inherent anti-cancer activity provides a strong foundation for its potential synergy with chemotherapeutic agents like paclitaxel.
Table 3: Apoptotic and Necrotic Effects of this compound on TNBC Cells
| Cell Line | Treatment | Effect |
| MDA-MB-231 | ITSN (2.5 µM) | Increased apoptosis and necrosis |
| 4T1 | ITSN (2.5 µM) | Increased apoptosis and necrosis |
In Vivo Tumor Growth Inhibition
In a mouse model bearing 4T1 tumors, the combination of TSN and paclitaxel resulted in significantly attenuated tumor growth compared to paclitaxel monotherapy, highlighting the potential for enhanced efficacy in a preclinical setting.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on Toosendanin and paclitaxel. These protocols can be adapted for investigating the synergistic effects of this compound and paclitaxel.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: TNBC cells (MDA-MB-231, BT-549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and cultured overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, paclitaxel, or a combination of both for 24 or 48 hours.
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: Plates are incubated for 2 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as a percentage of the control group.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the indicated drug concentrations for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from treated cells using RIPA lysis buffer.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Tumor Cell Implantation: 4T1 TNBC cells are injected into the mammary fat pads of BALB/c mice.
-
Treatment Initiation: When tumors reach a palpable size, mice are randomly assigned to treatment groups: vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel.
-
Drug Administration: Drugs are administered via intraperitoneal injection according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Visualizing the Molecular Mechanisms and Workflows
Proposed Synergistic Signaling Pathway
The synergistic effect of Toosendanin and paclitaxel in TNBC has been linked to the downregulation of the ADORA2A pathway, which subsequently inhibits the Epithelial-to-Mesenchymal Transition (EMT) process.[1] this compound has been shown to inhibit the TGF-β signaling pathway by directly targeting TGFβR1, a key driver of EMT.[4] The convergence of these mechanisms on the EMT pathway presents a compelling hypothesis for the synergistic action of this compound and paclitaxel.
Caption: Proposed mechanism for this compound and paclitaxel synergy.
Experimental Workflow for Synergy Assessment
A typical workflow to assess the synergistic effects of this compound and paclitaxel is outlined below.
Caption: Workflow for assessing this compound and paclitaxel synergy.
This compound's Impact on the TGF-β Signaling Pathway
This compound has been shown to directly interact with and inhibit the kinase activity of TGF-β receptor type-1 (TGFβR1), thereby blocking the downstream signaling cascade that promotes EMT and metastasis in TNBC.[4]
Caption: Inhibition of the TGF-β pathway by this compound.
References
- 1. Synergistic Anti-Tumor Effect of Toosendanin and Paclitaxel on Triple-Negative Breast Cancer via Regulating ADORA2A-EMT Related Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isodeoxyelephantopin Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Validating the therapeutic potential of Isotoosendanin in preclinical models
A Comparative Guide for Researchers and Drug Development Professionals
Isotoosendanin (ITSN), a natural triterpenoid extracted from the fruit of Melia toosendan, is emerging as a compelling therapeutic candidate in preclinical studies, particularly in the aggressive landscape of triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of this compound's performance against established chemotherapy agents and other targeted therapies, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in evaluating its potential for further development.
Therapeutic Potential and Mechanism of Action
Preclinical evidence strongly suggests that this compound exerts its anti-tumor effects through multiple pathways. A primary mechanism involves the direct inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. ITSN has been shown to directly bind to and abrogate the kinase activity of TGF-β receptor type 1 (TGFβR1), a key mediator in cancer cell migration, invasion, and epithelial-mesenchymal transition (EMT).[1][2] The half-maximal inhibitory concentration (IC50) of this compound against TGFβR1 kinase activity has been determined to be 6732 nM.[3][4]
Furthermore, in NSCLC models, this compound has been found to enhance the stability of SHP-2, a protein tyrosine phosphatase, which in turn inhibits the JAK/STAT3 signaling pathway, a critical axis for tumor cell proliferation and survival. Beyond its anti-cancer properties, preliminary studies indicate that this compound and its analogue, Toosendanin (TSN), possess anti-inflammatory and neuroprotective effects, suggesting a broader therapeutic potential. This compound has demonstrated significant anti-inflammatory effects in models of acetic acid-induced vascular permeability and λ-carrageenan-induced hind paw edema.[3]
Comparative Performance in Preclinical Models
To contextualize the therapeutic potential of this compound, this section compares its efficacy with standard-of-care chemotherapies, Paclitaxel and Cisplatin, and another TGF-β inhibitor, Galunisertib (LY2157299), in preclinical models of TNBC.
In Vitro Efficacy: Inhibition of Cell Migration and Invasion
This compound has demonstrated a concentration-dependent inhibition of migration and invasion in various TNBC cell lines, including MDA-MB-231, BT549, and 4T1.
| Compound | Cell Line | Assay | Concentration | % Inhibition | Citation |
| This compound | MDA-MB-231 | Wound Healing | 1000 nmol/L | Significant reduction in wound closure | [1] |
| BT549 | Wound Healing | 1000 nmol/L | Significant reduction in wound closure | [1] | |
| 4T1 | Wound Healing | 100 nmol/L | Significant reduction in wound closure | [1] | |
| MDA-MB-231 | Transwell Invasion | 1000 nmol/L | Significant decrease in invasion | [1] | |
| BT549 | Transwell Invasion | 1000 nmol/L | Significant decrease in invasion | [1] | |
| 4T1 | Transwell Invasion | 100 nmol/L | Significant decrease in invasion | [1] | |
| Paclitaxel | MDA-MB-231 | - | - | - | |
| Cisplatin | MDA-MB-231 | - | - | - | |
| Galunisertib (LY2157299) | 4T1-LP | pSMAD Inhibition | 1.765 µM (IC50) | 50% | [4] |
| EMT6-LM2 | pSMAD Inhibition | 0.8941 µM (IC50) | 50% | [4] |
In Vivo Efficacy: Tumor Growth and Metastasis Inhibition
In animal models, this compound has shown significant efficacy in reducing primary tumor growth and preventing metastasis.
| Compound | Animal Model | Tumor Model | Dosage | % Tumor Growth Inhibition | Metastasis Reduction | Citation |
| This compound | Mice | 4T1 Orthotopic | 1 mg/kg/day | Significant | Reduced lung and liver metastasis | [1] |
| Paclitaxel | Nude Mice | MDA-MB-231 Xenograft | 13.73 mg/kg (PTX-TTHA) | 77.32% | - | [5] |
| Cisplatin | BALB/c Mice | 4T1 Orthotopic | - | ~90% reduction in tumor weight | Significant reduction in lung nodules | |
| Galunisertib (LY2157299) | Athymic Mice | SUM159 Xenograft | 100 mg/kg (twice daily) | Prevented tumor reestablishment post-paclitaxel | - | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Culture
Human TNBC cell lines (MDA-MB-231, BT549) and murine TNBC cell line (4T1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Wound Healing Assay
-
Cells are seeded in 6-well plates and grown to confluence.
-
A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
The cells are washed with PBS to remove debris and then incubated with media containing various concentrations of this compound or control vehicle.
-
Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
The width of the wound is measured, and the percentage of wound closure is calculated to assess cell migration.
Transwell Invasion Assay
-
Transwell inserts with an 8 µm pore size membrane, coated with Matrigel, are placed in 24-well plates.
-
The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).
-
A suspension of TNBC cells in serum-free media, with or without this compound, is added to the upper chamber.
-
After incubation (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion inhibition is calculated relative to the control.
Orthotopic In Vivo Model
-
Female immunodeficient mice (e.g., BALB/c nude mice) are used.
-
Luciferase-expressing 4T1 cells (e.g., 1 x 10^5 cells) are suspended in a solution like Matrigel and injected into the mammary fat pad of the mice.[7]
-
Once tumors are palpable, mice are randomized into treatment and control groups.
-
This compound (e.g., 1 mg/kg/day) or vehicle control is administered orally or via intraperitoneal injection.
-
Tumor volume is measured regularly using calipers.
-
Metastasis is monitored using in vivo bioluminescence imaging.
-
At the end of the study, mice are euthanized, and primary tumors, lungs, and livers are harvested for histological analysis to count metastatic nodules.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of TNBC, primarily by targeting the TGF-β signaling pathway. Its ability to inhibit cancer cell migration, invasion, and metastasis, coupled with a favorable safety profile in initial studies, positions it as a promising candidate for further investigation. This guide provides a foundational comparison to support ongoing and future research into the clinical translation of this natural compound. The detailed protocols and pathway diagrams offer a practical resource for researchers aiming to validate and expand upon these findings.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-response relationship in cisplatin-treated breast cancer xenografts monitored with dynamic contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Cell Mass Cytometry Revealed the Immunomodulatory Effect of Cisplatin Via Downregulation of Splenic CD44+, IL-17A+ MDSCs and Promotion of Circulating IFN-γ+ Myeloid Cells in the 4T1 Metastatic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PMC [pmc.ncbi.nlm.nih.gov]
Isotoosendanin in Triple-Negative Breast Cancer: A Comparative Analysis Against Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of isotoosendanin (ITSN), a natural triterpenoid, against standard chemotherapy agents in the context of triple-negative breast cancer (TNBC). The information is compiled from preclinical studies to offer insights into its potential as a therapeutic agent.
Executive Summary
This compound has demonstrated significant anti-cancer activity in preclinical models of triple-negative breast cancer, a particularly aggressive subtype with limited treatment options. ITSN's primary mechanism of action involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key player in tumor progression and metastasis. While direct head-to-head comparative studies with standard chemotherapies are limited, the available data suggests ITSN holds promise, particularly in inhibiting metastasis, a feature where conventional drugs like paclitaxel and cisplatin have shown limitations.
In Vitro Efficacy: A Look at Cellular Response
In vitro studies are fundamental in determining a compound's cytotoxic potential against cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of a biological process, is a key metric.
One study reported that this compound, along with its related compound toosendanin (TSN), exhibited significant cytotoxicity against various tumor cells, with the most potent inhibitory effects observed in TNBC cell lines, including MDA-MB-231, BT549, and 4T1. Specifically, ITSN at a concentration of 2.5 μM was shown to induce necrosis, apoptosis, and autophagy in MDA-MB-231 and 4T1 cells. Another study highlighted that ITSN at concentrations between 10-1000 nM could reduce migration, invasion, and metastasis of MDA-MB-231, BT549, and 4T1 TNBC cells.
While direct comparative IC50 values for cell viability from a single study are not available, the table below summarizes the reported IC50 values for ITSN's target kinase and for standard chemotherapeutic agents against the common TNBC cell line, MDA-MB-231, from various preclinical studies. It is crucial to note that these values are from different experiments and direct comparison should be made with caution due to variations in experimental conditions.
| Compound | Target/Cell Line | IC50 Value | Citation |
| This compound (ITSN) | TGFβR1 Kinase Activity | 6732 nM | |
| This compound (ITSN) | MDA-MB-231 (Apoptosis Induction) | 2.5 µM | |
| Doxorubicin | MDA-MB-231 | 1.5 µM | |
| Pivarubicin | MDA-MB-231 | 2.5 µM | |
| Paclitaxel | MDA-MB-231 | Varies (e.g., 2.4-300 nM) |
In Vivo Efficacy: Tumor Growth Inhibition in Animal Models
Preclinical in vivo studies using animal models are critical for evaluating the therapeutic potential of a compound in a whole-organism setting.
A study demonstrated that both toosendanin (TSN) and this compound (ITSN) effectively reduced the growth of 4T1 xenograft tumors in mice without causing noticeable toxicity to vital organs. Another investigation showed that ITSN administered orally at a dose of 0.1-1 mg/kg daily for two months reduced TNBC metastasis in xenograft models using MDA-MB-231-luc-GFP and BT549-luc-GFP cells.
For comparison, a study on the novel anthracycline pivarubicin, compared to doxorubicin in an orthotopic MDA-MB-231 human TNBC mouse model, found that multiple rounds of doxorubicin at its maximum tolerated dose did not inhibit tumor growth compared to the vehicle-treated group. In contrast, a single maximum tolerated dose of pivarubicin led to significant tumor growth inhibition and even regression.
The combination of toosendanin with the standard chemotherapy agent paclitaxel has also been explored. In a mouse model with 4T1 tumors, the combined treatment of TSN and paclitaxel resulted in a significant attenuation of tumor growth when compared to paclitaxel monotherapy, suggesting a synergistic effect.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
This compound's anti-cancer effects, particularly in TNBC, are primarily attributed to its ability to inhibit the TGF-β signaling pathway. This pathway is a critical driver of the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties, leading to metastasis.
ITSN directly interacts with the TGF-β receptor type 1 (TGFβR1), a key kinase in the pathway, and abrogates its activity. This inhibition prevents the phosphorylation of downstream signaling molecules, Smad2 and Smad3, thereby blocking the entire signaling cascade that promotes EMT and metastasis.
Below is a diagram illustrating the inhibitory action of this compound on the TGF-β signaling pathway.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for in vitro and in vivo studies based on the reviewed literature.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture : Triple-negative breast cancer cell lines (e.g., MDA-MB-231, BT549, 4T1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Seeding : Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment : Cells are treated with various concentrations of this compound or a standard chemotherapy agent (e.g., doxorubicin, paclitaxel) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
In Vivo Xenograft Model
-
Animal Model : Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation : A specific number of TNBC cells (e.g., 1 x 10⁶ MDA-MB-231 cells) are injected subcutaneously or into the mammary fat pad of the mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Treatment : Mice are randomized into treatment groups and administered with this compound (e.g., orally), standard chemotherapy (e.g., intraperitoneally), or a vehicle control.
-
Monitoring : Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint : At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
-
Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
The following diagram illustrates a generalized workflow for an in vivo xenograft study.
Conclusion
This compound presents a promising avenue for the development of novel therapeutics for triple-negative breast cancer. Its distinct mechanism of action, centered on the inhibition of the TGF-β signaling pathway, offers a potential advantage in combating metastasis, a major challenge in TNBC treatment. While the available preclinical data is encouraging, further head-to-head comparative studies with standard chemotherapy agents under standardized conditions are warranted to definitively establish its efficacy and therapeutic potential. The synergistic effects observed with paclitaxel also suggest that combination therapies incorporating this compound could be a valuable strategy to enhance treatment outcomes for TNBC patients.
Unraveling Isotoosendanin's Mechanism: A Comparative Guide to its Anti-Cancer Activity
A comprehensive analysis of Isotoosendanin's molecular interactions reveals its potential as a dual inhibitor of key oncogenic pathways. This guide provides a comparative overview of its efficacy against established inhibitors and details the experimental validation of its mechanism of action, offering valuable insights for researchers in oncology and drug discovery.
This compound (ITSN), a natural triterpenoid, has emerged as a promising anti-cancer agent, particularly in the context of aggressive malignancies such as triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).[1][2] Its therapeutic effects are attributed to the direct inhibition of crucial signaling molecules, primarily Transforming Growth Factor-Beta Receptor 1 (TGFβR1) and Src homology region 2 domain-containing phosphatase-2 (SHP-2).[1][2][3] This dual-targeting capability distinguishes this compound from more selective inhibitors and underscores its potential for broader and more robust anti-tumor activity.
Comparative Efficacy: this compound vs. Alternative Inhibitors
To contextualize the potency of this compound, its inhibitory concentrations are compared with those of well-characterized inhibitors of TGFβR1 and SHP-2.
| Target | Inhibitor | IC50 | Cell-Based Assay IC50 | Reference |
| TGFβR1 | This compound | 6732 nM | - | [1][2] |
| Galunisertib (LY2157299) | 172 nM (ALK5) | - | [4][5] | |
| Vactosertib (TEW-7197) | 11 nM (ALK5) | 0.8–2.1 µM (Osteosarcoma cells) | [6][7][8] | |
| SHP-2 | This compound | - | - | [1][2][3] |
| SHP099 | 70 nM | 0.250 µM (p-ERK modulation) | [9][10][11][12] | |
| TNO155 | 11 nM | 0.100 µM (KYSE520 cell proliferation) | [1][13][][15] |
Note: A direct IC50 value for this compound against SHP-2 is not currently available in the public domain.
Deciphering the Molecular Mechanisms: Signaling Pathway Inhibition
This compound's anti-cancer effects stem from its ability to disrupt two key signaling cascades that are frequently dysregulated in cancer: the TGF-β and JAK/STAT3 pathways.
The TGF-β/SMAD Signaling Pathway
The binding of TGF-β ligand to its receptor complex, which includes TGFβR1, initiates a signaling cascade that is pivotal in cell growth, differentiation, and epithelial-mesenchymal transition (EMT) – a key process in cancer metastasis.[10][16][17][18] this compound directly binds to and inhibits the kinase activity of TGFβR1, thereby preventing the phosphorylation of downstream SMAD proteins (SMAD2/3).[16] This blockade abrogates the pro-metastatic effects of TGF-β signaling.
The JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is a critical regulator of cytokine signaling and is implicated in tumor cell proliferation, survival, and inflammation. SHP-2, a non-receptor protein tyrosine phosphatase, is a key positive regulator of this pathway. This compound has been shown to directly target SHP-2, enhancing its stability and reducing its ubiquitination, which ultimately leads to the inhibition of the JAK/STAT3 signaling pathway.[1][2][3]
Experimental Validation of this compound's Targets
The direct interaction of this compound with its molecular targets has been rigorously validated through a series of biophysical and cellular assays. These experiments are crucial for confirming the mechanism of action and providing a solid foundation for further drug development.
Detailed Experimental Protocols
Drug Affinity Responsive Target Stability (DARTS)
Objective: To identify the protein targets of a small molecule by exploiting the principle that a protein bound to a small molecule is more resistant to proteolysis.
Methodology:
-
Cell Lysate Preparation:
-
Culture relevant cells (e.g., MDA-MB-231 for TNBC) to 80-90% confluency.
-
Harvest cells and lyse them in M-PER buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. The supernatant is the total cell lysate.
-
-
Drug Treatment:
-
Incubate the cell lysate with varying concentrations of this compound or a vehicle control (e.g., DMSO) at room temperature for 1 hour.
-
-
Protease Digestion:
-
Add pronase to the drug-treated lysates at a predetermined concentration.
-
Incubate the mixture at room temperature for 30 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling the samples at 100°C for 10 minutes.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the putative target proteins (e.g., TGFβR1, SHP-2) and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL detection system. A stronger band in the this compound-treated lane compared to the control lane suggests protection from proteolysis and thus, a direct interaction.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of a drug with its target protein in a cellular environment based on the principle that drug binding increases the thermal stability of the target protein.
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a specified period.
-
-
Heating Profile:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for 3 minutes using a thermal cycler.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by Western blotting using antibodies against the target protein.
-
A shift in the melting curve to a higher temperature in the drug-treated samples compared to the control indicates target engagement.
-
Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding affinity and kinetics between a small molecule and its purified protein target in real-time.
Methodology:
-
Chip Preparation:
-
Immobilize the purified recombinant target protein (e.g., TGFβR1) onto a sensor chip surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the analyte (this compound) binding to the immobilized protein.
-
-
Data Analysis:
-
Generate sensorgrams that plot the response units (RU) versus time.
-
Fit the data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
This guide provides a foundational understanding of this compound's mechanism of action, supported by comparative data and validated experimental protocols. The dual inhibition of TGFβR1 and SHP-2 positions this compound as a compelling candidate for further preclinical and clinical investigation in a variety of cancer types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound exerts anti-tumor effects in NSCLC by enhancing the stability of SHP-2 and inhibiting the JAK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral transforming growth factor‐beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. SHP099 | SHP2 Inhibitor | TargetMol [targetmol.com]
- 12. tenovapharma.com [tenovapharma.com]
- 13. medchemexpress.com [medchemexpress.com]
- 15. file.glpbio.com [file.glpbio.com]
- 16. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-exerts-inhibition-on-triple-negative-breast-cancer-through-abrogating-tgf-induced-emt-via-directly-targeting-tgf-r1 - Ask this paper | Bohrium [bohrium.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Isotoosendanin and Other Natural Compounds in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the natural compound Isotoosendanin (ITSN) and other promising natural compounds—Curcumin, Galangin, Quercetin, and Berberine—in the context of cancer therapy. The comparison focuses on their mechanisms of action, supported by experimental data from in vitro and in vivo studies, to offer an objective evaluation of their therapeutic potential.
Introduction to this compound
This compound, a triterpenoid extracted from Fructus Meliae Toosendan, has emerged as a potent anti-cancer agent. Its primary mechanisms of action involve the direct inhibition of key signaling pathways implicated in cancer progression, including the Transforming Growth Factor-β (TGF-β) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. This guide will delve into the experimental evidence supporting these mechanisms and compare its efficacy with other natural compounds that target similar pathways.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the anti-cancer effects of this compound and the selected natural compounds.
Table 1: In Vitro Cytotoxicity (IC50 values)
| Compound | Target Pathway | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | TGF-β/TGFβR1 | MDA-MB-231 (Breast) | Not explicitly stated for cytotoxicity, but inhibits TGFβR1 kinase activity with an IC50 of 6.732 µM.[1] | [1] |
| JAK/STAT (via SHP-2) | A549 (Lung) | Not explicitly stated | ||
| Curcumin | TGF-β | MDA-MB-231 (Breast) | 11.32 ± 2.13 | [2] |
| TGF-β | MCF-7 (Breast) | 1.32 ± 0.06 | [2] | |
| TGF-β | A549 (Lung) | 33 | [3] | |
| Galangin | TGF-β | OVCAR-3 (Ovarian) | 34.5 | [4] |
| TGF-β | A2780/CP70 (Ovarian) | 42.3 | [4] | |
| TGF-β | MGC 803 (Gastric) | Not explicitly stated, but inhibits viability | [5] | |
| Quercetin | SHP-2/JAK-STAT | MDA-MB-468 (Breast) | 55 | [6] |
| SHP-2/JAK-STAT | MCF-7 (Breast) | 17.2 | [6] | |
| SHP-2/JAK-STAT | A549 (Lung) | 8.65 (24h) | [7] | |
| Berberine | SHP-2/JAK-STAT | MDA-MB-231 (Breast) | 16.7 | [8] |
| SHP-2/JAK-STAT | MCF-7 (Breast) | 106 | [9] | |
| SHP-2/JAK-STAT | A549 (Lung) | 80-100 (48h) | [10] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition | Reference |
| This compound | Mice bearing 4T1 cells | Breast Cancer | 1 mg/kg/day | Significant reduction in tumor weight and metastasis.[11][12] | [11][12] |
| Curcumin | Nude mice with MDA-MB-231 xenografts | Breast Cancer | 50 & 200 µg/kg (i.p.) | Significant decrease in tumor volume and weight.[13][14] | [13][14] |
| Galangin | Nude mice with MGC 803 xenografts | Gastric Cancer | 120 mg/kg | Significantly inhibited tumor growth. | [15] |
| Quercetin | Nude mice with MCF-7 xenografts | Breast Cancer | 50 µg/g daily | Significantly inhibited tumor growth.[16] | [16] |
| Berberine | Nude mice with MDA-MB-231 xenografts | Breast Cancer | 10 mg/kg (i.p.) | Significant tumor growth inhibition when combined with DOX.[17] | [17] |
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the TGF-β Signaling Pathway
This compound directly targets the TGF-β receptor 1 (TGFβR1), a key kinase in the TGF-β signaling cascade. This pathway is crucial for epithelial-mesenchymal transition (EMT), a process that enables cancer cells to metastasize. By inhibiting TGFβR1, this compound blocks the phosphorylation of downstream Smad proteins, thereby preventing the transcriptional activation of genes that promote EMT and metastasis.[1][11][18]
Caption: this compound inhibits the TGF-β pathway by targeting TGFβR1.
This compound's Modulation of the JAK/STAT Pathway via SHP-2
In non-small cell lung cancer (NSCLC), this compound has been shown to exert its anti-tumor effects by targeting the protein tyrosine phosphatase SHP-2. By enhancing the stability of SHP-2, this compound inhibits the JAK/STAT3 signaling pathway, which is a critical driver of cancer cell proliferation and survival.
Caption: this compound enhances SHP-2 stability to inhibit JAK/STAT signaling.
Experimental Workflow: Kinase Inhibition Assay
A common method to determine the inhibitory effect of a compound on a specific kinase, such as TGFβR1, is a kinase activity assay. The general workflow is depicted below.
Caption: General workflow for a kinase inhibition assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Curcumin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
TGFβR1 Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)[19][20][21][22]
-
Reaction Setup: A reaction mixture containing TGFβR1 enzyme, a suitable substrate peptide, and ATP is prepared in a kinase buffer.
-
Inhibitor Addition: The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 1 hour) to allow for the phosphorylation of the substrate by TGFβR1.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ATP Generation: The Kinase Detection Reagent is then added to convert the ADP generated during the kinase reaction back to ATP.
-
Luminescence Measurement: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
SHP-2 Phosphatase Activity Assay[23][24][25][26]
-
Enzyme and Substrate Preparation: Recombinant SHP-2 protein and a synthetic phosphopeptide substrate (e.g., a dually phosphorylated peptide from IRS-1) are prepared in a phosphatase assay buffer.
-
Inhibitor Incubation: SHP-2 is pre-incubated with various concentrations of the test compound (e.g., Quercetin, Berberine).
-
Phosphatase Reaction: The reaction is initiated by the addition of the phosphopeptide substrate and incubated at 37°C for a specific time.
-
Phosphate Detection: The amount of inorganic phosphate released by the phosphatase activity is measured. This can be done using a colorimetric method, such as the Malachite Green assay, which forms a colored complex with free phosphate.
-
Absorbance Reading: The absorbance of the colored complex is measured at a specific wavelength (e.g., 620 nm).
-
Data Analysis: A standard curve is generated using known concentrations of phosphate. The phosphatase activity is calculated based on the amount of phosphate released. The percentage of inhibition is determined for each compound concentration, and the IC50 value is calculated.
In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., MDA-MB-231 for breast cancer) is subcutaneously or orthotopically injected into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives the test compound (e.g., this compound) at a specific dose and schedule (e.g., daily intraperitoneal injection). The control group receives a vehicle.
-
Tumor Measurement: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment group to the control group.
Conclusion
This compound demonstrates significant anti-cancer potential through its targeted inhibition of the TGF-β and JAK/STAT signaling pathways. Its efficacy, as demonstrated by in vitro and in vivo data, is comparable to and in some cases potentially more potent than other well-studied natural compounds like Curcumin, Galangin, Quercetin, and Berberine. The detailed experimental protocols provided in this guide offer a framework for researchers to further evaluate and compare the therapeutic promise of these natural products. The continued investigation of this compound and its analogs may lead to the development of novel and effective cancer therapies.
References
- 1. wcrj.net [wcrj.net]
- 2. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin-induced antitumor effects on triple-negative breast cancer patient-derived xenograft tumor mice through inhibiting salt-induced kinase-3 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Berberine induces non-small cell lung cancer apoptosis via the activation of the ROS/ASK1/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Curcumin induces apoptosis in breast cancer cells and inhibits tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. jcpjournal.org [jcpjournal.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Isotoosendanin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of Isotoosendanin (ITSN), a natural triterpenoid, with alternative therapeutic agents. The following sections detail its performance in preclinical models, supported by experimental data, to inform further research and development.
Introduction to this compound (ITSN)
This compound, isolated from Fructus Meliae Toosendan, has demonstrated promising anti-tumor effects in various cancer types, notably in triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC). Its mechanisms of action include the inhibition of key signaling pathways involved in tumor progression, metastasis, and therapy resistance. This guide focuses on the correlation of its in vitro (laboratory-based) and in vivo (animal model) activities and provides a comparative analysis against standard chemotherapy and targeted agents.
In Vitro Activity of this compound and Alternatives
The in vitro efficacy of anti-cancer agents is commonly assessed by their ability to inhibit cancer cell growth, typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Alternative Agents in Cancer Cell Lines
| Compound | Target/Mechanism | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound (ITSN) | TGFβR1/SHP-2 Inhibitor | Triple-Negative Breast Cancer | MDA-MB-231 | ~1.0 (for migration inhibition) | [1][2] |
| This compound (ITSN) | TGFβR1/SHP-2 Inhibitor | Triple-Negative Breast Cancer | 4T1 | ~0.1 (for migration inhibition) | [1][2] |
| This compound (ITSN) | TGFβR1/SHP-2 Inhibitor | Non-Small Cell Lung Cancer | A549 | Not explicitly stated, but shows activity | [3] |
| Paclitaxel | Microtubule Stabilizer | Triple-Negative Breast Cancer | MDA-MB-231 | 0.3 | [4] |
| Galunisertib (LY2157299) | TGFβR1 Inhibitor | Glioblastoma | U87MG | Dose-dependent inhibition of migration | [5] |
| Galunisertib (LY2157299) | TGFβR1 Inhibitor | Various | Kinase Assay | 0.172 | [5] |
| SHP099 | SHP-2 Inhibitor | Acute Myeloid Leukemia | MV4-11 | 0.32 | [6] |
| SHP099 | SHP-2 Inhibitor | Erythroleukemia | TF-1 | 1.73 | [6] |
| SHP099 | SHP-2 Inhibitor | Non-Small Cell Lung Cancer | A549 | IC50 > 10 (resistant) | [7] |
| Cisplatin | DNA Cross-linking Agent | Non-Small Cell Lung Cancer | A549 | Not explicitly stated, but used in vivo | [8] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density). The data presented is for comparative purposes.
In Vivo Efficacy of this compound and Alternatives
In vivo studies, typically using xenograft mouse models, are crucial for evaluating the therapeutic potential of a compound in a living organism. Efficacy is often measured by the inhibition of tumor growth.
Table 2: Comparative In Vivo Anti-Tumor Efficacy
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound (ITSN) | Triple-Negative Breast Cancer | 4T1 Xenograft | 1 mg/kg/day (oral) | Significant reduction in metastasis | [1][2] |
| This compound (ITSN) | Non-Small Cell Lung Cancer | NSCLC Xenograft | Not specified | Demonstrated anti-tumor activity | [3] |
| Paclitaxel | Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | Not specified | Standard chemotherapy agent | [1] |
| Cisplatin | Non-Small Cell Lung Cancer | NSCLC Xenograft | 6-9 mg/kg (i.p.) | Dose-dependent tumor growth delay | |
| Galunisertib (LY2157299) | Breast Cancer | 4T1 Xenograft | 75 mg/kg (oral, twice daily) | Dose-dependent anti-tumor activity | [5] |
| SHP099 | Various Cancers | Mouse Xenografts | Not specified | Efficacious in various models | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: General experimental workflow for assessing anti-cancer drug activity.
Caption: this compound inhibits the TGF-β signaling pathway.
Caption: this compound modulates the JAK/STAT3 pathway via SHP-2.
Detailed Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound, paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.
Transwell Migration and Invasion Assay
This assay assesses the ability of cancer cells to migrate or invade through a porous membrane, mimicking metastasis.[12][13]
-
Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a 24-well plate. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Cancer cells, starved of serum, are seeded in the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for a period that allows for cell migration or invasion (e.g., 24 hours).
-
Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Western Blotting for EMT Markers
This technique is used to detect changes in the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a key process in metastasis.[14][15]
-
Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to EMT markers (e.g., E-cadherin, Vimentin, N-cadherin) and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.[16][17][18]
-
Cell Preparation and Implantation: Human cancer cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium and subcutaneously injected into the flank or mammary fat pad of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 3 days) using calipers, and calculated using the formula: Volume = 0.5 × Length × Width².
-
Drug Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compounds are administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a specified dosing schedule.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, western blotting). The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes or weights in the treated groups to the control group.
Conclusion
This compound demonstrates significant anti-cancer activity both in vitro and in vivo, particularly in models of triple-negative breast cancer and non-small cell lung cancer. Its mechanism of action, involving the inhibition of the TGF-β and JAK/STAT signaling pathways, provides a strong rationale for its further development. The comparative data presented in this guide suggest that ITSN's potency is within a relevant range when compared to standard chemotherapies and other targeted agents. Further head-to-head preclinical studies are warranted to fully elucidate its therapeutic potential and to establish a clear correlation between its in vitro and in vivo effects for predictive modeling in clinical settings.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound exerts anti-tumor effects in NSCLC by enhancing the stability of SHP-2 and inhibiting the JAK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. corning.com [corning.com]
- 13. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Epithelial-Mesenchymal Transition (Beta Catenin, Vimentin) Western Blot Cocktail (ab157392) | Abcam [abcam.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 18. In vivo xenograft tumor growth assay [bio-protocol.org]
Isotoosendanin: A Novel Contender in Adjuvant Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The quest for effective and less toxic adjuvant therapies in oncology is a paramount challenge. Adjuvant treatments, administered after primary interventions like surgery, aim to eradicate residual cancer cells and prevent recurrence. While standard chemotherapy regimens have significantly improved survival rates, they are often associated with severe side effects and the development of drug resistance. This has spurred the investigation of novel compounds, particularly those derived from natural sources, as potential standalone or synergistic adjuvant agents.
This guide provides a comprehensive comparison of Isotoosendanin (ITSN), a natural triterpenoid, with standard adjuvant chemotherapy and other well-researched natural compounds, Curcumin and Resveratrol, in the context of cancer treatment, with a focus on Triple-Negative Breast Cancer (TNBC).
Performance Comparison: this compound vs. Alternatives
The following tables summarize the preclinical data for this compound and its comparators, offering a quantitative overview of their potential as adjuvant therapies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MDA-MB-231 (TNBC) | ~1.0 - 2.5 | [1][2] |
| 4T1 (Murine TNBC) | ~0.1 - 2.5 | [1][2] | |
| Doxorubicin | MDA-MB-231 (TNBC) | ~0.11 - 0.32 | [3][4] |
| 4T1 (Murine TNBC) | Varies | [5] | |
| Curcumin | MDA-MB-231 (TNBC) | >25 | [6] |
| Resveratrol | MDA-MB-231 (TNBC) | Varies | [7] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and incubation time.
Table 2: In Vivo Antitumor Efficacy in Preclinical Models
This table presents data from in vivo studies, primarily using xenograft models where human cancer cells are implanted into immunocompromised mice.
| Treatment | Cancer Model | Dosage | Key Findings | Reference |
| This compound (ITSN) | 4T1 TNBC | 1 mg/kg/day (oral) | Monotherapy showed antitumor effects. | [8] |
| ITSN + anti-PD-L1 | 4T1 TNBC | ITSN: 1 mg/kg/day (oral), anti-PD-L1: 6.6 mg/kg/week (i.p.) | Combination significantly enhanced tumor growth inhibition and prolonged survival compared to monotherapy. | [8] |
| Doxorubicin | 4T1 TNBC | 8 mg/kg | Effective in reducing multiorgan metastasis. | [5][9] |
| Curcumin + Doxorubicin | TNBC cells | N/A | Curcumin enhanced the antiproliferative effects of doxorubicin. | [10] |
| Resveratrol + Paclitaxel | MDA-MB-231 (TNBC) | N/A | Resveratrol augmented the effects of paclitaxel in both sensitive and resistant cells. | [7] |
Mechanism of Action: A Comparative Overview
This compound (ITSN): ITSN exhibits a multi-faceted mechanism of action. A key target is the Transforming Growth Factor-β (TGF-β) signaling pathway, which is critically involved in cancer cell proliferation, migration, and epithelial-mesenchymal transition (EMT), a process that enables cancer cells to metastasize[11][12]. By directly interacting with and inhibiting the TGF-β receptor 1 (TGFβR1), ITSN can block downstream signaling, thereby suppressing metastasis[11][12]. Furthermore, ITSN has been shown to induce multiple forms of cell death, including apoptosis, necrosis, and autophagy in TNBC cells.[2] Its ability to modulate the tumor microenvironment by inhibiting TGF-β signaling also suggests a potential to enhance the efficacy of immunotherapies like anti-PD-L1 antibodies.[8][12]
Standard Chemotherapy (Doxorubicin): Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens. It primarily works by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), all of which lead to DNA damage and ultimately, cancer cell death.[3]
Curcumin: This polyphenol derived from turmeric has been extensively studied for its anticancer properties. Curcumin can modulate multiple signaling pathways involved in cancer progression, including those related to inflammation (NF-κB), cell survival (PI3K/Akt), and metastasis.[10][13] As an adjuvant, curcumin has been shown to sensitize cancer cells to conventional chemotherapeutic agents like doxorubicin, potentially by inhibiting pathways that contribute to drug resistance.[10][13]
Resveratrol: Found in grapes and other fruits, resveratrol is another polyphenol with demonstrated anticancer activities. It can induce apoptosis, inhibit cell proliferation, and has anti-inflammatory properties.[7][14] In an adjuvant setting, resveratrol has been shown to enhance the efficacy of chemotherapeutic drugs like paclitaxel, even in drug-resistant cancer cells.[7] However, some studies suggest that the timing and dosage of resveratrol in combination with chemotherapy are critical, as antagonistic effects have also been observed.[14]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's mechanism of action.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy. | Semantic Scholar [semanticscholar.org]
- 3. Investigating the Effects of Doxorubicin on Mesenchymal Versus Basal Triple Negative Breast Cancer Survival in 3D Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Increased Expression of P-Glycoprotein Is Associated with Doxorubicin Chemoresistance in the Metastatic 4T1 Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin-induced antitumor effects on triple-negative breast cancer patient-derived xenograft tumor mice through inhibiting salt-induced kinase-3 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol augments paclitaxel treatment in MDA-MB-231 and paclitaxel-resistant MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GTN Enhances Antitumor Effects of Doxorubicin in TNBC by Targeting the Immunosuppressive Activity of PMN-MDSC [mdpi.com]
- 10. Curcumin suppresses doxorubicin-induced epithelial-mesenchymal transition via the inhibition of TGF-β and PI3K/AKT signaling pathways in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-exerts-inhibition-on-triple-negative-breast-cancer-through-abrogating-tgf-induced-emt-via-directly-targeting-tgf-r1 - Ask this paper | Bohrium [bohrium.com]
- 13. Curcumin as an Enhancer of Therapeutic Efficiency of Chemotherapy Drugs in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol Attenuates the Anticancer Efficacy of Paclitaxel in Human Breast Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Isotoosendanin
For Immediate Implementation by Laboratory Personnel
Isotoosendanin, a potent compound utilized in advanced biomedical research, including studies on triple-negative breast cancer, requires stringent disposal protocols to ensure the safety of laboratory staff and the protection of the environment.[1] Due to its classification as acutely toxic if swallowed and very toxic to aquatic life with long-lasting effects, adherence to proper disposal procedures is not merely a matter of regulatory compliance, but a critical component of responsible research conduct.
The following guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, including contaminated materials and empty containers.
Hazard and Disposal Information Summary
A clear understanding of the hazards associated with this compound is fundamental to its safe disposal. The following table summarizes key quantitative and qualitative data derived from its Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Description | Disposal Directive |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | Treat as hazardous waste. Do not dispose of down the drain. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | Prevent release to the environment. Dispose of at an approved waste disposal plant. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | Prevent release to the environment. Dispose of at an approved waste disposal plant. |
Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary procedures for the disposal of this compound from the point of generation to its final removal from the laboratory.
1. Waste Characterization and Segregation:
-
Treat all this compound waste as hazardous. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, and gloves), and spill cleanup materials.
-
Segregate this compound waste from other waste streams. Do not mix with non-hazardous waste or other chemical wastes unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
3. Containerization of this compound Waste:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container. The container should have a secure screw-top lid.
-
The container must be clearly labeled as "Hazardous Waste" as soon as the first piece of waste is added.
-
The label must include:
-
The full chemical name: "this compound Waste"
-
The primary hazards: "Acutely Toxic," "Aquatic Hazard"
-
The date of initial waste accumulation.
-
The name of the principal investigator and the laboratory location.
-
4. Storage of this compound Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation.
-
Ensure the container is kept closed at all times, except when adding waste.
5. Disposal of Empty this compound Containers:
Due to its acute toxicity, empty containers that held this compound require a specific cleaning procedure before they can be disposed of as non-hazardous waste.
-
Triple-rinse the empty container.
-
Rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve this compound.
-
Collect all rinsate as hazardous waste. Transfer the rinsate into your designated this compound hazardous waste container.
-
Repeat the rinsing process two more times, collecting the rinsate each time.
-
-
After triple-rinsing, deface the original label on the container to prevent misidentification.
-
The clean, triple-rinsed container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.
6. Requesting Waste Pickup:
-
Once the hazardous waste container is full, or as per your institution's guidelines, arrange for its collection by the EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Management.
Mechanism of Action: this compound as a TGFβR1 Inhibitor
This compound has been identified as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.[2][3] Specifically, it directly targets the TGF-β receptor type 1 (TGFβR1), thereby blocking the downstream signaling cascade that is implicated in processes such as epithelial-mesenchymal transition (EMT) in triple-negative breast cancer.[2][3] Understanding this mechanism underscores the compound's biological potency and the importance of preventing its release into the environment.
The following diagram illustrates the simplified signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of TGF-β Signaling by this compound.
References
- 1. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF- β-induced epithelial-mesenchymal transition via directly targeting TGF β R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Isotoosendanin
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Isotoosendanin, a potent compound utilized in advanced cancer research. Adherence to these procedures is mandatory to ensure personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects .[1] Due to its hazardous nature, stringent personal protective measures are required at all times.
Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing (e.g., lab coat) | Shields skin from accidental spills. |
| Respiratory Protection | Suitable respirator | Necessary when handling the powder form to avoid inhalation.[1] |
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
Safe Handling and Storage Protocols
Proper handling and storage are paramount to prevent accidental exposure and maintain the integrity of the compound.
Handling Procedures:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Work exclusively in areas with adequate exhaust ventilation, such as a chemical fume hood.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
Storage Conditions:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Storage Temperatures:
First Aid Measures in Case of Exposure
Immediate and appropriate first aid is crucial in mitigating the effects of accidental exposure.
| Exposure Route | Immediate Action |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with copious amounts of water. Remove all contaminated clothing and shoes. Seek medical advice.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[1] |
Spill Response and Containment
In the event of a spill, a swift and organized response is necessary to prevent the spread of contamination and ensure the safety of laboratory personnel.
Workflow for this compound Spill Response
Caption: Workflow for a safe and effective response to an this compound spill.
Disposal Plan
This compound is classified as very toxic to aquatic life, and therefore, its disposal must be handled with extreme care to prevent environmental contamination.[1]
Disposal Procedures:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not allow the product to enter drains, watercourses, or the soil.[1]
-
All spill cleanup materials must be collected, labeled as "Hazardous Waste," and disposed of through a certified hazardous waste disposal service.[2]
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[3] After thorough decontamination, the container can be disposed of as regular laboratory waste.[3][4]
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment for all personnel.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
